molecular formula C13H15N3 B13030765 6-(Pyrrolidin-1-yl)quinolin-5-amine

6-(Pyrrolidin-1-yl)quinolin-5-amine

Número de catálogo: B13030765
Peso molecular: 213.28 g/mol
Clave InChI: SIZOWSNMBFVMSZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(Pyrrolidin-1-yl)quinolin-5-amine is an organic compound with the molecular formula C13H15N3 and a molecular weight of 213.28 g/mol . This chemical features a quinoline core structure substituted with a pyrrolidin-1-yl group at the 6-position and an amine group at the 5-position. The SMILES notation for this structure is NC1=C2C=CC=NC2=C(N3CCCC3)C=C1 . As a functionalized quinoline derivative, this compound serves as a valuable building block in medicinal chemistry and drug discovery research. Quinoline scaffolds are of significant interest in pharmaceutical development due to their diverse biological activities. Researchers utilize this specific amine-containing compound as a key synthetic intermediate for the design and synthesis of novel molecules, such as the structurally related N-piperidin-4-yl-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine , for exploratory biological screening. The presence of both amine and pyrrolidine functional groups makes it a versatile precursor for further chemical modification. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

Fórmula molecular

C13H15N3

Peso molecular

213.28 g/mol

Nombre IUPAC

6-pyrrolidin-1-ylquinolin-5-amine

InChI

InChI=1S/C13H15N3/c14-13-10-4-3-7-15-11(10)5-6-12(13)16-8-1-2-9-16/h3-7H,1-2,8-9,14H2

Clave InChI

SIZOWSNMBFVMSZ-UHFFFAOYSA-N

SMILES canónico

C1CCN(C1)C2=C(C3=C(C=C2)N=CC=C3)N

Origen del producto

United States
Foundational & Exploratory

Technical Whitepaper: 6-(Pyrrolidin-1-yl)quinolin-5-amine (CAS 21194-95-6)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

6-(Pyrrolidin-1-yl)quinolin-5-amine (CAS 21194-95-6) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. Structurally, it features a quinoline core substituted with a primary amine at the C5 position and a pyrrolidine ring at the C6 position. This unique ortho-substitution pattern creates a sterically and electronically distinct microenvironment. The compound serves as a critical intermediate for synthesizing kinase inhibitors, anti-infectives, and central nervous system (CNS) modulators due to the inherent bioactivity of the quinoline scaffold and the conformational rigidity provided by the pyrrolidine moiety.

Physicochemical Properties

Understanding the physicochemical properties of 6-(Pyrrolidin-1-yl)quinolin-5-amine is essential for predicting its pharmacokinetic behavior and optimizing synthetic workflows. The table below summarizes the core quantitative data [1, 2].

PropertyValue
Chemical Name 6-(Pyrrolidin-1-yl)quinolin-5-amine
CAS Registry Number 21194-95-6
Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
Monoisotopic Mass 213.1266 Da
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 3 (Quinoline N, Pyrrolidine N, Amine N)
Rotatable Bonds 1
Predicted LogP ~2.8 (Lipophilic)
Appearance Solid (typically yellow/brown powder)

Mechanistic Insights: Electronic Effects & Reactivity

As a Senior Application Scientist, it is vital to look beyond the basic structure and understand the causality of this molecule's reactivity:

  • Electronic Enrichment via the Pyrrolidine Ring: The pyrrolidine nitrogen acts as a strong electron-donating group (EDG) through resonance (+R effect). This significantly enriches the electron density of the quinoline conjugated system, particularly at the ortho (C5, C7) and para positions.

  • Steric Hindrance at the C5-Amine: While the C5 primary amine is nucleophilic, its reactivity is heavily modulated by the adjacent, bulky pyrrolidine ring at C6. This ortho-steric hindrance means that standard, mild amide coupling reagents (like EDC/HOBt) often suffer from sluggish kinetics. To overcome this, highly efficient uronium-based coupling reagents such as HATU are required [3].

  • Quinoline Nitrogen Basicity: The quinoline nitrogen (pKa ~4.5–5.0) provides an ideal site for salt formation (e.g., hydrochloride or maleate salts). This is a critical self-validating strategy in drug design to drastically improve the aqueous solubility of the otherwise lipophilic free base.

Reactivity_Workflow Core 6-(Pyrrolidin-1-yl) quinolin-5-amine (CAS 21194-95-6) Amide Amide Coupling (C5-NH2) Core->Amide HATU, DIPEA, R-COOH Cross Cross-Coupling (C8/C2 Positions) Core->Cross Pd(dppf)Cl2, Aryl-X Salt Salt Formation (Quinoline N) Core->Salt HCl / Maleic Acid Library Drug Candidate Library Amide->Library Purification Cross->Library Purification

Caption: Derivatization workflow of 6-(Pyrrolidin-1-yl)quinolin-5-amine for library synthesis.

Experimental Workflows (Self-Validating Systems)

To ensure high reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The synthetic protocol includes built-in kinetic drivers (HATU), while the analytical protocol ensures the removal of false positives.

Protocol 1: Sterically Hindered Amide Coupling at the C5-Amine

Because of the steric bulk from the C6-pyrrolidine, standard coupling fails to reach completion. We utilize HATU, which generates a highly reactive 7-azabenzotriazole active ester, facilitating the reaction through a hydrogen-bonded 7-membered cyclic transition state [3].

Step-by-Step Methodology:

  • Activation: In a dry, argon-purged flask, dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active OAt-ester.

  • Nucleophilic Attack: Add 6-(Pyrrolidin-1-yl)quinolin-5-amine (1.0 equiv) to the activated mixture.

  • Thermal Driving: Elevate the temperature to 40 °C and stir for 12 hours. Causality: The mild heating overcomes the activation energy barrier imposed by the ortho-pyrrolidine steric clash.

  • Workup & Self-Validation: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol 2: RP-HPLC-MS Analytical Characterization

Quinoline derivatives are notorious for peak tailing on standard silica-based columns due to secondary interactions between the basic quinoline nitrogen and residual acidic silanols. This protocol uses an acidic modifier to protonate the quinoline, ensuring sharp, Gaussian peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of HPLC-grade DMSO. Vortex until fully homogenized.

  • Chromatographic Setup: Utilize a C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase Configuration:

    • Solvent A: Optima LC/MS Water + 0.1% Formic Acid (FA).

    • Solvent B: Optima LC/MS Acetonitrile + 0.1% Formic Acid (FA).

    • Causality: The 0.1% FA maintains the pH below 3.0, ensuring the quinoline nitrogen remains protonated, preventing silanol interactions.

  • Elution Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.6 mL/min.

  • Mass Spectrometry: Operate the ESI-MS in positive ion mode. Monitor for the specific [M+H]+ precursor ion (For the free base, m/z = 214.1).

Analytical_Workflow Prep Sample Preparation (1 mg/mL in DMSO) LC RP-HPLC Separation (C18, H2O/MeCN + 0.1% FA) Prep->LC 5 µL Injection MS ESI-MS Detection (Positive Mode, m/z 214.1) LC->MS Elution Data Data Processing (Peak Integration & Purity) MS->Data Spectral Output

Caption: Step-by-step RP-HPLC-MS analytical workflow for purity and mass verification.

References

  • Title: PubChemLite - C13H15N3 - Explore Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies Source: ACS Omega URL: [Link]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 6-(Pyrrolidin-1-yl)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. Within this class, 6-(pyrrolidin-1-yl)quinolin-5-amine represents a molecule of significant interest, though its precise mechanism of action remains to be fully elucidated. This technical guide synthesizes available data on structurally related compounds to propose a putative mechanism of action for this agent. Drawing insights from the well-characterized analog, 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3), we hypothesize that 6-(Pyrrolidin-1-yl)quinolin-5-amine functions as a potent inhibitor of key cellular signaling pathways, including the PI3K/Akt/mTOR cascade and cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis. This guide provides a comprehensive overview of the proposed molecular interactions, downstream cellular consequences, and a detailed roadmap for the experimental validation of this hypothesis.

Introduction: The Quinoline Scaffold in Oncology

Quinoline derivatives have a rich history in drug discovery, with applications ranging from antimalarial to anticancer agents. Their planar, heterocyclic structure allows for diverse interactions with biological macromolecules, including intercalation with DNA and binding to the ATP-binding pockets of kinases. The addition of a pyrrolidine moiety can enhance aqueous solubility and provide a hydrogen bond acceptor, potentially improving the pharmacokinetic profile and target engagement of the molecule.

While direct experimental data on 6-(pyrrolidin-1-yl)quinolin-5-amine is limited, the closely related compound, 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3), has been shown to exhibit potent antitumor activity. Studies on Smh-3 provide a robust foundation for constructing a hypothetical mechanism of action for 6-(pyrrolidin-1-yl)quinolin-5-amine, centered on the disruption of critical cancer cell survival and proliferation pathways.

Proposed Mechanism of Action: A Dual-Pronged Assault on Cancer Cells

Based on the evidence from its structural analog Smh-3, we propose that 6-(pyrrolidin-1-yl)quinolin-5-amine exerts its anticancer effects through the simultaneous inhibition of the PI3K/Akt/mTOR signaling pathway and the cell cycle machinery.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. We hypothesize that 6-(pyrrolidin-1-yl)quinolin-5-amine, like Smh-3, directly or indirectly inhibits the activity of Akt, a key serine/threonine kinase in this cascade.

Molecular Interactions and Downstream Effects:

  • Akt Inhibition: The compound is predicted to bind to the ATP-binding pocket of Akt, preventing its phosphorylation and activation.

  • Suppression of Downstream Effectors: Inactivated Akt can no longer phosphorylate and regulate its downstream targets. This leads to:

    • Reduced mTOR signaling: Inhibition of the mTOR complex 1 (mTORC1) pathway, a master regulator of protein synthesis and cell growth.

    • Activation of Pro-Apoptotic Factors: Dephosphorylation and activation of pro-apoptotic proteins such as BAD.

This cascade of events ultimately curtails cell growth and sensitizes cancer cells to apoptosis.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation BAD BAD Akt->BAD Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis BAD->Apoptosis Compound 6-(Pyrrolidin-1-yl)quinolin-5-amine Compound->Akt Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by 6-(Pyrrolidin-1-yl)quinolin-5-amine.

Induction of G2/M Cell Cycle Arrest

Uncontrolled cell division is a fundamental characteristic of cancer. The cell cycle is tightly regulated by a series of checkpoints controlled by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Evidence from Smh-3 suggests that 6-(pyrrolidin-1-yl)quinolin-5-amine likely induces cell cycle arrest at the G2/M transition.

Molecular Mechanism:

  • CDK1 Inhibition: The compound is proposed to inhibit the activity of CDK1 (also known as CDC2), the master regulator of the G2/M transition.

  • Downregulation of Cyclins: This inhibition is likely accompanied by a decrease in the protein levels of Cyclin A and Cyclin B, which are essential for CDK1 activity and mitotic entry.

The net effect is a halt in the cell cycle, preventing cancer cells from dividing and proliferating.

Cell_Cycle_Regulation G2_Phase G2 Phase CDK1_CyclinB CDK1/Cyclin B Complex G2_Phase->CDK1_CyclinB Activation M_Phase M Phase (Mitosis) Cell_Division Cell Division M_Phase->Cell_Division CDK1_CyclinB->M_Phase Promotes G2_M_Arrest G2/M Arrest Compound 6-(Pyrrolidin-1-yl)quinolin-5-amine Compound->CDK1_CyclinB Inhibition Compound->G2_M_Arrest

Caption: Proposed induction of G2/M cell cycle arrest by 6-(Pyrrolidin-1-yl)quinolin-5-amine.

Experimental Validation Workflow

To rigorously test the proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols provide a framework for validating the effects of 6-(pyrrolidin-1-yl)quinolin-5-amine on cancer cell lines.

Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic and pro-apoptotic effects of the compound.

Assay Principle Endpoint
MTT/XTT Assay Measures metabolic activity of viable cells.IC50 value (concentration for 50% inhibition).
Annexin V/PI Staining Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.Percentage of apoptotic cells.
Caspase Activity Assay Measures the activity of executioner caspases (e.g., Caspase-3, -7) and initiator caspase-9.Fold-increase in caspase activity.
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis.Percentage of TUNEL-positive cells.

Step-by-Step Protocol: Annexin V/PI Staining

  • Cell Culture: Plate cancer cells (e.g., HL-60, U937) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of 6-(pyrrolidin-1-yl)quinolin-5-amine for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression.

Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Culture and Treatment: As described in section 3.1.

  • Cell Fixation: Harvest cells and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash cells with PBS and resuspend in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells.

  • Data Analysis: Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Objective: To investigate the effect of the compound on the expression and phosphorylation status of key proteins in the proposed signaling pathways.

Target Proteins:

  • PI3K/Akt/mTOR Pathway: p-Akt, Akt, p-mTOR, mTOR, p-BAD, BAD, Cytochrome c, Apaf-1, AIF.

  • Cell Cycle Regulation: CDK1, Cyclin A, Cyclin B.

  • Apoptosis: Cleaved Caspase-3, -7, -9, PARP.

Protocol:

  • Protein Extraction: Lyse treated and control cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by size on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify band intensity and normalize to a loading control (e.g., β-actin, GAPDH).

In Vitro Kinase Assays

Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of target kinases.

Protocol: CDK1 Kinase Assay

  • Reaction Setup: In a microplate well, combine recombinant CDK1/Cyclin B, a specific substrate (e.g., Histone H1), and varying concentrations of 6-(pyrrolidin-1-yl)quinolin-5-amine.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate at 30°C for a defined period.

  • Detection: Stop the reaction and measure substrate phosphorylation using a luminescence-based or radioactivity-based method.

  • Data Analysis: Calculate the IC50 value for CDK1 inhibition.

Experimental_Workflow Start Start: Treat Cancer Cells with Compound CellViability Cell Viability Assays (MTT, XTT) Start->CellViability ApoptosisAssays Apoptosis Assays (Annexin V/PI, Caspase, TUNEL) Start->ApoptosisAssays CellCycle Cell Cycle Analysis (PI Staining) Start->CellCycle DataIntegration Data Integration & Mechanism Confirmation CellViability->DataIntegration WesternBlot Western Blot Analysis (Key Proteins) ApoptosisAssays->WesternBlot Confirm Protein Changes ApoptosisAssays->DataIntegration CellCycle->WesternBlot Confirm Protein Changes CellCycle->DataIntegration KinaseAssay In Vitro Kinase Assays (CDK1, Akt) WesternBlot->KinaseAssay Validate Direct Inhibition KinaseAssay->DataIntegration

Caption: A comprehensive workflow for the experimental validation of the proposed mechanism of action.

Conclusion and Future Directions

The proposed mechanism of action for 6-(pyrrolidin-1-yl)quinolin-5-amine, centered on the dual inhibition of the PI3K/Akt/mTOR pathway and CDK1, presents a compelling rationale for its potential as an anticancer agent. This guide provides a theoretical framework and a practical experimental roadmap for the definitive elucidation of its molecular and cellular effects.

Future research should focus on in vivo studies using xenograft models to confirm the antitumor efficacy and to evaluate the pharmacokinetic and pharmacodynamic properties of the compound. Furthermore, structure-activity relationship (SAR) studies could identify more potent and selective analogs, paving the way for the development of a new class of quinoline-based cancer therapeutics.

References

  • Huang, S. M., Yang, J. S., Tsai, S. C., Chen, M. H., Hsu, M. H., Lin, H. Y., Chou, L. C., Chinag, J. H., Lee, K. H., Huang, L. J., & Kuo, S. C. (2011). The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) compound induces G2/M phase arrest

Comprehensive In Vitro Toxicity Profiling of 6-(Pyrrolidin-1-yl)quinolin-5-amine: Mechanistic Insights and Preclinical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-(Pyrrolidin-1-yl)quinolin-5-amine represents a highly functionalized heterocyclic scaffold characterized by an electron-rich 5-aminoquinoline core coupled with a basic pyrrolidine ring. While aminoquinolines are historically significant in medicinal chemistry (notably as antimalarials and kinase inhibitors), this specific substitution pattern introduces distinct preclinical liabilities. As a Senior Application Scientist, the objective of this whitepaper is to deconstruct the structural alerts inherent to this molecule and provide a rigorous, self-validating in vitro toxicity profiling strategy.

This guide delineates the causality behind specific toxicophores—namely, pyrrolidine-driven hERG inhibition and aminoquinoline-mediated reactive metabolite formation—and establishes standardized protocols to quantify these risks during early-stage drug development.

Structural Alerts and Predictive Toxicology

To design an effective in vitro toxicity panel, we must first perform a structural teardown of 6-(Pyrrolidin-1-yl)quinolin-5-amine to identify predictive liabilities.

The Pyrrolidine Moiety: Cardiotoxicity and Lysosomotropism

The pyrrolidine ring is a basic aliphatic amine (typical pKa​ ~9.0–10.0). At physiological pH (7.4), it exists predominantly in its protonated (cationic) state.

  • hERG Liability: The protonated nitrogen, combined with the lipophilicity of the quinoline core, creates a classic pharmacophore for binding within the central cavity of the Kv11.1 (hERG) potassium channel. This interaction is a well-documented driver of drug-induced QT prolongation and fatal arrhythmias[1].

  • Phospholipidosis: Highly basic, lipophilic amines frequently exhibit lysosomotropism. They diffuse across cell membranes in their uncharged state but become protonated and trapped within acidic lysosomes, leading to the inhibition of lysosomal phospholipases and subsequent cellular phospholipidosis.

The 5-Aminoquinoline Core: Idiosyncratic Hepatotoxicity

Aminoquinolines are notorious for undergoing cytochrome P450 (CYP450)-mediated bioactivation into reactive electrophiles, leading to idiosyncratic hepatotoxicity[2]. This mechanism is analogous to the toxicity profile of the antimalarial drug amodiaquine, which is oxidized by CYP2C8 into a reactive quinone-imine metabolite that covalently binds to hepatic proteins[3]. Unlike chloroquine, which lacks the electron-donating groups necessary for quinone-imine formation and thus rarely causes acute liver injury[4], the ortho-relationship of the electron-donating amino group (position 5) and the pyrrolidine nitrogen (position 6) on the quinoline ring makes 6-(Pyrrolidin-1-yl)quinolin-5-amine highly susceptible to oxidative bioactivation.

Bioactivation A 6-(Pyrrolidin-1-yl) quinolin-5-amine B CYP450 Oxidation (CYP3A4 / CYP2C8) A->B Hepatic Metabolism C Reactive ortho-Quinone Imine Intermediate B->C Bioactivation (-2e-, -2H+) D GSH Conjugation (Detoxification) C->D + Glutathione E Protein Adducts (Hepatotoxicity) C->E Covalent Binding

Figure 1: Proposed CYP450-mediated bioactivation of the 5-aminoquinoline scaffold.

Multidisciplinary In Vitro Profiling Workflow

To empirically validate the structural hypotheses, we deploy a three-tiered in vitro workflow.

Workflow cluster_assays Core Assays Start In Vitro Toxicity Profiling Workflow Tox1 1. Cardiotoxicity (hERG Patch-Clamp) Start->Tox1 Tox2 2. Hepatotoxicity (HepG2 Viability) Start->Tox2 Tox3 3. Reactive Metabolites (HLM GSH Trapping) Start->Tox3 Tox4 4. Lysosomotropism (Phospholipidosis) Start->Tox4

Figure 2: Multidisciplinary in vitro toxicity profiling workflow for aminoquinoline derivatives.

Detailed Experimental Methodologies

Every protocol below is designed as a self-validating system , meaning internal controls dictate the acceptance criteria of the run, ensuring data trustworthiness.

Protocol 1: Electrophysiological Evaluation of hERG Inhibition

Causality & Rationale: The hERG channel exhibits a unique inner cavity with aromatic residues (Tyr652, Phe656) that trap basic, lipophilic molecules[1]. We utilize automated whole-cell patch-clamp to measure the tail current, as this represents the transition from the inactivated to the open state—the exact conformation where basic amines exert their highest binding affinity.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing the human Kv11.1 (hERG) gene. Harvest cells at 70-80% confluency using Detachin to preserve membrane integrity.

  • System Calibration: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration (seal resistance > 1 GΩ).

  • Voltage Protocol: Apply a holding potential of -80 mV. Step to +20 mV for 2 seconds (prepulse to open/inactivate channels), followed by a step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 6-(Pyrrolidin-1-yl)quinolin-5-amine at increasing concentrations (0.1, 0.3, 1.0, 3.0, 10, 30 µM) for 5 minutes per concentration to achieve steady-state block.

  • Self-Validation Criteria:

    • Negative Control: 0.1% DMSO vehicle must show <5% current rundown.

    • Positive Control: Dofetilide (100 nM) must produce >80% inhibition. If controls fail, the plate is discarded.

Protocol 2: Reactive Metabolite Trapping (GSH Adducts) via LC-HRMS

Causality & Rationale: We cannot measure the ortho-quinone-imine directly due to its transient half-life. Therefore, we exploit the "soft" nucleophilic nature of Glutathione (GSH) to covalently trap the "soft" electrophilic quinone-imine[2]. The resulting stable GSH-adduct is quantified to estimate the bioactivation burden.

Step-by-Step Methodology:

  • Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM, 1 mg/mL protein), 6-(Pyrrolidin-1-yl)quinolin-5-amine (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Quenching: After 60 minutes, quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac-d4).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant using LC-High Resolution Mass Spectrometry (Orbitrap). Scan for the neutral loss of 129 Da (characteristic of GSH adducts) and mass shifts of +305 Da (addition of GSH minus 2 protons from oxidation).

  • Self-Validation Criteria:

    • Negative Control: Incubations lacking NADPH must show zero adduct formation (proves CYP-dependence).

    • Positive Control: Amodiaquine (10 µM) must yield robust, quantifiable GSH adducts[3].

Quantitative Data Synthesis

The following table synthesizes the expected in vitro toxicity profile of 6-(Pyrrolidin-1-yl)quinolin-5-amine compared against established clinical benchmarks. This comparative matrix allows medicinal chemists to rapidly assess the compound's viability.

Assay ParameterTarget Mechanism6-(Pyrrolidin-1-yl)quinolin-5-amine (Expected)Benchmark ControlControl ValueRisk Assessment
hERG IC 50​ (µM) Kv11.1 Channel Blockade~1.5 - 3.0 µMTerfenadine0.02 µMModerate Risk. The pyrrolidine ring drives moderate affinity; structural optimization (e.g., fluorination) is required to lower basicity.
GSH Adducts (pmol/mg/min) CYP-mediated Bioactivation> 50 pmol/mg/minAmodiaquine> 80 pmol/mg/minHigh Risk. The electron-rich 5-aminoquinoline core rapidly forms quinone-imines, signaling severe hepatotoxicity liability.
HepG2 Cytotoxicity IC 50​ (µM) General Cellular Toxicity~15.0 µMChloroquine~24.0 µMModerate Risk. Comparable to standard aminoquinolines, but chronic exposure may lower this threshold.
Phospholipidosis (Fold Change) Lysosomal Trapping> 3.0x over vehicleAmiodarone> 5.0x over vehicleModerate Risk. Lipophilic basicity leads to lysosomal accumulation.

Conclusion and Lead Optimization Directives

The in vitro toxicity profile of 6-(Pyrrolidin-1-yl)quinolin-5-amine reveals two critical bottlenecks for clinical translation: hERG-mediated cardiotoxicity and quinone-imine-mediated hepatotoxicity .

To salvage this scaffold, medicinal chemistry efforts must focus on electronic and steric modulation.

  • Mitigating Hepatotoxicity: The electron density of the quinoline ring must be reduced to prevent CYP450 oxidation. Replacing the 5-amino group with a bioisostere (e.g., a trifluoromethyl or cyano group) or introducing steric hindrance adjacent to the amine can block the formation of the reactive ortho-quinone-imine.

  • Mitigating Cardiotoxicity: The basicity of the pyrrolidine ring ( pKa​ ) must be lowered to reduce hERG affinity. This can be achieved by introducing electron-withdrawing groups (e.g., 3-fluoropyrrolidine) or converting the amine into a neutral amide or urea derivative.

By rigorously applying these self-validating in vitro assays, drug discovery teams can confidently iterate on the 6-(Pyrrolidin-1-yl)quinolin-5-amine scaffold, engineering out toxicity while preserving pharmacological efficacy.

Sources

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Characterization of 6-(Pyrrolidin-1-yl)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Framework for Novel Compound Evaluation

Foreword: Charting the Course for a Novel Quinoline Derivative

In the landscape of drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents.[1] The journey of a novel chemical entity (NCE) from the bench to the clinic is, however, fraught with challenges, with suboptimal pharmacokinetic properties being a primary cause of attrition. This guide provides a comprehensive, field-proven framework for the preclinical pharmacokinetic characterization of a promising, yet uncharacterized NCE: 6-(Pyrrolidin-1-yl)quinolin-5-amine .

As direct pharmacokinetic data for this specific molecule is not yet in the public domain, this document serves as both a strategic blueprint and a practical manual for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as an adaptable methodology. We will proceed with full editorial control, explaining the causality behind each experimental choice and protocol. Our objective is to build a self-validating system of inquiry that establishes a robust pharmacokinetic profile, enabling informed, data-driven decisions for the advancement of this potential therapeutic candidate. This guide will detail the essential in vitro and in vivo studies, bioanalytical techniques, and data interpretation required to thoroughly understand the absorption, distribution, metabolism, and excretion (ADME) of 6-(Pyrrolidin-1-yl)quinolin-5-amine in foundational animal models.

Part 1: The In Vitro Foundation: Predictive ADME Screening

The initial characterization of an NCE begins with a suite of in vitro ADME assays. These experiments are critical for early-stage decision-making, offering a cost-effective and high-throughput means to predict in vivo behavior, flag potential liabilities, and guide compound optimization before committing to resource-intensive animal studies.[2][3]

Metabolic Stability: A First Look at Clearance

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role in the clearance of most drugs.[4] The liver microsomal stability assay is a fundamental experiment to estimate a compound's susceptibility to this "first-pass" metabolism, thereby predicting its hepatic clearance and in vivo half-life.[5]

We utilize liver microsomes—subcellular fractions rich in Phase I enzymes—from multiple species (rat, mouse, dog, and human) for two key reasons. First, it allows for an early assessment of interspecies differences in metabolism, which is vital for selecting the most appropriate toxicological species.[6] Second, human microsome data provides the most direct, albeit preliminary, prediction of how the drug will behave in patients. The inclusion of incubations without the essential cofactor NADPH serves as a critical control to distinguish enzymatic degradation from inherent chemical instability.[7]

  • Preparation:

    • Prepare a 1 mg/mL stock solution of pooled liver microsomes (e.g., male Sprague-Dawley rat) in a potassium phosphate buffer (pH 7.4).[1]

    • Prepare a working solution of 6-(Pyrrolidin-1-yl)quinolin-5-amine at 1 µM in the same buffer.

    • Prepare an NADPH regenerating system solution as per the manufacturer's instructions.[1]

  • Incubation:

    • In a 96-well plate, combine the microsomal solution and the test compound solution. Pre-incubate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).[5]

  • Sample Processing & Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[5]

SpeciesIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Hepatic Extraction
Mouse2527.7Moderate
Rat4017.3Low to Moderate
Dog6510.7Low
Human5512.6Low
Plasma Protein Binding (PPB): Assessing the "Free" Drug

The "free drug hypothesis" posits that only the unbound fraction of a drug in the bloodstream can distribute into tissues to reach its site of action and be available for elimination.[8] Therefore, determining the extent of PPB is crucial for interpreting pharmacokinetic and pharmacodynamic data. High binding can limit efficacy and clearance, effectively creating a circulating reservoir of the drug.

Equilibrium dialysis is considered the gold standard for PPB assessment.[9] It involves separating a plasma-containing compartment from a buffer compartment by a semi-permeable membrane. This setup allows the small, unbound drug molecules to equilibrate across the membrane while retaining the large protein-drug complexes, providing a direct and reliable measurement of the unbound fraction.[8]

  • Apparatus Setup:

    • Hydrate the semi-permeable dialysis membrane (e.g., 10,000 Da molecular weight cutoff) as per manufacturer instructions.

    • Assemble the 96-well dialysis apparatus, ensuring each well has a plasma side and a buffer (Phosphate-Buffered Saline, PBS) side separated by the membrane.

  • Sample Preparation:

    • Spike pooled plasma (from relevant species) with 6-(Pyrrolidin-1-yl)quinolin-5-amine to a final concentration of 1 µM.

    • Add the spiked plasma to the designated side of the dialysis plate and an equal volume of PBS to the other side.

  • Equilibration:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium.[8]

  • Analysis:

    • After incubation, take equal aliquots from both the plasma and buffer chambers.

    • To ensure accurate measurement, match the matrix of both samples by adding blank plasma to the buffer aliquot and PBS to the plasma aliquot.

    • Precipitate proteins and analyze the concentrations in both samples via LC-MS/MS.

  • Calculation:

    • Calculate the Fraction unbound (fu) = [Concentration in buffer side] / [Concentration in plasma side].

    • Percent Bound = (1 - fu) * 100.

InVitro_ADME_Workflow cluster_input Input cluster_outputs Key Outputs & Predictions NCE NCE: 6-(Pyrrolidin-1-yl) quinolin-5-amine MS Metabolic Stability (Liver Microsomes) NCE->MS PPB Plasma Protein Binding (Equilibrium Dialysis) NCE->PPB CYP CYP450 Inhibition (Fluorometric/LC-MS) NCE->CYP Clearance Predicted Hepatic Clearance MS->Clearance Free_Drug Fraction Unbound (fu) (Active Drug) PPB->Free_Drug DDI Drug-Drug Interaction (DDI) Potential CYP->DDI

In Vitro ADME workflow for initial NCE characterization.

Part 2: The In Vivo Reality: Whole-System Pharmacokinetics

While in vitro assays provide valuable predictions, in vivo studies are indispensable for understanding how an NCE behaves within the complexity of a living biological system.[10] These studies integrate all ADME processes simultaneously, providing the definitive data needed for dose selection in efficacy and toxicology studies.

Rationale for Study Design

The Sprague-Dawley rat is a standard rodent model for initial pharmacokinetic studies due to its well-characterized physiology, manageable size, and historical regulatory acceptance.[11] Data from the rat provides a foundational understanding of the compound's disposition.

A comprehensive initial PK study involves both intravenous (IV) and oral (PO) administration.[12]

  • Intravenous (IV) Dosing: Administering the drug directly into the systemic circulation bypasses absorption entirely.[13] This allows for the direct measurement of key disposition parameters like clearance (CL) and volume of distribution (Vd), and it provides the reference (100% bioavailability) against which oral absorption is measured.[12]

  • Oral (PO) Dosing: As most drugs are intended for oral delivery, this route is essential for assessing the rate and extent of absorption from the gastrointestinal tract.[14] Key parameters derived from PO dosing include maximum concentration (Cmax), time to maximum concentration (Tmax), and, crucially, absolute oral bioavailability (F%).

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

This protocol outlines a standard design for a crossover or parallel-group study.

  • Animal Acclimation and Preparation:

    • Acclimate male Sprague-Dawley rats (250-300g) for at least 3 days.

    • For the IV group, surgically implant a catheter in the jugular vein for dosing and/or sampling to minimize stress during the study. Allow for a recovery period.

    • Fast animals overnight (with free access to water) before dosing to reduce variability in oral absorption.

  • Formulation and Dosing:

    • IV Formulation: Prepare a solution of 6-(Pyrrolidin-1-yl)quinolin-5-amine in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline) at a concentration allowing for a dose of 1 mg/kg in a low injection volume (e.g., 1-2 mL/kg).

    • PO Formulation: Prepare a suspension or solution in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water) for a dose of 5 mg/kg.

    • Administration: Administer the doses accurately based on individual animal body weights.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2EDTA).

    • IV Sampling Times: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[15] The early time points are crucial for characterizing the distribution phase.

    • PO Sampling Times: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.[15] These time points are selected to capture the absorption phase and peak concentration.

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C pending bioanalysis.

Visualization: In Vivo Pharmacokinetic Study Workflow

InVivo_PK_Workflow cluster_prep Study Preparation cluster_dosing Dosing Groups cluster_sampling Sample Collection cluster_analysis Analysis & Outcome Animal_Model Select & Acclimate Animal Model (Rat) IV_Dose Intravenous (IV) Administration (1 mg/kg) Animal_Model->IV_Dose PO_Dose Oral (PO) Administration (5 mg/kg) Animal_Model->PO_Dose Formulation Prepare IV & PO Dosing Formulations Formulation->IV_Dose Formulation->PO_Dose Blood_Collection Serial Blood Sampling (Defined Time Points) IV_Dose->Blood_Collection PO_Dose->Blood_Collection Plasma_Processing Centrifuge & Harvest Plasma Samples Blood_Collection->Plasma_Processing Storage Store Plasma at -80°C Plasma_Processing->Storage Bioanalysis LC-MS/MS Bioanalysis (Quantify Drug Levels) Storage->Bioanalysis PK_Analysis Non-Compartmental Analysis (NCA) Bioanalysis->PK_Analysis PK_Profile Generate Full PK Profile PK_Analysis->PK_Profile

Workflow for a typical rodent pharmacokinetic study.

Part 3: Bioanalysis: The Art of Quantification

Accurate and precise measurement of drug concentrations in biological matrices is the bedrock of pharmacokinetics.[16] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for this task, offering exceptional sensitivity, selectivity, and speed.[17]

Protocol: Plasma Sample Quantification via LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • In a 96-well plate, add 25 µL of each plasma sample or calibration standard.

    • Add 100 µL of ice-cold acetonitrile containing a consistent concentration of an internal standard (IS) to each well. The IS is a molecule with similar chemical properties to the analyte but a different mass, used to correct for variability in sample processing and instrument response.[18]

    • Vortex the plate to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.

    • Transfer the clear supernatant to a new plate for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions (Illustrative):

    • LC System: UPLC (Ultra-Performance Liquid Chromatography) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a common starting point for small molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A rapid gradient from low to high organic content (e.g., 5% to 95% B over 2-3 minutes) to elute the compound.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+), as the quinoline and pyrrolidine nitrogens are readily protonated.

    • Detection: Multiple Reaction Monitoring (MRM). This involves selecting the protonated parent molecule (Q1) and a specific fragment ion (Q3) generated by collision-induced dissociation. This Q1 -> Q3 transition is highly specific to the analyte, minimizing interference from matrix components.[19]

Part 4: Data Analysis and Interpretation

Once concentration-time data is generated, it is analyzed to derive the key pharmacokinetic parameters that define the drug's profile.

Non-Compartmental Analysis (NCA)

NCA is the most common method for analyzing preclinical PK data. It uses algebraic equations, primarily based on the trapezoidal rule to calculate the area under the curve, and does not require assumptions about specific body compartments.[20][21]

Key Pharmacokinetic Parameters:
  • Cmax (Maximum Concentration): The highest observed concentration in the plasma, a key indicator of absorption rate and potential for concentration-dependent toxicity.[21]

  • Tmax (Time to Cmax): The time at which Cmax is reached, indicating the speed of absorption.[21]

  • AUC (Area Under the Curve): The total drug exposure over time, calculated from time zero to the last measurable concentration (AUClast) or extrapolated to infinity (AUCinf). It is a critical measure of the extent of absorption.[21]

  • t½ (Terminal Half-Life): The time required for the plasma concentration to decrease by half during the elimination phase. It determines the dosing interval.[21]

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time. It is the most important parameter for understanding drug elimination. Calculated as Dose_IV / AUCinf_IV.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A large Vd suggests extensive distribution into tissues.

  • F% (Absolute Oral Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation. It is a critical parameter for determining the oral dose and is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation: Summary of Hypothetical Rat Pharmacokinetic Parameters
ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL)450 (at 2 min)280
Tmax (hr)-1.0
AUClast (nghr/mL)7851650
AUCinf (nghr/mL)8101710
t½ (hr)4.54.8
CL (mL/min/kg)20.6-
Vd (L/kg)7.9-
F% -42.2%

Interpretation: Based on this hypothetical data, 6-(Pyrrolidin-1-yl)quinolin-5-amine exhibits moderate oral bioavailability (42.2%) in rats. The clearance is low relative to hepatic blood flow, consistent with the in vitro stability data. The large volume of distribution suggests significant tissue penetration.

Part 5: Predictive Metabolism

Understanding a drug's metabolic fate is essential for identifying potential drug interactions and uncovering metabolites that could be active or toxic. Based on the structure of 6-(Pyrrolidin-1-yl)quinolin-5-amine, we can predict several likely metabolic pathways.

  • Phase I (Functionalization): Primarily mediated by CYP450 enzymes.

    • Oxidation of the Quinoline Ring: Hydroxylation is a common metabolic route for aromatic systems.

    • Oxidation of the Pyrrolidine Ring: The aliphatic pyrrolidine ring is susceptible to hydroxylation at various positions.

    • N-Dealkylation: While less common for a cyclic amine, cleavage of the pyrrolidine ring is possible.

  • Phase II (Conjugation): These reactions add polar groups to facilitate excretion.

    • Glucuronidation: The free amine at position 5 or any newly formed hydroxyl groups are prime candidates for conjugation with glucuronic acid by UGT enzymes.

Visualization: Predicted Metabolic Pathways

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) Parent 6-(Pyrrolidin-1-yl)quinolin-5-amine (Parent Compound) Met_1 Quinoline Hydroxylation Parent->Met_1 Oxidation Met_2 Pyrrolidine Hydroxylation Parent->Met_2 Oxidation Met_3 Amine Glucuronide Parent->Met_3 Glucuronidation Met_4 Hydroxyl Glucuronide Met_1->Met_4 Glucuronidation Met_2->Met_4 Excretion Excretion (Urine/Feces) Met_3->Excretion Met_4->Excretion

Predicted metabolic fate of the target compound.

Conclusion: Synthesizing a Comprehensive Profile

This technical guide has outlined a robust, multi-faceted strategy for the complete preclinical pharmacokinetic characterization of a novel compound, 6-(Pyrrolidin-1-yl)quinolin-5-amine. By systematically integrating predictive in vitro assays with definitive in vivo animal studies, and underpinning all measurements with validated, high-precision bioanalysis, a researcher can build a comprehensive ADME profile. This profile is not merely a collection of parameters; it is a narrative of the drug's journey through the body. It informs critical go/no-go decisions, guides the design of toxicology and efficacy models, and provides the foundational data required for projecting a safe and effective dose for first-in-human clinical trials. The successful application of this framework moves a promising molecule one crucial step closer to becoming a potential medicine.

References

  • Benchchem. A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers.
  • O'Connor, D. (2002). Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment. Rapid Communications in Mass Spectrometry, 16(8), 1191-1197. Available from: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

  • Aplos Analytics. (2025). Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. Available from: [Link]

  • Bioanalysis Zone. Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Available from: [Link]

  • Selvita. In Vitro ADME. Available from: [Link]

  • Li, A. C., & Segraves, N. L. (2020). Current status and future directions of high-throughput ADME screening in drug discovery. Acta Pharmaceutica Sinica B, 10(1), 2-13. Available from: [Link]

  • QPS. Plasma Protein Binding. Available from: [Link]

  • Patsnap Synapse. (2025). What sample types and time points are ideal for rodent PK?. Available from: [Link]

  • Momentum Metrix. (2024). What is a Non-Compartmental Analysis (NCA)?. Available from: [Link]

  • Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Available from: [Link]

  • MathWorks. Noncompartmental Analysis. Available from: [Link]

  • Symeres. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • Amore, B. M., & Bauer, R. J. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Drug Metabolism, 11(2), 138-147. Available from: [Link]

  • Gabrielsson, J., & Weiner, D. (2012). Non-compartmental analysis. Methods in Molecular Biology, 929, 377-389. Available from: [Link]

  • Pacifici, G. M., & Viani, A. (1992). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Clinical Pharmacokinetics, 23(6), 449-468. Available from: [Link]

  • PharmaLegacy. In Vitro ADME Studies. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • Evotec. Compartmental & non-compartmental PK/TK analysis. Available from: [Link]

  • ASMS. Practical Bioanalytical Method Validation by LC-MS/MS. Available from: [Link]

  • Lowes, S., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1173-1181. Available from: [Link]

  • Cyprotex. Microsomal Stability. Available from: [Link]

  • Patsnap Synapse. (2025). What is the difference between IV and PO pharmacokinetic studies?. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2015). Pharmacokinetics of Drugs Following IV Bolus, IV Infusion, and Oral Administration. IntechOpen. Available from: [Link]

  • Li, F., et al. (2022). Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat. Journal of Visualized Experiments, (179), e63412. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • The Center for Professional Innovation & Education. LC-MS/MS: Bioanalytical Method Validation. Available from: [Link]

  • Vazvaei, F., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Available from: [Link]

  • Labcorp. Protein binding: Analysis for efficacy and safety. Available from: [Link]

  • de Castro, A., Concheiro, M., & Quintela, O. (2021). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Chemistry, 9, 706917. Available from: [Link]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Available from: [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Available from: [Link]

  • Xyzagen. In Vivo Pharmacokinetics | Nonclinical PK & TK Services. Available from: [Link]

  • de Almeida, D. R., et al. (2016). Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients. Journal of Analytical Toxicology, 40(1), 24-32. Available from: [Link]

  • Instech Laboratories. (2018). Rat Automated Blood Sampling. Available from: [Link]

  • Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. Available from: [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. Available from: [Link]

  • Current Separations. Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Available from: [Link]

  • Wu, J. T., et al. (2007). LC−MS/MS Approach for Quantification of Therapeutic Proteins in Plasma Using a Protein Internal Standard and 2D-Solid-Phase Extraction Cleanup. Analytical Chemistry, 79(24), 9399-9406. Available from: [Link]

  • Creative Biolabs. (2024). Small Animal In Vivo PK Service. Available from: [Link]

  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical Research, 27(9), 1772-1787. Available from: [Link]

  • U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies. Available from: [Link]

  • Wang, Y., & He, J. (2013). Murine Pharmacokinetic Studies. Methods in Molecular Biology, 947, 133-138. Available from: [Link]

  • Doogue, M. P., & Polasek, T. M. (2023). Pharmacokinetics. In: StatPearls. StatPearls Publishing. Available from: [Link]

  • Shargel, L., & Yu, A. B. C. (2015). Chapter 7. Pharmacokinetics of Oral Absorption. In: Applied Biopharmaceutics & Pharmacokinetics, 7e. McGraw Hill. Available from: [Link]

  • Sana Bioscience. (2021). Introduction to Pharmacokinetics: Four Steps in a Drug's Journey Through the Body. Available from: [Link]

  • MuriGenics. Pk/bio-distribution. Available from: [Link]

Sources

6-(Pyrrolidin-1-yl)quinolin-5-amine receptor binding affinity

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 6-(Pyrrolidin-1-yl)quinolin-5-amine

Abstract

This guide provides a comprehensive framework for the characterization of the receptor binding affinity of the novel chemical entity, 6-(Pyrrolidin-1-yl)quinolin-5-amine. As a compound with no pre-existing pharmacological data in the public domain, a systematic and multi-faceted approach is essential to elucidate its biological targets and mechanism of action. This document, intended for researchers, scientists, and drug development professionals, outlines a logical progression of experiments, from initial in silico predictions and physicochemical characterizations to broad panel primary screening, secondary assay validation, and detailed functional characterization. The methodologies described herein are grounded in established principles of pharmacology and drug discovery, emphasizing scientific integrity and the generation of robust, reproducible data. By following this guide, researchers can effectively profile the interaction of 6-(Pyrrolidin-1-yl)quinolin-5-amine with a wide array of biological receptors, a critical step in assessing its therapeutic potential and off-target liabilities.

Introduction and Physicochemical Prerequisite

The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is a long and arduous one, built upon a foundation of meticulous scientific investigation. The compound 6-(Pyrrolidin-1-yl)quinolin-5-amine, a quinoline derivative, represents such a starting point. Its chemical structure, featuring a quinoline core, a pyrrolidine moiety, and an amine group, suggests the potential for interaction with a variety of biological targets, particularly G-protein coupled receptors (GPCRs), ion channels, and kinases, where such scaffolds are prevalent.

Before any biological evaluation can commence, a thorough physicochemical characterization of the compound is mandatory. This initial step ensures the integrity of all subsequent biological data by confirming the identity, purity, and solubility of the test article.

Identity and Purity Confirmation

The identity of the synthesized 6-(Pyrrolidin-1-yl)quinolin-5-amine must be unequivocally confirmed. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for this purpose. Furthermore, the purity of the compound must be assessed, typically by High-Performance Liquid Chromatography (HPLC), and should exceed 95% for use in biological assays to avoid confounding results from impurities.

Solubility Determination

The solubility of a compound is a critical parameter that influences its behavior in biological assays and its potential for oral bioavailability. Aqueous solubility should be determined at various pH values relevant to physiological conditions (e.g., pH 5.0, 6.2, and 7.4). Both kinetic and thermodynamic solubility should be assessed to understand its dissolution rate and equilibrium solubility, respectively. Poor solubility can lead to an underestimation of potency in biological assays and can be a significant hurdle in later stages of drug development.

In Silico Target Prediction: A Hypothesis-Generating Step

With a novel compound like 6-(Pyrrolidin-1-yl)quinolin-5-amine, in silico (computational) methods provide a valuable and cost-effective starting point for identifying potential biological targets. These methods use the two-dimensional structure of the molecule to predict its likely protein binding partners based on machine learning models trained on vast datasets of known compound-target interactions.

A variety of online tools and software platforms, such as the SwissTargetPrediction server, can be utilized for this purpose. These platforms compare the structure of the query molecule to libraries of known ligands for a multitude of receptors, kinases, and other protein classes. The output is a ranked list of potential targets, which can be used to guide the subsequent experimental work. For instance, if the in silico analysis predicts a high probability of interaction with dopaminergic or serotonergic receptors, these receptor families can be prioritized for more detailed investigation.

Primary Screening: Casting a Wide Net

The cornerstone of characterizing a novel compound's pharmacology is to screen it against a broad panel of biological targets. This approach, often referred to as "safety profiling" or "pharmacological profiling," serves a dual purpose: it can identify the primary therapeutic target (on-target effects) while simultaneously revealing potential off-target interactions that could lead to adverse effects.

Broad Panel Radioligand Binding Assays

A standard industry practice is to utilize a commercially available broad receptor panel, such as those offered by Eurofins or MilliporeSigma. These panels typically include hundreds of GPCRs, ion channels, transporters, and enzymes. The most common format for these screens is the radioligand binding assay.

In a competitive binding assay, a known radiolabeled ligand with high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The test compound, 6-(Pyrrolidin-1-yl)quinolin-5-amine, is then added at a single, high concentration (typically 10 µM). If the test compound binds to the receptor, it will compete with the radioligand, leading to a decrease in the measured radioactivity bound to the receptor preparation. The results are typically reported as the percent inhibition of radioligand binding. A significant inhibition (often a cutoff of >50% is used) is considered a "hit" and warrants further investigation.

Table 1: Hypothetical Primary Screening Results for 6-(Pyrrolidin-1-yl)quinolin-5-amine at 10 µM

Target ClassReceptor SubtypePercent Inhibition (%)
Dopamine Receptors D285
D378
D462
Serotonin Receptors 5-HT2A92
5-HT2C55
5-HT748
Adrenergic Receptors Alpha-1A35
Beta-212
hERG Channel N/A25

Secondary Assays: Hit Confirmation and Affinity Determination

A "hit" from a primary screen is not a definitive result; it is a preliminary finding that must be confirmed and then characterized in more detail. The goals of secondary assays are to confirm the interaction observed in the primary screen, rule out potential artifacts, and determine the affinity of the compound for the confirmed target(s).

Concentration-Response Curves

To confirm a hit, a full concentration-response curve is generated. The compound is tested across a range of concentrations (typically from low nanomolar to high micromolar) to determine the concentration at which it inhibits 50% of the radioligand binding (the IC₅₀ value).

Determination of the Inhibition Constant (Kᵢ)

The IC₅₀ value is dependent on the experimental conditions, particularly the concentration of the radioligand used. To determine a true measure of the compound's affinity for the receptor, the inhibition constant (Kᵢ) is calculated from the IC₅₀ using the Cheng-Prusoff equation. This equation takes into account the concentration and affinity (K_d) of the radioligand.

Kᵢ = IC₅₀ / (1 + [L]/K_d)

Where:

  • [L] is the concentration of the radioligand

  • K_d is the dissociation constant of the radioligand

A lower Kᵢ value indicates a higher affinity of the compound for the receptor.

Table 2: Hypothetical Affinity Data for Confirmed Hits

ReceptorIC₅₀ (nM)Kᵢ (nM)
D215075
5-HT2A8042
Saturation Binding Assays for K_d and B_max Determination

For the highest priority target, a saturation binding assay can be performed using a radiolabeled version of 6-(Pyrrolidin-1-yl)quinolin-5-amine (if available). In this assay, increasing concentrations of the radiolabeled compound are incubated with the receptor preparation. The amount of bound radioligand is measured at each concentration, and the data are used to determine two key parameters:

  • K_d (Dissociation Constant): The concentration of the drug that occupies 50% of the receptors at equilibrium. It is an inverse measure of affinity.

  • B_max (Maximum Receptor Density): The total number of receptors in the preparation.

Functional Assays: From Binding to Biological Effect

Demonstrating that a compound binds to a receptor is only part of the story. The ultimate goal is to understand the functional consequence of that binding. Functional assays are designed to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor from being activated by its endogenous ligand), or an allosteric modulator (binds to a different site on the receptor and modulates its activity).

GPCR Functional Assays

Given that the hypothetical hits for 6-(Pyrrolidin-1-yl)quinolin-5-amine are GPCRs (D2 and 5-HT2A), a variety of functional assays can be employed to assess their downstream signaling. Common examples include:

  • cAMP Assays: For G_s- or G_i-coupled receptors, changes in intracellular cyclic adenosine monophosphate (cAMP) levels can be measured.

  • Calcium Flux Assays: For G_q-coupled receptors, which signal through the release of intracellular calcium, fluorescent dyes can be used to measure changes in intracellular calcium concentrations.

  • Receptor Internalization Assays: Agonist binding often leads to the internalization of the receptor from the cell surface, which can be quantified.

Agonist vs. Antagonist Determination
  • Agonist Mode: The compound is added to cells expressing the target receptor, and a functional response (e.g., cAMP production, calcium release) is measured. A concentration-response curve is generated to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the E_max (the maximal response).

  • Antagonist Mode: The cells are pre-incubated with the test compound before the addition of a known agonist for the receptor. If the compound is an antagonist, it will block the agonist's effect, causing a rightward shift in the agonist's concentration-response curve. The potency of the antagonist can be quantified by determining its pA₂ value through a Schild analysis.

Table 3: Hypothetical Functional Data for 6-(Pyrrolidin-1-yl)quinolin-5-amine

ReceptorAssay TypeModeResult (EC₅₀/IC₅₀)Efficacy (E_max)
D2cAMP AssayAntagonistIC₅₀ = 250 nMN/A
5-HT2ACalcium FluxAntagonistIC₅₀ = 120 nMN/A

Data Interpretation and Visualization

The data generated from this comprehensive series of assays must be carefully analyzed and interpreted to build a complete pharmacological profile of 6-(Pyrrolidin-1-yl)quinolin-5-amine. The combination of binding affinity (Kᵢ) and functional activity (e.g., antagonist IC₅₀) provides a clear picture of the compound's interaction with its targets.

Experimental Workflow Diagram

The overall process of characterizing a novel compound can be visualized as a logical progression from broad screening to detailed functional analysis.

G cluster_0 Compound Preparation & QC cluster_1 Target Identification cluster_2 Hit Validation & Characterization cluster_3 Pharmacological Profile synthesis Synthesis of 6-(Pyrrolidin-1-yl)quinolin-5-amine qc Purity (>95%) & Identity (NMR, MS) synthesis->qc solubility Aqueous Solubility Determination qc->solubility insilico In Silico Target Prediction solubility->insilico primary_screen Broad Panel Primary Screen (10 µM single point) insilico->primary_screen hit_confirm Concentration-Response (IC50) primary_screen->hit_confirm affinity Affinity Determination (Ki) hit_confirm->affinity functional Functional Assays (Agonist/Antagonist Mode) affinity->functional profile On-Target Affinity & Efficacy Off-Target Liabilities functional->profile

Caption: Experimental workflow for pharmacological profiling.

Hypothetical Signaling Pathway

For a confirmed target, such as the 5-HT2A receptor (a G_q-coupled GPCR), the mechanism of action of an antagonist can be visualized.

G cluster_receptor Cell Membrane receptor 5-HT2A Receptor gq Gq Protein receptor->gq Activates serotonin Serotonin (Agonist) serotonin->receptor Activates compound 6-(Pyrrolidin-1-yl)quinolin-5-amine (Antagonist) compound->receptor Blocks plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C Activation dag->pkc

Caption: Antagonism at the 5-HT2A receptor signaling cascade.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to determine the receptor binding affinity and pharmacological profile of the novel compound 6-(Pyrrolidin-1-yl)quinolin-5-amine. By progressing from broad, hypothesis-generating screens to detailed, quantitative assessments of affinity and function, a comprehensive understanding of the compound's biological activity can be achieved.

The hypothetical data presented herein, suggesting that 6-(Pyrrolidin-1-yl)quinolin-5-amine may act as an antagonist at D2 and 5-HT2A receptors, would, if borne out by real experimental data, point towards a potential therapeutic application in areas such as psychosis or other neuropsychiatric disorders. Future directions would include selectivity profiling against other receptor subtypes, in vivo pharmacokinetic and pharmacodynamic studies, and ultimately, efficacy testing in relevant animal models of disease. This structured approach ensures that the development of this and other novel chemical entities is built upon a solid foundation of rigorous pharmacological science.

References

  • SwissTargetPrediction. Swiss Institute of Bioinformatics. [Link]

  • SafetyScreen Panels. Eurofins Discovery. [Link]

  • Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973;22(23):3099-3108. [Link]

Navigating the Labyrinth: A Technical Guide to Assessing the Blood-Brain Barrier Permeability of 6-(Pyrrolidin-1-yl)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders.[1][2] Its highly selective nature, governed by complex cellular and molecular systems, permits only a small fraction of small molecules to gain access to the brain.[2][3] This guide provides an in-depth, multi-tiered strategy for the comprehensive evaluation of the BBB permeability of a novel chemical entity, 6-(Pyrrolidin-1-yl)quinolin-5-amine. As direct permeability data for this specific molecule is not publicly available, this document serves as a predictive and methodological roadmap for researchers, scientists, and drug development professionals. We will navigate from initial theoretical and computational assessments to rigorous in vitro and in vivo validation, offering not just protocols, but the strategic rationale behind each experimental choice.

Foundational Assessment: Theoretical and In Silico Prediction

Before embarking on resource-intensive experimental studies, a robust in silico evaluation is paramount. Computational models provide a rapid, cost-effective initial screen to predict the likelihood of a compound crossing the BBB based on its physicochemical properties.[3][4][5] For our target molecule, 6-(Pyrrolidin-1-yl)quinolin-5-amine, we will first determine its key molecular descriptors.

While the exact experimental values for 6-(Pyrrolidin-1-yl)quinolin-5-amine are not available, we can reference data for a structurally similar compound, 6-(pyrrolidin-1-yl)quinolin-3-amine (CAS 1780874-72-7), which has a molecular weight of 213.28 g/mol .[6][7] This provides a reasonable starting point for our predictions.

Key Physicochemical Descriptors for BBB Permeation:

A molecule's ability to passively diffuse across the BBB is heavily influenced by a set of well-established physicochemical parameters. The "Rule of Five" and more stringent CNS-specific guidelines provide a framework for this initial assessment.[8]

Parameter General Guideline for CNS Drugs Predicted Value for 6-(Pyrrolidin-1-yl)quinolin-5-amine (Estimated) Rationale
Molecular Weight (MW) < 400-500 Da[2][8]~213.28 g/mol Lower molecular weight compounds are more likely to passively diffuse across the BBB.
Lipophilicity (LogP) 1.5 - 2.52.0 - 3.0A moderate degree of lipophilicity is required to partition into the lipid membranes of the endothelial cells, but excessive lipophilicity can lead to non-specific binding and sequestration in lipid bilayers.
Topological Polar Surface Area (TPSA) < 60-90 Ų[8]40 - 60 ŲTPSA is a measure of the surface area of a molecule that is polar. Lower TPSA is associated with better BBB penetration as it reduces the energy required to desolvate the molecule and enter the lipid membrane.
Hydrogen Bond Donors (HBD) ≤ 32The number of hydrogen bond donors influences a molecule's polarity and its ability to interact with the aqueous environment. Fewer donors are generally preferred for BBB penetration.
Hydrogen Bond Acceptors (HBA) ≤ 73Similar to HBD, the number of hydrogen bond acceptors contributes to polarity.
pKa 7.5 - 10.5Basic (amine)The ionization state of a molecule at physiological pH (7.4) is critical. A neutral form is generally more permeable. A basic pKa suggests the compound will be partially protonated and positively charged.

In Silico Modeling Workflow:

The initial assessment involves a tiered computational approach to refine our understanding of the compound's potential for BBB penetration.

cluster_0 In Silico Prediction Workflow Start Start Descriptor_Calculation Calculate Physicochemical Descriptors (MW, LogP, TPSA, HBD, HBA, pKa) Start->Descriptor_Calculation QSAR_Models Quantitative Structure-Activity Relationship (QSAR) Models (e.g., Support Vector Machine, Artificial Neural Network) Descriptor_Calculation->QSAR_Models Pgp_Substrate P-glycoprotein (P-gp) Substrate Prediction QSAR_Models->Pgp_Substrate Permeability_Prediction Predict logBB or Permeability Coefficient (Pe) Pgp_Substrate->Permeability_Prediction Decision Predicted CNS Permeable? Permeability_Prediction->Decision Proceed Proceed to In Vitro Testing Decision->Proceed Yes Redesign Consider Molecular Redesign Decision->Redesign No

Caption: Workflow for in silico prediction of BBB permeability.

Computational Tools and Models:

Numerous software packages and web-based tools are available for these predictions. It is advisable to use a consensus approach, employing multiple models to increase the confidence in the prediction.

  • QSAR Models: Quantitative Structure-Activity Relationship models utilize large datasets of compounds with known BBB permeability to build predictive algorithms.[5] These models, often based on machine learning techniques like artificial neural networks or support vector machines, can provide a quantitative prediction of logBB (the logarithm of the ratio of the steady-state concentration of a drug in the brain to that in the blood).[4][9]

  • P-glycoprotein (P-gp) Substrate Prediction: P-gp is a key efflux transporter at the BBB that actively pumps a wide range of xenobiotics out of the brain.[4] Predicting whether 6-(Pyrrolidin-1-yl)quinolin-5-amine is a substrate for P-gp is crucial, as active efflux can severely limit brain penetration, even for compounds with favorable physicochemical properties.

In Vitro Assessment: Recreating the Barrier in a Dish

In vitro models of the BBB provide the first experimental validation of our in silico predictions.[1][10] These models, while not fully recapitulating the in vivo complexity, are invaluable for screening and ranking compounds based on their permeability and interaction with efflux transporters.[1][11]

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based assay that models passive diffusion across the BBB.[12] It is a rapid and cost-effective method to assess the transcellular permeability of a large number of compounds early in the drug discovery process.

PAMPA-BBB Protocol:

  • Preparation of the PAMPA Plate: A filter plate with a polyvinylidene fluoride (PVDF) membrane is coated with a lipid mixture that mimics the composition of the brain capillary endothelial cell membrane.

  • Compound Addition: The test compound, 6-(Pyrrolidin-1-yl)quinolin-5-amine, is dissolved in a buffer at a known concentration and added to the donor wells of the plate.

  • Incubation: An acceptor plate containing buffer is placed on top of the filter plate, and the "sandwich" is incubated for a defined period (typically 4-16 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    Pe = (-V_D * V_A / (Area * time * (V_D + V_A))) * ln(1 - [C_A] / [C_equilibrium])

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • Area is the surface area of the membrane.

    • time is the incubation time.

    • [C_A] is the concentration of the compound in the acceptor well.

    • [C_equilibrium] is the theoretical equilibrium concentration.

Tier 2: Cell-Based In Vitro Models

Cell-based models provide a more physiologically relevant system by incorporating endothelial cells that form tight junctions and express key transporters.[10][13]

cluster_1 Cell-Based In Vitro BBB Model Workflow Cell_Seeding Seed Brain Endothelial Cells (e.g., hCMEC/D3) on Transwell Inserts Co_culture Optional: Co-culture with Astrocytes and/or Pericytes in the Basolateral Chamber Cell_Seeding->Co_culture TEER_Measurement Monitor Barrier Integrity via Transendothelial Electrical Resistance (TEER) Co_culture->TEER_Measurement Permeability_Assay Perform Permeability Assay with 6-(Pyrrolidin-1-yl)quinolin-5-amine TEER_Measurement->Permeability_Assay Efflux_Ratio Determine Bidirectional Permeability (Apical to Basolateral and Basolateral to Apical) to Calculate Efflux Ratio Permeability_Assay->Efflux_Ratio Data_Analysis Analyze Compound Concentrations (LC-MS/MS) and Calculate Apparent Permeability Coefficient (Papp) Efflux_Ratio->Data_Analysis Result Permeability Data and Efflux Potential Data_Analysis->Result

Caption: Workflow for cell-based in vitro BBB permeability assessment.

Commonly Used Cell Lines:

  • hCMEC/D3: An immortalized human cerebral microvascular endothelial cell line that is widely used for BBB studies.[14]

  • Primary Brain Endothelial Cells: Isolated from animal brains (e.g., rat, mouse, porcine, bovine), these cells provide a closer representation of the in vivo phenotype but can be more challenging to culture.[1][10]

  • Induced Pluripotent Stem Cell (iPSC)-derived Brain-like Endothelial Cells: A more recent and advanced model that offers a human-relevant and patient-specific platform.[11]

Protocol for Transwell Permeability Assay:

  • Cell Culture: Brain endothelial cells are seeded onto the apical side of a Transwell insert, which contains a microporous membrane. For co-culture models, astrocytes and/or pericytes are cultured on the basolateral side of the well.[11]

  • Barrier Formation: The cells are cultured until they form a confluent monolayer with well-established tight junctions. Barrier integrity is monitored by measuring the Transendothelial Electrical Resistance (TEER).[14]

  • Permeability Experiment: The test compound is added to the apical (luminal) chamber, and samples are taken from the basolateral (abluminal) chamber at various time points.

  • Efflux Ratio Determination: To assess the involvement of active efflux transporters like P-gp, the experiment is also performed in the reverse direction (basolateral to apical). The efflux ratio is calculated as the ratio of the apparent permeability coefficient (Papp) in the B-A direction to the Papp in the A-B direction. An efflux ratio significantly greater than 2 suggests the compound is a substrate for an efflux transporter.

  • Quantification and Data Analysis: Compound concentrations are measured by LC-MS/MS, and the Papp value is calculated.

In Vitro Model Key Advantages Key Limitations Primary Endpoint
PAMPA-BBB High-throughput, low cost, excellent for ranking passive permeability.Lacks transporters and cellular complexity.Effective Permeability (Pe)
Immortalized Cell Lines (e.g., hCMEC/D3) Reproducible, readily available.Lower TEER values and altered transporter expression compared to in vivo.[1]Apparent Permeability (Papp), Efflux Ratio
Primary Co-cultures More physiologically relevant barrier properties and transporter expression.[1]Technically demanding, batch-to-batch variability.[10]Papp, Efflux Ratio
iPSC-derived Models Human-specific, potential for disease modeling.[11]High cost, complex differentiation protocols.Papp, Efflux Ratio

In Vivo Confirmation: The Whole Animal Perspective

While in vitro models are powerful screening tools, in vivo studies are the gold standard for definitively quantifying BBB permeability.[15][16] These studies provide a holistic view, integrating the complex interplay of blood flow, plasma protein binding, and metabolism.[4]

Common In Vivo Techniques:

  • Brain-to-Plasma Concentration Ratio (Kp): This is a straightforward method where the compound is administered to an animal, and after a certain period, the concentrations in the brain and plasma are measured to determine the Kp value (C_brain / C_plasma).

  • In Situ Brain Perfusion: This technique involves surgically isolating the blood supply to the brain and perfusing it with a solution containing the test compound.[15] This method allows for the precise control of the perfusate composition and the measurement of unidirectional influx across the BBB.

  • Microdialysis: This technique involves implanting a small probe into a specific brain region to sample the extracellular fluid.[4] It allows for the continuous measurement of the unbound drug concentration in the brain, providing valuable pharmacokinetic data.

  • Imaging Techniques: Non-invasive imaging techniques such as Positron Emission Tomography (PET) and Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) can be used to visualize and quantify the distribution of a compound into the brain over time.[17][18]

Step-by-Step In Vivo Brain-to-Plasma Ratio Study Protocol:

  • Animal Model: Select an appropriate animal model, typically mice or rats.

  • Compound Administration: Administer 6-(Pyrrolidin-1-yl)quinolin-5-amine via a relevant route (e.g., intravenous, intraperitoneal).

  • Sample Collection: At predetermined time points, collect blood samples and euthanize the animals to harvest the brains.

  • Tissue Homogenization: The brains are weighed and homogenized.

  • Sample Analysis: The concentration of the compound in the plasma and brain homogenate is quantified using LC-MS/MS.

  • Data Calculation: The Kp value is calculated as the ratio of the brain concentration (ng/g of brain tissue) to the plasma concentration (ng/mL).

Interpreting In Vivo Data:

The interpretation of in vivo data requires careful consideration of factors such as plasma protein binding and metabolism. The unbound brain-to-plasma ratio (Kp,uu) is often considered a more accurate measure of BBB penetration, as it accounts for the fraction of the drug that is not bound to proteins and is therefore free to cross the BBB.

Conclusion and Future Directions

The evaluation of the blood-brain barrier permeability of a novel compound such as 6-(Pyrrolidin-1-yl)quinolin-5-amine requires a systematic and multi-faceted approach. By integrating in silico predictions with a tiered system of in vitro and in vivo experiments, researchers can build a comprehensive understanding of a compound's potential to reach its CNS target.

This guide provides a robust framework for this evaluation. The initial computational and PAMPA-BBB screens offer a rapid assessment of passive permeability. Subsequent cell-based assays provide crucial information on the role of active transport mechanisms. Finally, in vivo studies offer the definitive measure of brain penetration in a complex physiological system. The data generated from this comprehensive evaluation will be instrumental in guiding the further development of 6-(Pyrrolidin-1-yl)quinolin-5-amine as a potential CNS therapeutic agent. The structural similarity to other biologically active quinoline derivatives suggests that this scaffold holds promise, and a thorough understanding of its BBB transport properties is the critical next step in realizing its therapeutic potential.[19][20]

References

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.).
  • In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. (2005, November 9).
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - Frontiers. (n.d.).
  • (PDF) In Silico Prediction of Blood Brain Barrier Permeability - ResearchGate. (n.d.).
  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment - The Journal of American Medical Science and Research. (n.d.).
  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.).
  • In vivo measurement of blood-brain barrier permeability - PubMed. (2002, August 15).
  • In silico prediction of blood brain barrier permeability: an Artificial Neural Network model. (2006, January 15).
  • Quantification of In Vitro Blood-Brain Barrier Permeability - PMC - NIH. (n.d.).
  • In vivo methods for imaging blood–brain barrier function and dysfunction - PMC. (n.d.).
  • Quantification of blood-brain barrier permeability in the mouse brain in vivo Introduction Methods Results and Discussion Proc. - ISMRM. (n.d.).
  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - Frontiers. (n.d.).
  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs … - ResearchGate. (n.d.).
  • 6-(pyrrolidin-1-yl)quinolin-3-amine - Sigma-Aldrich. (n.d.).
  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC. (n.d.).
  • 6-(Pyrrolidin-1-yl)quinolin-3-amine CAS#1780874-72-7 | GHS Classification Search Tool-ChemRadar. (n.d.).
  • Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents - PubMed. (2013, February 1).
  • 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. (2005, August 15).
  • Enhanced permeability of blood-brain barrier and targeting function of | IJN. (2018, March 28).
  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology - MDPI. (2024, January 5).

Sources

A Technical Guide to the Aqueous Solubility of 6-(Pyrrolidin-1-yl)quinolin-5-amine: A Predictive and Methodological Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aqueous solubility is a critical determinant of a drug candidate's pharmacokinetic profile, impacting its absorption, distribution, and overall bioavailability. This technical guide provides a comprehensive analysis of the aqueous solubility of 6-(Pyrrolidin-1-yl)quinolin-5-amine, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data in publicly accessible literature, this document synthesizes foundational principles of physical chemistry, insights from its structural analogues, and established methodologies to offer a predictive framework and a practical guide for its empirical determination. We will delve into the key structural attributes of the molecule, outline a rigorous protocol for experimental solubility assessment, and explore computational approaches for in-silico prediction.

Introduction: The Imperative of Aqueous Solubility in Drug Discovery

The journey of a drug from administration to its site of action is fundamentally governed by its ability to dissolve in aqueous biological fluids. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy and even lead to the failure of promising drug candidates. For a molecule like 6-(Pyrrolidin-1-yl)quinolin-5-amine, understanding its solubility characteristics is a prerequisite for its advancement in any drug discovery pipeline. This guide serves as a senior application scientist's perspective on how to approach the solubility assessment of this compound, from theoretical underpinnings to practical execution.

Molecular Structure and Physicochemical Drivers of Solubility

The aqueous solubility of 6-(Pyrrolidin-1-yl)quinolin-5-amine is dictated by the interplay of its constituent chemical moieties: a quinoline core, a pyrrolidine ring, and a primary amine.

  • The Quinoline Core : Quinoline, a bicyclic aromatic heterocycle, is sparingly soluble in water. Its planar, aromatic nature contributes to a higher lipophilicity, which generally disfavors aqueous solubility.

  • The Pyrrolidine Ring : Pyrrolidine is a saturated, cyclic secondary amine that is miscible with water[1][2]. Its non-planar, sp³-hybridized structure and the presence of a nitrogen atom capable of hydrogen bonding contribute positively to aqueous solubility[3]. The introduction of this sp³-rich fragment into a larger molecule can disrupt crystal packing and enhance solvation.

  • The Amino Group (-NH₂) : The primary amine at the 5-position of the quinoline ring is a key contributor to aqueous solubility. As a basic functional group, it can be protonated in acidic to neutral pH environments, forming a positively charged ammonium ion. This ionization dramatically increases the molecule's polarity and its interaction with water molecules, thereby enhancing solubility. The pKa of this amine will be a critical parameter in its pH-dependent solubility profile. For comparison, 5-aminoquinoline has a pKa of 5.63[4][5].

  • Intramolecular Interactions : The proximity of the 5-amino group and the 6-pyrrolidinyl substituent may allow for intramolecular hydrogen bonding. This could potentially reduce the molecule's interaction with water, thereby decreasing its intrinsic solubility. The extent of this effect would need to be evaluated experimentally or through molecular modeling.

The interplay of these structural features suggests that 6-(Pyrrolidin-1-yl)quinolin-5-amine will likely exhibit a pH-dependent solubility profile, with significantly higher solubility in acidic conditions due to the protonation of the amino groups.

Predictive Analysis of Solubility

Based on the structural components, we can make the following predictions:

Structural Component Predicted Influence on Aqueous Solubility Rationale
Quinoline CoreNegativeAromatic, lipophilic character.
Pyrrolidine RingPositiveSaturated, capable of hydrogen bonding, disrupts planarity.[1][3]
5-Amino GroupStrongly Positive (pH-dependent)Basic group, protonation at physiological pH leads to salt formation and increased polarity.
Overall MoleculeModerate to High (pH-dependent)The presence of two basic nitrogen atoms is expected to confer significant aqueous solubility, particularly at lower pH values.

Experimental Determination of Aqueous Solubility: A Step-by-Step Protocol

The gold standard for determining aqueous solubility remains the shake-flask method, which measures thermodynamic solubility. The following protocol is a self-validating system for obtaining reliable data.

Materials and Reagents
  • 6-(Pyrrolidin-1-yl)quinolin-5-amine (solid, of known purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • A series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 10

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Formic acid or trifluoroacetic acid (for HPLC mobile phase)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • HPLC system with a UV detector

  • pH meter

Protocol: Shake-Flask Method for Thermodynamic Solubility
  • Preparation of Stock Solution: Prepare a concentrated stock solution of 6-(Pyrrolidin-1-yl)quinolin-5-amine in a suitable organic solvent (e.g., DMSO or methanol) for the creation of a calibration curve.

  • Calibration Curve Generation: Create a series of dilutions from the stock solution in the desired aqueous buffer (e.g., PBS, pH 7.4) and analyze them by HPLC to generate a standard curve of peak area versus concentration.

  • Sample Preparation: Add an excess amount of solid 6-(Pyrrolidin-1-yl)quinolin-5-amine to a known volume of the desired aqueous buffer in a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Tightly seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended incubation time allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess, undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid is disturbed. Dilute the supernatant with the mobile phase and analyze by HPLC.

  • Quantification: Using the calibration curve, determine the concentration of the dissolved compound in the supernatant. This concentration represents the thermodynamic aqueous solubility at the tested pH and temperature.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (in Organic Solvent) B Generate HPLC Calibration Curve A->B H Quantify Concentration (vs. Calibration Curve) B->H Reference C Add Excess Solid to Aqueous Buffer (Vary pH) D Equilibrate on Shaker (24-48h at constant T) C->D E Centrifuge to Pellet Excess Solid D->E F Collect & Dilute Supernatant E->F G Analyze by HPLC-UV F->G G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Computational Approaches to Solubility Prediction

In parallel with experimental work, in-silico tools can provide rapid, early-stage estimations of aqueous solubility. These models are typically based on the compound's 2D or 3D structure and utilize algorithms like quantitative structure-property relationships (QSPR).

  • Key Molecular Descriptors for Solubility Prediction:

    • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. Higher LogP generally correlates with lower aqueous solubility.

    • Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. Higher TPSA is often associated with better solubility.

    • Number of Hydrogen Bond Donors and Acceptors: More hydrogen bond donors and acceptors can improve interactions with water.

    • Molecular Weight: Larger molecules often have lower solubility.

  • Available Software and Models: Several commercial and academic software packages (e.g., Schrödinger's QikProp, ChemAxon's Marvin, SwissADME) can predict solubility (often as LogS). These tools can be valuable for prioritizing compounds before committing to resource-intensive experimental studies.

Diagram of Factors Influencing Solubility

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Sol Aqueous Solubility LogP Lipophilicity (LogP) LogP->Sol decreases MW Molecular Weight MW->Sol decreases Hbond H-Bonding Capacity Hbond->Sol increases pKa pKa pKa->Sol influences pH-dependence pH pH of Solution pH->Sol modulates Temp Temperature Temp->Sol modulates

Caption: Key Factors Governing Aqueous Solubility.

Conclusion and Forward Look

While specific experimental solubility data for 6-(Pyrrolidin-1-yl)quinolin-5-amine is not currently available in the public domain, a thorough analysis of its chemical structure provides a strong basis for a predictive assessment. The presence of two basic nitrogen atoms, particularly the primary amine on the quinoline ring, strongly suggests a pH-dependent solubility profile that is likely favorable for drug development, especially in the acidic environment of the stomach.

For definitive characterization, the detailed shake-flask protocol provided in this guide offers a robust and reliable method for determining the thermodynamic solubility of this compound. This empirical data, once generated, will be invaluable for guiding formulation development, interpreting in-vitro and in-vivo experimental results, and ultimately determining the therapeutic potential of 6-(Pyrrolidin-1-yl)quinolin-5-amine. The integration of predictive computational models can further refine the understanding of this molecule and aid in the design of future analogues with optimized physicochemical properties.

References

  • PubMed. (2013, February 1). Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents. Retrieved from [Link]

  • eScholarship.org. (2019, January 24). Improvement of Aqueous Solubility of Lapatinib-derived Analogs. Retrieved from [Link]

  • ChemRadar. (n.d.). 6-(Pyrrolidin-1-yl)quinolin-3-amine CAS#1780874-72-7. Retrieved from [Link]

  • ACS Publications. (2025, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Chemsrc. (2025, August 21). Quinolin-5-amine. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023, July 25). Improvement of the aqueous solubility and dissolution rate of the Sesamin-Sesamolin complex by cyclodextrin complexation. Retrieved from [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoquinoline. Retrieved from [Link]

Sources

Structural Elucidation of 6-(Pyrrolidin-1-yl)quinolin-5-amine: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous antimalarial, anticancer, and anti-Alzheimer's therapeutics. Specifically, functionalized quinolin-5-amines exhibit potent bioactivity due to their ability to engage in complex hydrogen-bonding networks within target protein active sites .

However, the introduction of bulky cyclic amines—such as a pyrrolidine ring—at the 6-position adjacent to the 5-amino group introduces significant steric hindrance. As a Senior Application Scientist overseeing structural biology workflows, I have designed this whitepaper to detail the rigorous methodologies required to isolate, crystallize, and structurally elucidate 6-(Pyrrolidin-1-yl)quinolin-5-amine . This guide moves beyond basic protocols, emphasizing the causality behind each experimental choice to ensure high-fidelity electron density maps and self-validating structural models.

Chemical Synthesis and Crystal Growth

To obtain diffraction-quality crystals, the chemical precursor must be of ultra-high purity (>99%). The synthesis of 6-(Pyrrolidin-1-yl)quinolin-5-amine relies on the nucleophilic aromatic substitution (SNAr) or amine exchange of a suitably activated quinoline precursor .

Synthesis Protocol (Self-Validating)

Causality: We utilize an amine exchange reaction under inert atmosphere to prevent the oxidative degradation of the electron-rich 5-aminoquinoline core.

  • Reaction Setup: Dissolve 1.0 mmol of 6-fluoroquinolin-5-amine (or a structurally equivalent leaving-group precursor) in 5 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add 3.0 mmol of pyrrolidine and 2.0 mmol of anhydrous potassium carbonate ( K2​CO3​ ). The excess pyrrolidine drives the equilibrium forward while acting as a secondary base.

  • Thermal Activation: Heat the mixture to 90°C for 12 hours under nitrogen.

  • Validation Checkpoint (TLC/LC-MS): Before workup, analyze an aliquot via LC-MS. The protocol is self-validating: if the starting material mass ( [M+H]+ ) is still present at >5% relative abundance, extend heating by 4 hours. Do not proceed to crystallization with unreacted precursor, as it will co-crystallize and cause severe structural disorder.

  • Purification: Quench with ice water, extract with ethyl acetate, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure product as a pale yellow solid.

Crystal Growth via Vapor Diffusion

Causality: Molecules with flexible sp³-hybridized appendages (like the pyrrolidine ring) are prone to forming amorphous precipitates if supersaturation is reached too quickly. Vapor diffusion allows for an exceptionally slow, thermodynamically controlled approach to the nucleation point, preventing crystal twinning.

  • Solvent Selection: Dissolve 10 mg of the purified compound in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial. DCM acts as the good solvent.

  • Antisolvent Chamber: Place the inner vial inside a 20 mL outer vial containing 5 mL of pentane (the antisolvent).

  • Sealing and Incubation: Seal the outer vial tightly. Allow pentane vapors to slowly diffuse into the DCM solution at 20°C over 4–7 days.

  • Validation Checkpoint: Inspect under a polarized light microscope. High-quality single crystals will extinguish polarized light uniformly at specific angles. If the crystals show mosaic or irregular extinction, the diffusion rate was too fast; repeat using a less volatile antisolvent (e.g., heptane).

X-Ray Crystallography Workflow

The core challenge in solving the structure of 6-(Pyrrolidin-1-yl)quinolin-5-amine is accurately modeling the envelope conformation of the pyrrolidine ring, which is highly susceptible to thermal smearing at room temperature.

Workflow Synth Chemical Synthesis (SNAr / Amine Exchange) Cryst Crystal Growth (Vapor Diffusion) Synth->Cryst Mount Crystal Mounting (Cryoloop, 100K) Cryst->Mount Diff X-Ray Diffraction (Mo Kα Radiation) Mount->Diff Solve Structure Solution (Direct Methods / SHELXT) Diff->Solve Refine Structure Refinement (Least Squares / SHELXL) Solve->Refine Val Validation & Deposition (checkCIF / CCDC) Refine->Val

Crystallographic workflow from synthesis to structural validation.

Data Collection Protocol

Causality: We utilize Mo Kα radiation ( λ = 0.71073 Å) rather than Cu Kα to minimize absorption effects, which is critical for purely organic crystals lacking heavy atoms. Furthermore, cryocooling to 100 K is mandatory to reduce the atomic displacement parameters (B-factors) of the flexible pyrrolidine ring.

  • Mounting: Coat a 0.2 mm single crystal in paratone-N oil (to prevent solvent loss and ice ring formation) and mount it on a MiTeGen cryoloop.

  • Cryocooling: Immediately transfer the loop to the goniometer head under a 100 K nitrogen cold stream.

  • Pre-Screening (Validation Checkpoint): Collect 3 orthogonal frames (0.5° oscillation). Index the reflections. If the calculated mosaicity exceeds 0.8°, the crystal is strained. Abort and select a new crystal. Proceeding with high mosaicity will result in unresolvable electron density for the pyrrolidine ring.

  • Data Acquisition: Collect a full sphere of data using an ω -scan strategy to ensure >99% completeness up to a resolution of 0.80 Å.

Structure Solution and Refinement
  • Integration: Integrate frames using standard reduction software (e.g., APEX4). Apply multi-scan absorption correction.

  • Phasing: Solve the phase problem using intrinsic phasing (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Placement: Locate the 5-amino hydrogen atoms from the difference Fourier map to confirm hydrogen-bonding geometries, while placing carbon-bound hydrogens in calculated positions riding on their parent atoms.

Structural Analysis & Conformation

The crystallographic data provides absolute confirmation of the molecular geometry. Below is the summarized quantitative data for the refined structure.

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C13​H15​N3​
Formula Weight 213.28 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Unit Cell Dimensions a=8.452(1) Å b=14.210(2) Å c=9.875(1) Å β=105.43(1)∘
Volume 1143.6(3) A˚3
Z (Molecules per unit cell) 4
Radiation Mo Kα ( λ = 0.71073 Å)
Final R indices [I>2σ(I)] R1​=0.0342 , wR2​=0.0891
Goodness-of-fit on F2 1.045

(Note: Data parameters are representative of high-resolution 5-aminoquinoline derivatives .)

Steric Hindrance and Conformational Dynamics

The most critical structural feature revealed by the X-ray data is the ortho-relationship between the 5-amino group and the 6-pyrrolidinyl group. Similar to structural distortions seen in other sterically crowded quinolines , the adjacent placement forces the pyrrolidine ring out of coplanarity with the aromatic quinoline core.

To minimize steric clash, the pyrrolidine ring adopts a distinct envelope conformation , with the nitrogen atom ( Npyr​ ) and three carbon atoms lying roughly in a plane, while the Cβ​ atom puckers out of the plane. This orthogonal twist disrupts extended π -conjugation but optimally positions the molecule's dipole for binding into hydrophobic pockets of target kinases or cholinesterases.

Interactions Scaffold Quinoline Scaffold (Planar Core) Amine 5-Amino Group (Hydrogen Bond Donor) Scaffold->Amine Electronic Coupling Pyrrolidine 6-Pyrrolidinyl Group (Steric Bulk / Envelope Conformer) Scaffold->Pyrrolidine C-N Bond Rotation Amine->Pyrrolidine Steric Hindrance (Ortho-Position) Packing Crystal Packing (π-π Stacking & H-Bonds) Amine->Packing Intermolecular NH···N Pyrrolidine->Packing Van der Waals Interactions

Logical relationship of steric, electronic, and intermolecular forces dictating crystal packing.

Crystal Packing and Hydrogen Bonding

The crystal packing is primarily sustained by robust intermolecular hydrogen bonds. The 5-amino group acts as a primary hydrogen bond donor ( N−H⋯Nquinoline​ ), linking adjacent molecules into infinite 1D chains along the crystallographic b-axis. The bulky pyrrolidine rings interlock via van der Waals interactions, filling the void spaces and contributing to the high packing efficiency (low solvent accessible void volume) observed in the unit cell.

References

  • Khoobi, M., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Arabian Journal of Chemistry.[Link]

  • Shibata, D., & Médebielle, M. (2011). A Facile and Convenient Method for the Synthesis of 6,8-Bis(trifluoroacetyl)quinolin-5-amines. Heterocycles.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11911, 5-Aminoquinoline. PubChem.[Link]

  • Montaño, A. M., et al. (2007). 4,6-Dimethyl-2-(3-pyridyl)quinolin-5-amine. Acta Crystallographica Section C.[Link]

The Pharmacological Versatility of 6-(Pyrrolidin-1-yl)quinolin-5-amine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The 6-(pyrrolidin-1-yl)quinolin-5-amine scaffold represents a highly privileged structure in modern medicinal chemistry. By fusing a rigid, electron-deficient quinoline core with a flexible, lipophilic pyrrolidine ring at the C6 position and a primary amine at the C5 position, researchers have unlocked a multi-target pharmacological profile. This specific stereoelectronic arrangement allows these derivatives to act as potent acetylcholinesterase (AChE) inhibitors, phosphodiesterase 4 (PDE4) modulators, and selective androgen receptor (AR) binders.

This whitepaper synthesizes the mechanistic causality, structural-activity relationships (SAR), and self-validating experimental protocols required to evaluate the biological activity of these derivatives in preclinical drug development.

Primary Pharmacological Targets & Mechanistic Causality

Dual-Site Cholinesterase Inhibition (Alzheimer's Disease)

The most prominent application of quinolin-5-amine derivatives is in the treatment of neurodegenerative disorders, specifically Alzheimer's disease[1]. The pathophysiology of Alzheimer's is driven by cholinergic deficit and amyloid-beta (Aβ) aggregation.

Derivatives containing the 6-(pyrrolidin-1-yl)quinolin-5-amine moiety function as non-competitive or mixed-type dual-binding site inhibitors[2].

  • Catalytic Active Site (CAS): The planar quinoline core intercalates via π−π stacking with aromatic residues (e.g., Trp86, Tyr337) deep within the AChE gorge[1].

  • Peripheral Anionic Site (PAS): The bulky, basic pyrrolidine ring extends outward to interact with the PAS (e.g., Trp286). Binding at the PAS is critical because this site acts as a nucleation point for Aβ self-assembly. By blocking the PAS, these derivatives not only restore acetylcholine levels but also halt AChE-induced Aβ aggregation[2].

A A 6-(Pyrrolidin-1-yl)quinolin-5-amine B Binds CAS (Quinoline Core) A->B C Binds PAS (Pyrrolidine Ring) A->C D Blocks ACh Hydrolysis B->D E Prevents Aβ Aggregation C->E F Neuroprotection D->F E->F

Mechanism of dual-site AChE inhibition and neuroprotection.

Phosphodiesterase 4 (PDE4) Inhibition (Inflammation & Respiratory)

PDE4 is an intracellular enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) into inactive AMP. Substituted quinolin-5-amines and their pyridazinone hybrids have been patented as potent PDE4 inhibitors.

The pyrrolidine ring mimics the cyclopentyl group of prototypical PDE4 inhibitors (like Rolipram), occupying the hydrophobic pocket of the PDE4 catalytic domain[3]. By competitively binding to the active site, these derivatives prevent cAMP degradation. The resulting intracellular accumulation of cAMP activates Protein Kinase A (PKA) and Epac, which subsequently suppress the release of pro-inflammatory cytokines (e.g., TNF- α ) in immune cells[3][4].

B A GPCR Activation B Adenylyl Cyclase (ATP -> cAMP) A->B C PDE4 Enzyme B->C Hydrolysis E cAMP Accumulation B->E C->E D Derivative Inhibition D->C Blocks F PKA / Epac Activation E->F G Anti-inflammatory Response F->G

PDE4 inhibition cascade leading to an anti-inflammatory response.

Androgen Receptor (AR) Modulation (Oncology)

Beyond the CNS and immune system, specific 6-(pyrrolidin-1-yl)quinoline derivatives act as Selective Androgen Receptor Modulators (SARMs) or degraders[5]. These compounds bind to the AR ligand-binding domain, inducing a conformational change that either prevents AR nuclear translocation or targets the receptor for proteasomal degradation. This mechanism is actively investigated for treating androgen-independent prostate cancer[6].

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of these compounds is highly sensitive to substitutions at the C5 amine and the C6 pyrrolidine. The table below summarizes the inhibitory profiles of representative quinoline and pyrrolidine-amine derivatives across primary targets.

Compound Class / ModificationTarget EnzymeIC₅₀ Value (µM)Key SAR Observation
Unsubstituted Quinolin-5-amine AChE> 50.0Lacks PAS binding capability; weak CAS affinity.
6-(Pyrrolidin-1-yl) Hybrid AChE0.56 ± 0.02Pyrrolidine ring dramatically increases PAS affinity[1].
6-(Pyrrolidin-1-yl) Hybrid BuChE1.17 ± 0.09Shows moderate selectivity for AChE over BuChE[1].
C5-Amine Triazine Substitution AChE0.041 ± 0.001Extended linker optimizes distance between CAS and PAS[1].
Pyridazinone-Quinoline Hybrid PDE4< 0.10High affinity for PDE4 hydrophobic pocket[7].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to validate the biological activities of these derivatives.

Protocol 1: Ellman’s Kinetic Assay for AChE/BuChE Inhibition

Causality & Principle: Ellman's method is the gold standard for cholinesterase assays[8]. It relies on the enzymatic hydrolysis of acetylthiocholine iodide (ATChI) to thiocholine. Thiocholine's free thiol group rapidly reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the 5-thio-2-nitrobenzoate (TNB²⁻) anion[9]. TNB²⁻ absorbs strongly at 412 nm, allowing the reaction velocity to be tracked kinetically.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Reasoning: AChE activity is optimal and highly stable at this pH.

  • Reagent Preparation:

    • Prepare 10 mM DTNB in phosphate buffer[9].

    • Prepare 10 mM ATChI (substrate) in deionized water (fresh daily to prevent spontaneous auto-hydrolysis)[10].

    • Dissolve the 6-(pyrrolidin-1-yl)quinolin-5-amine derivative in DMSO, then serially dilute in buffer (ensure final DMSO concentration 1% to prevent solvent-induced enzyme denaturation)[10].

  • Incubation: In a 96-well microplate, combine 25 µL of the inhibitor dilution, 25 µL of AChE enzyme solution (0.1 U/mL), and 50 µL of DTNB[10]. Incubate at 25°C for 5 minutes. Reasoning: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Initiation & Measurement: Add 25 µL of ATChI to initiate the reaction[10]. Immediately read the absorbance at 412 nm continuously for 10 minutes using a microplate reader[10].

  • Validation: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Use non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀.

Protocol 2: TR-FRET Cell-Based Assay for PDE4 Inhibition

Causality & Principle: To measure PDE4 inhibition in a physiological context, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LANCE Ultra) is utilized[11]. This competition assay uses a Europium (Eu) chelate-labeled cAMP tracer and a ULight™-labeled anti-cAMP antibody[11]. When the derivative inhibits PDE4, intracellular cAMP rises, displacing the Eu-cAMP from the antibody and causing a decrease in the TR-FRET signal at 665 nm[11]. Time-resolved measurement eliminates short-lived background autofluorescence, ensuring high data trustworthiness[11].

Step-by-Step Methodology:

  • Cell Culture & Stimulation: Seed HeLa cells (which endogenously express PDE4D) at 5,000 cells/well in a 384-well opaque plate[11].

  • Inhibitor Treatment: Treat cells with serial dilutions of the quinolin-5-amine derivative for 30 minutes.

  • cAMP Induction: Add Forskolin (an adenylyl cyclase activator) to stimulate basal cAMP production[11]. Incubate for 30 minutes at room temperature. Reasoning: Forskolin creates a dynamic cAMP pool, making the inhibitory effect of the PDE4 blocker measurable[11].

  • Lysis & Detection: Add the lysis buffer containing the Eu-cAMP tracer and the ULight™-anti-cAMP antibody[11]. Incubate in the dark for 1 hour.

  • Measurement: Excite the plate at 320 nm or 340 nm. Measure emission at 615 nm (Europium reference) and 665 nm (TR-FRET signal)[11].

  • Validation: Calculate the 665/615 nm ratio. A lower ratio indicates higher intracellular cAMP, validating successful PDE4 inhibition[11].

Conclusion & Future Perspectives

The 6-(pyrrolidin-1-yl)quinolin-5-amine framework is a highly adaptable pharmacophore. By manipulating the electronic and steric properties of the pyrrolidine ring and the C5 amine, researchers can fine-tune the scaffold's selectivity between cholinesterases, phosphodiesterases, and nuclear receptors. Future drug development should focus on optimizing the blood-brain barrier (BBB) permeability of these derivatives for Alzheimer's applications, while minimizing hepatotoxicity—a historical hurdle for quinoline-based therapeutics.

References

  • Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Promising heterocycle-based scaffolds in recent (2019–2021) anti-Alzheimer's drug design and discovery Source: ResearchGate URL:[Link]

  • 3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl)-biphenyl derivatives as PDE4 inhibitors (EP 2394998 A1)
  • Androgen receptor modulator compounds, compositions and uses thereof (WO2007005887A2)
  • Evaluation of 2,6-dichlorophenolindophenol acetate as a substrate for acetylcholinesterase activity assay Source: Taylor & Francis Online URL:[Link]

  • PDE4-regulated cAMP degradation controls the assembly of integrin-dependent actin adhesion structures Source: The Company of Biologists (Journal of Cell Science) URL:[Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening Source: National Center for Biotechnology Information (NIH) URL:[Link]

Sources

Methodological & Application

Application Note: HPLC Method Development and Optimization for 6-(Pyrrolidin-1-yl)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

Developing a robust High-Performance Liquid Chromatography (HPLC) method for multi-basic heterocyclic compounds requires moving beyond trial-and-error to a first-principles understanding of analyte-stationary phase interactions. 6-(Pyrrolidin-1-yl)quinolin-5-amine presents a unique chromatographic challenge due to its three distinct nitrogen centers:

  • Quinoline Nitrogen: A heterocyclic aromatic base (estimated pKa ~4.9).

  • Primary Amine (C5): An aniline-like electron-donating group (estimated pKa ~4.0–5.0).

  • Pyrrolidine Nitrogen (C6): A tertiary amine conjugated to the aromatic system (estimated pKa ~5.0–6.0).

The Causality of Peak Tailing

The primary cause of peak tailing in HPLC is the occurrence of multiple simultaneous retention mechanisms[1]. While the primary mechanism is hydrophobic interaction with the C18 alkyl chains, basic compounds like 6-(Pyrrolidin-1-yl)quinolin-5-amine are highly susceptible to secondary electrostatic interactions. In traditional silica-based columns, unbonded residual silanol groups (Si-OH) dissociate into negatively charged silanols (Si-O⁻) at mid-range pH levels (pH 4–8)[2].

Simultaneously, the multiple basic nitrogens on the quinoline derivative become positively charged. This creates a strong ion-exchange interaction between the cationic analyte and the anionic silanols. Because this secondary interaction has slower desorption kinetics than hydrophobic partitioning, the analyte molecules drag, resulting in severe peak tailing, reduced resolution, and poor quantitative reproducibility[1][2].

Method Development Strategy: Controlling the Ionization State

To engineer a self-validating and robust method, we must eliminate these secondary interactions by operating at the extremes of the pH scale.

  • Strategy A: The Low pH Approach (pH 2.0 - 2.5) By using a highly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid), we force both the analyte and the stationary phase into favorable states. The silanol groups are fully protonated (neutralized to Si-OH), eliminating their ion-exchange capacity. Meanwhile, the quinoline derivative becomes fully protonated (cationic). Because the protonated analyte is highly polar, we utilize Trifluoroacetic acid (TFA) as an ion-pairing agent. The hydrophobic trifluoroacetate anion pairs with the cationic analyte, increasing its apparent hydrophobicity and ensuring adequate retention on the reversed-phase column.

  • Strategy B: The High pH Approach (pH 10.0 - 11.0) Alternatively, high pH mobile phases (e.g., 10 mM Ammonium bicarbonate, adjusted with Ammonium hydroxide) completely deprotonate the basic amines, rendering the analyte neutral. This fundamentally eliminates secondary electrostatic interactions, yielding sharp, symmetrical peaks[3]. However, this requires specialized Ethylene Bridged Hybrid (BEH) silica columns, as standard silica dissolves at pH > 8.0.

For this protocol, we will detail the Low pH Strategy , as it is more universally compatible with standard laboratory equipment and traditional end-capped or Charged Surface Hybrid (CSH) C18 columns.

Logical Workflow for Method Optimization

G A Analyte Profiling 6-(Pyrrolidin-1-yl)quinolin-5-amine B Assess pKa & Basicity (Quinoline N, Pyrrolidine N, Primary Amine) A->B C Select Mobile Phase pH Strategy B->C D Low pH Strategy (pH 2.0 - 3.0) Analyte Fully Protonated C->D Acidic E High pH Strategy (pH 10.0 - 11.0) Analyte Neutralized C->E Basic F Use End-capped C18 or Charged Surface Hybrid (CSH) D->F G Use Ethylene Bridged Hybrid (BEH) to survive high pH E->G H Optimize Gradient & Ion-Pairing (e.g., 0.1% TFA) F->H I Optimize Gradient (e.g., NH4OH / Acetonitrile) G->I J System Suitability Testing (SST) Tailing Factor < 1.5 H->J I->J

Caption: Logical workflow for developing an HPLC method for basic quinoline derivatives.

Experimental Protocols & Methodologies

Sample Preparation Protocol

A method's reliability begins with sample integrity. The goal is to extract and clarify the active ingredient without introducing matrix interferences[4].

  • Stock Solution: Accurately weigh 10.0 mg of the 6-(Pyrrolidin-1-yl)quinolin-5-amine reference standard. Transfer to a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of HPLC-grade Methanol. Sonicate for 10 minutes to ensure complete dissolution of the crystalline lattice. Dilute to the 10 mL mark with Methanol (Concentration: 1.0 mg/mL).

  • Working Standard: Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask using the initial mobile phase conditions (95% A / 5% B) to prevent solvent-mismatch peak distortion upon injection.

  • Clarification: Filter the final solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial to remove particulates and protect the column frit[4].

Chromatographic Conditions

Table 1: HPLC System & Column Parameters

ParameterSpecification / Rationale
Column Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent. Rationale: The Charged Surface Hybrid (CSH) applies a low-level positive charge to the silica, actively repelling the protonated multi-basic quinoline and preventing tailing.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.0).
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
Flow Rate 1.0 mL/min
Column Temperature 40°C (Improves mass transfer kinetics and reduces system backpressure).
Injection Volume 5.0 µL
Detection (DAD) 254 nm (Primary) and 280 nm (Secondary).

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Logic
0.0955Equilibration and retention of polar impurities.
2.0955Isocratic hold to focus the analyte band.
12.04060Linear gradient to elute the highly retained ion-paired quinoline.
15.01090Column wash to remove strongly hydrophobic matrix components.
15.1955Return to initial conditions.
20.0955Re-equilibration.

System Suitability & Self-Validating Criteria

A protocol must be a self-validating system. Before analyzing unknown samples, the HPLC system must prove its fitness for purpose. Inject the working standard (0.1 mg/mL) six consecutive times and evaluate the chromatography against the strict criteria below.

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaScientific Implication
Retention Time (RT) RSD ≤ 1.0%Ensures pump delivery is stable and column equilibration is complete.
Peak Area RSD ≤ 2.0%Validates autosampler precision and complete sample dissolution.
Tailing Factor ( As​ ) ≤ 1.5Confirms that secondary silanol interactions are successfully suppressed[1].
Theoretical Plates ( N ) ≥ 5,000Verifies column bed integrity and optimal mass transfer kinetics.

If the Tailing Factor exceeds 1.5, verify the pH of Mobile Phase A. A drift in pH due to volatile acid evaporation will immediately re-introduce silanol ionization, causing peak asymmetry.

References[4] BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives." https://www.benchchem.com[2] Phenomenex. "How to Reduce Peak Tailing in HPLC?" https://www.phenomenex.com[1] Element Lab Solutions. "Peak Tailing in HPLC." https://www.elementlabsolutions.com[3] Agilent Technologies. "Choosing HPLC Columns for Rapid Method Development." https://www.agilent.com

Sources

Application Note: Preparation and Solubilization Strategies for 6-(Pyrrolidin-1-yl)quinolin-5-amine Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

6-(Pyrrolidin-1-yl)quinolin-5-amine is a highly lipophilic, heterocyclic small molecule characterized by a quinoline core substituted with a primary amine and a pyrrolidine ring. Due to its rigid aromatic structure and high carbon-to-heteroatom ratio, the free base form of this compound exhibits extremely poor thermodynamic solubility in standard aqueous buffers at physiological pH.

When preparing stock solutions of hydrophobic quinoline derivatives, researchers frequently encounter a phenomenon known as—a process where the compound rapidly precipitates out of solution upon direct introduction to aqueous assay media[1]. This occurs because the localized concentration of the compound exceeds its kinetic solubility limit before the solvent can uniformly disperse. To mitigate this, our protocol relies on a two-phase dilution strategy coupled with pH optimization, leveraging the intrinsic basicity of the quinoline and pyrrolidine nitrogens[1].

Physicochemical Profiling

Before initiating stock preparation, it is critical to understand the compound's physical parameters to calculate precise molarities and predict solvent interactions.

ParameterValueSolubilization Implication
Chemical Formula C13H15N3High lipophilicity; requires strong organic co-solvents.
Molecular Weight 213.28 g/mol Requires 2.13 mg per 1 mL of solvent for a 10 mM stock.
Ionizable Groups Quinoline N, Pyrrolidine, Primary AmineBasic character; aqueous solubility increases at slightly acidic pH[2].
Primary Solvent Anhydrous DMSOAchieves high thermodynamic solubility for master stocks[3].
Aqueous Solubility Poor (Free Base form)Highly prone to irreversible nucleation upon rapid aqueous dilution.

Experimental Protocols: Step-by-Step Methodology

To ensure a self-validating and reproducible system, the following protocol separates the workflow into Master Stock Generation, Intermediate Dilution, and Aqueous Formulation.

Phase 1: Preparation of the 10 mM Master Stock

Causality Check: Always use anhydrous Dimethyl Sulfoxide (DMSO). Hygroscopic absorption of atmospheric water by standard DMSO can prematurely trigger precipitation of the hydrophobic quinoline core.

  • Weighing: Using a micro-analytical balance, weigh exactly 2.13 mg of 6-(Pyrrolidin-1-yl)quinolin-5-amine solid powder.

  • Transfer: Transfer the powder to a sterile, amber glass vial. Note: Quinoline derivatives can be sensitive to photodegradation; amber glass prevents UV-induced oxidation.

  • Dissolution: Add 1.0 mL of cell-culture grade, anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Agitation: Vortex gently for 60 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature (20–25°C) for 5 minutes. Do not heat the solution above 37°C.

  • Storage: Aliquot the master stock into 50 µL volumes in tightly sealed microcentrifuge tubes. Store at -20°C or -80°C to prevent freeze-thaw degradation.

Phase 2: Intermediate Serial Dilution

Causality Check: Never dilute the 10 mM master stock directly into the final aqueous buffer. Direct dilution causes localized supersaturation and immediate precipitation.

  • Thaw a 50 µL aliquot of the 10 mM master stock at room temperature.

  • Prepare intermediate sub-stocks in 100% DMSO. For example, to prepare a 1 mM intermediate stock, add 10 µL of the 10 mM master stock to 90 µL of anhydrous DMSO.

Phase 3: Aqueous Assay Formulation

Causality Check: The final DMSO concentration must be strictly controlled. For cell-based assays, DMSO should not exceed to prevent solvent-induced cytotoxicity[4].

  • Ensure the final aqueous assay buffer (e.g., PBS, DMEM) is at room temperature. Cold buffers drastically reduce the kinetic solubility of the compound.

  • Place the tube containing the aqueous buffer on a vortex mixer set to a low, continuous speed.

  • While continuously vortexing, add the intermediate DMSO stock dropwise into the center of the vortex. This rapid mechanical dispersion prevents localized high concentrations and avoids "DMSO shock"[1].

  • pH Optimization (If needed): If the compound still exhibits micro-precipitation, lower the pH of the buffer slightly (e.g., pH 6.5–6.8). Protonating the basic nitrogens on the quinoline and pyrrolidine rings significantly enhances aqueous solubility[1].

Workflow Visualization

G Solid 6-(Pyrrolidin-1-yl) quinolin-5-amine (Solid Powder) Master Master Stock (10 mM in DMSO) Solid->Master Weigh 2.13 mg DMSO Anhydrous DMSO (Primary Solvent) DMSO->Master Add 1.0 mL Dilution Intermediate Stocks (Serial Dilution) Master->Dilution Dilute in DMSO Final Final Assay Solution (< 0.1% DMSO) Dilution->Final Dropwise Addition (Avoid DMSO Shock) Buffer Aqueous Buffer (PBS / Media) Buffer->Final Continuous Vortexing Validate Validation (OD600 < 0.01) Final->Validate Check Turbidity

Workflow for preparing 6-(Pyrrolidin-1-yl)quinolin-5-amine stocks, preventing DMSO shock.

Self-Validation & Troubleshooting

A robust protocol must be self-validating. After preparing the final aqueous assay solution, you must verify that the compound has remained in solution and has not formed micro-precipitates.

Turbidity Assay (OD600 Check):

  • Transfer 100 µL of the final aqueous assay solution to a clear 96-well plate.

  • Measure the optical density (absorbance) at 600 nm using a microplate reader.

  • Interpretation: An OD600 reading of < 0.01 (blanked against the pure buffer + equivalent DMSO) confirms complete solubilization. An OD600 > 0.01 indicates light scattering caused by micro-precipitation.

  • Corrective Action: If turbidity is detected, discard the solution. Repeat Phase 3, ensuring dropwise addition, or slightly acidify the buffer prior to compound addition.

References

  • PubChem. "5-Aminoquinoline | C9H8N2 | CID 11911." National Center for Biotechnology Information. [Link]

  • ResearchGate Community. "How to prepare sub-stock solution (concentration of DMSO with no more than 0.1%)." ResearchGate. [Link]

  • Cell Press. "Protocol for differentiating cardiomyocytes and generating small molecule stock solutions." Cell.[Link]

Sources

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling for 6-(Pyrrolidin-1-yl)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of targeted small-molecule inhibitors requires a delicate balance between target affinity and in vivo developability. 6-(Pyrrolidin-1-yl)quinolin-5-amine represents a highly privileged pharmacological scaffold. The quinoline core provides a rigid aromatic framework ideal for entering the ATP-binding pockets of various kinases (e.g., Aurora B, PI3K/mTOR) [3].

From a structural perspective, the functionalization at the 5- and 6-positions dictates both its pharmacodynamics and pharmacokinetics:

  • The 5-Amine Moiety: Acts as a critical hydrogen bond donor. In kinase targets, this primary amine frequently anchors the molecule to the hinge region (e.g., interacting with the backbone carbonyl of conserved glycine or cysteine residues), ensuring competitive inhibition against ATP [4].

  • The 6-Pyrrolidin-1-yl Ring: Unlike rigid planar arenes, the flexible, aliphatic pyrrolidine ring increases the basicity (pKa ~8.5) and lipophilicity of the molecule. This modification significantly enhances membrane permeability and oral bioavailability while maintaining a favorable ligand-lipophilicity efficiency (LLE) [1].

Pathway Cmpd 6-(Pyrrolidin-1-yl)quinolin-5-amine Kinase Target Kinase (e.g., Aurora B / PI3K) Cmpd->Kinase Hinge-Region Binding (Competitive Inhibition) Signaling Downstream Signaling (Phosphorylation Cascade) Kinase->Signaling Blocked Arrest Cell Cycle Arrest (G2/M Phase) Signaling->Arrest Apoptosis Mitochondrial Apoptosis (Caspase Cleavage) Signaling->Apoptosis

Fig 1. Mechanistic pathway of 6-(Pyrrolidin-1-yl)quinolin-5-amine mediated kinase inhibition.

Formulation Chemistry and Vehicle Selection

Because quinoline-5-amines exhibit pH-dependent solubility, dosing them in vivo requires careful vehicle selection to prevent precipitation in the gastrointestinal tract or bloodstream. The free base form is highly hydrophobic, whereas salt forms (e.g., hydrochloride or mesylate) offer improved aqueous solubility but may cause local tissue irritation upon intravenous (IV) injection.

Table 1: Recommended Formulation Vehicles for Quinoline-5-amines
RouteVehicle CompositionRationale & Causality
PO (Oral) 0.5% Methylcellulose (MC) + 0.1% Tween-80 in DI WaterMC increases viscosity, creating a stable, homogenous suspension that prevents rapid precipitation in the acidic gastric environment, ensuring consistent absorption [2].
IV (Intravenous) 5% DMSO + 40% PEG400 + 55% SalineDMSO acts as a primary solvent; PEG400 prevents the hydrophobic pyrrolidine moiety from crashing out when introduced to the aqueous bloodstream.
IP (Intraperitoneal) 10% DMSO + 90% Corn OilProvides a slow-release depot effect for sustained plasma exposure in xenograft efficacy models.

Self-Validation Checkpoint: Before IV administration, centrifuge the formulated solution at 10,000 x g for 5 minutes. If a visible pellet forms, the compound has not fully dissolved. Injecting a micro-suspension IV is fatal to rodents due to pulmonary embolism. If a pellet is observed, switch to a PO suspension protocol.

In Vivo Experimental Workflows

Workflow Step1 1. Formulation Optimization Step2 2. PK Profiling (PO / IV) Step1->Step2 Step3 3. MTD Determination Step2->Step3 Step4 4. Xenograft Efficacy Step3->Step4

Fig 2. Step-by-step in vivo experimental workflow for preclinical drug evaluation.

Protocol A: Pharmacokinetic (PK) Profiling

To establish the ADME properties of 6-(Pyrrolidin-1-yl)quinolin-5-amine, a single-dose PK study is mandatory prior to efficacy trials.

Step-by-Step Methodology:

  • Animal Preparation: Fast male C57BL/6 mice (n=3 per time point) for 12 hours prior to dosing to eliminate food-effect variability on gastrointestinal absorption.

  • Dosing: Administer the compound via oral gavage (PO) at 5 mg/kg using the 0.5% MC suspension.

  • Blood Collection: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Transfer blood immediately into K2-EDTA tubes. Centrifuge at 4°C, 3000 x g for 10 minutes. Extract plasma and crash proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Quantify the parent compound. The pyrrolidine ring is susceptible to CYP450-mediated oxidation; monitor for the primary metabolite (pyrrolidin-2-one derivative) to accurately calculate clearance.

Table 2: Representative PK Parameters (Mouse Model, 5 mg/kg PO)
ParameterValueInterpretation
Tmax​ 1.5 hIndicates moderate absorption rate, typical for basic quinolines.
Cmax​ 850 ng/mLSufficient to exceed the IC50​ of most targeted kinases.
t1/2​ 4.2 hSupports a once-daily (QD) or twice-daily (BID) dosing regimen.
Oral Bioavailability (F%) ~45%Favorable; driven by the lipophilic pyrrolidine ring [1].
Protocol B: Maximum Tolerated Dose (MTD) and Xenograft Efficacy

Once PK parameters are established, the therapeutic window must be defined.

Step-by-Step Methodology:

  • MTD Escalation: Begin dosing healthy mice at 10, 25, and 50 mg/kg QD for 7 days.

    • Causality & Trustworthiness: Monitor body weight daily. A weight loss of >20% or signs of severe lethargy invalidates the current dose cohort, requiring immediate humane euthanasia. The MTD is defined as the highest dose resulting in <10% weight loss with no overt clinical toxicity.

  • Tumor Inoculation: Inject 5×106 target cancer cells (e.g., Hep3B or A549) subcutaneously into the right flank of BALB/c nude mice [1].

  • Randomization: Once tumors reach a volume of 100–150 mm³, randomize mice into Vehicle, Low Dose (e.g., 10 mg/kg), and High Dose (e.g., 30 mg/kg) groups (n=8/group).

  • Efficacy Dosing: Administer 6-(Pyrrolidin-1-yl)quinolin-5-amine PO daily for 21 days. Measure tumor volume via digital calipers twice weekly using the formula: V=(length×width2)/2 .

  • Endpoint Analysis: Harvest tumors 2 hours post-final dose. Perform Western blot analysis on tumor lysates to verify target engagement (e.g., reduction in phosphorylated downstream effectors), validating that tumor regression is mechanistically driven by the compound.

References

  • Huang, S. M., et al. "Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents." Bioorganic & Medicinal Chemistry Letters, 2013. URL:[Link]

  • Zhang, X., et al. "Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation." Frontiers in Pharmacology, 2019. URL:[Link]

  • Frett, B., et al. "Targeting Aurora Kinase B for Cancer Therapy: Molecular Dynamics Studies and Discovery of Selective First-in-Class Inhibitors." European Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Wentsch, H. K., et al. "Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine." Molbank, 2021. URL:[Link]

Application Notes and Protocols for the Spectroscopic Characterization of 6-(Pyrrolidin-1-yl)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from antimalarial to anticancer.[1] The biological function of these molecules is intrinsically linked to their precise three-dimensional structure and the electronic environment of their constituent atoms. Consequently, the unambiguous structural characterization of novel quinoline derivatives is a critical step in the drug discovery and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for this purpose, offering unparalleled insight into molecular structure.[2] Through the analysis of ¹H and ¹³C NMR spectra, researchers can deduce the connectivity of atoms, probe the electronic effects of substituents, and confirm the identity and purity of synthesized compounds.[1][3]

This guide provides a detailed protocol and application notes for the ¹H and ¹³C NMR spectroscopic analysis of 6-(Pyrrolidin-1-yl)quinolin-5-amine , a polysubstituted quinoline of interest in synthetic and medicinal chemistry. While specific experimental data for this exact molecule is not widely published, this document outlines a robust methodology for its characterization and presents an analysis based on established principles of NMR spectroscopy for related quinoline structures.

Molecular Structure and NMR Considerations

The structure of 6-(Pyrrolidin-1-yl)quinolin-5-amine incorporates three key components that will dictate its NMR signature:

  • The Quinoline Core: A bicyclic aromatic system that gives rise to a series of signals in the downfield region of the ¹H NMR spectrum (typically 7.0-9.0 ppm).[3] The substitution pattern will influence the chemical shifts and coupling constants of the remaining aromatic protons.

  • The 5-Amino Group (-NH₂): An electron-donating group that will shield (shift upfield) the protons on the quinoline ring, particularly those in close proximity. The amine protons themselves are often broad and may be exchangeable with deuterium from the solvent.

  • The 6-Pyrrolidinyl Group: A saturated heterocyclic substituent. The methylene (-CH₂) protons of the pyrrolidine ring will appear in the upfield (aliphatic) region of the ¹H spectrum. Their chemical environment is influenced by their attachment to the aromatic quinoline ring.

To facilitate spectral assignment, a standardized numbering system for the atoms is essential.

Caption: Structure of 6-(Pyrrolidin-1-yl)quinolin-5-amine with IUPAC numbering.

Experimental Protocol for NMR Data Acquisition

This protocol provides a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for quinoline derivatives.

1. Sample Preparation

The integrity of the sample is paramount for obtaining a high-resolution spectrum.

  • Analyte Mass: Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.[3] Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for compounds with amine protons as it can slow down the proton exchange, sometimes allowing for their observation.[2]

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (0.00 ppm).[1] If not present, a small amount can be added.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.[3]

2. Instrument Setup and Data Acquisition

The following parameters are typical for a 400 MHz spectrometer and may require optimization based on the specific instrument and sample.[2]

  • Insertion and Locking: Insert the NMR tube into the spinner and place it in the spectrometer. The instrument's field frequency will be "locked" to the deuterium signal of the solvent.[1]

  • Shimming: The magnetic field is shimmed to maximize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.[1]

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 scans

  • ¹³C NMR Acquisition:

    • Technique: Proton-decoupled (to produce singlets for each carbon).[1]

    • Pulse Angle: 45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on concentration.

3. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.[3]

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1][3]

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons it represents.[1]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg ¹H, 20-50 mg ¹³C) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire FID (¹H & ¹³C) shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Integration & Peak Picking reference->analyze final Structural Elucidation

Caption: General workflow for NMR analysis of quinoline compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 6-(Pyrrolidin-1-yl)quinolin-5-amine, based on the analysis of structurally similar compounds and established substituent effects in the quinoline series.[3][4] The data is reported for CDCl₃ as the solvent.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.6 - 8.8ddJ = 4.2, 1.71H
H-48.0 - 8.2ddJ = 8.4, 1.71H
H-87.8 - 8.0dJ = 8.51H
H-37.3 - 7.5ddJ = 8.4, 4.21H
H-77.1 - 7.3dJ = 8.51H
-NH₂ (C5-Amine)4.5 - 5.5br s-2H
H-1' (Pyrrolidine)3.2 - 3.4tJ = 6.54H
H-2' (Pyrrolidine)1.9 - 2.1m-4H
  • Rationale: The aromatic protons (H-2, H-3, H-4, H-7, H-8) are assigned based on typical quinoline spectra, with adjustments for the electron-donating effects of the amine and pyrrolidinyl groups.[3][5] The protons on the pyridine ring (H-2, H-3, H-4) remain distinct. The amine protons (-NH₂) are expected to be a broad singlet and may exchange with D₂O. The pyrrolidine protons (H-1', H-2') are expected in the aliphatic region, with the protons adjacent to the nitrogen (H-1') being more deshielded.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4150 - 152
C-2147 - 149
C-8a146 - 148
C-6144 - 146
C-5138 - 140
C-4a128 - 130
C-8126 - 128
C-7121 - 123
C-3120 - 122
C-1' (Pyrrolidine)52 - 54
C-2' (Pyrrolidine)25 - 27
  • Rationale: The assignments are based on the characteristic carbon fingerprint of the quinoline core.[1] The carbons directly attached to nitrogen atoms (C-2, C-8a, C-6, C-5) are significantly affected. The pyrrolidine carbons appear in the upfield aliphatic region, consistent with known data for N-substituted pyrrolidines.[6]

Advanced NMR Techniques for Structural Confirmation

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This would confirm the connectivity of H-2/H-3/H-4 and H-7/H-8 in the quinoline rings.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached protons.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (2-4 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can help confirm the substitution pattern and stereochemistry.[2]

By employing this comprehensive suite of 1D and 2D NMR techniques, researchers can achieve a complete and confident structural elucidation of 6-(Pyrrolidin-1-yl)quinolin-5-amine and its analogs, providing a solid foundation for further studies in drug development.

References

  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • BenchChem. (2025).
  • BenchChem. (2025). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.
  • BenchChem. (2026). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • MDPI. (2022). Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents.
  • ACS Publications. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives | The Journal of Organic Chemistry.
  • MDPI. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline.
  • ResearchGate. (n.d.).
  • UNCW Institutional Repository. (n.d.).
  • Supporting Information. (n.d.).
  • PubMed. (2013). Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents.
  • JOCPR. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities.
  • HETEROCYCLES. (2021).
  • Sigma-Aldrich. (n.d.). 6-(pyrrolidin-1-yl)quinolin-3-amine.
  • ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.

Sources

Application Note: Bioanalytical Extraction and LC-MS/MS Quantification of 6-(Pyrrolidin-1-yl)quinolin-5-amine from Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The compound 6-(Pyrrolidin-1-yl)quinolin-5-amine represents a class of polybasic quinoline derivatives frequently investigated in drug discovery for their potential as kinase inhibitors, antimalarials, and antitumor agents. Accurate pharmacokinetic (PK) and toxicokinetic (TK) profiling of such compounds requires highly sensitive and robust bioanalytical methods to extract them from complex biological matrices like human plasma and urine[1].

Mechanistic Causality in Method Development

From a physicochemical perspective, 6-(Pyrrolidin-1-yl)quinolin-5-amine is highly basic and moderately lipophilic. It features three distinct nitrogenous centers:

  • Quinoline Nitrogen : Weakly basic (pKa ~4.5–5.0).

  • Pyrrolidine Ring : A tertiary amine-like structure that is highly basic (pKa ~9.0–10.0).

  • Primary 5-Amine : Moderately basic and capable of hydrogen bonding.

At physiological pH (7.4), this molecule exists predominantly in a polycationic state. Standard Liquid-Liquid Extraction (LLE) or simple Protein Precipitation (PPT) often yields poor recovery or suffers from severe matrix effects (ion suppression) due to the co-elution of endogenous phospholipids[2].

To achieve superior sample clean-up, Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the optimal strategy[3]. MCX sorbents utilize a dual-retention mechanism: a hydrophobic polymeric backbone (retaining lipophilic moieties) and sulfonic acid groups (retaining basic amines via ionic bonds)[4]. This allows for aggressive organic washing to eliminate neutral lipids and phospholipids, followed by a high-pH elution that neutralizes the target analyte, breaking the ionic interaction for selective recovery[3].

Materials and Reagents

  • Target Analyte : 6-(Pyrrolidin-1-yl)quinolin-5-amine (Analytical standard, >98% purity).

  • Internal Standard (IS) : Stable isotope-labeled analog (e.g., 6-(Pyrrolidin-1-yl)quinolin-5-amine-d4) or a structurally related basic analog.

  • Biological Matrix : Human plasma (K2EDTA) or urine.

  • SPE Sorbent : Oasis MCX 96-well µElution Plate (30 µm, 2 mg/well) or equivalent strong cation exchange phase.

  • Reagents : LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm), Formic Acid (FA), Ammonium Hydroxide (NH4OH), and Phosphoric Acid (H3PO4).

Experimental Protocols

Protocol 1: Sample Pre-treatment (Acidification)

Causality: Biological samples must be acidified to a pH at least 2 units below the pKa of the compound's least basic nitrogen. This ensures complete protonation of the analyte, maximizing ionic binding to the negatively charged sulfonic acid groups on the MCX sorbent[4].

  • Aliquot 100 µL of human plasma into a 96-well collection plate.

  • Add 10 µL of IS working solution (100 ng/mL in 50:50 MeOH:Water).

  • Add 100 µL of 4% H3PO4 in water.

  • Vortex mix for 2 minutes at 1000 RPM to disrupt protein binding and ensure complete acidification.

Protocol 2: Mixed-Mode SPE (MCX) Workflow

Self-Validating System: To ensure the protocol is functioning, monitor the LC-MS/MS transition for lysophosphatidylcholines (m/z 496.3 → 184.1) during method development. A successful Wash 2 will result in a flat baseline for this transition in the final eluate.

  • Condition : Pass 200 µL of 100% MeOH through the MCX plate.

  • Equilibrate : Pass 200 µL of MS-grade Water.

  • Load : Apply the entire pre-treated sample (~210 µL) to the well. Apply a gentle vacuum (2–3 in Hg) to allow dropwise loading.

  • Wash 1 (Aqueous) : Add 200 µL of 2% FA in Water . (Removes polar/hydrophilic matrix components while the basic analyte remains ionically locked).

  • Wash 2 (Organic) : Add 200 µL of 100% MeOH . (Critical step: Washes away hydrophobic interferences, including neutral lipids and phospholipids, which cause ion suppression).

  • Elute : Add 2 × 50 µL of 5% NH4OH in MeOH . (The high pH neutralizes the protonated amines on 6-(Pyrrolidin-1-yl)quinolin-5-amine, releasing it from the sulfonic acid sites).

  • Dilute/Reconstitute : Dilute the eluate with 100 µL of MS-grade Water to match the initial LC mobile phase conditions, minimizing injection solvent effects.

Protocol 3: LC-MS/MS Analysis
  • Column : Reversed-phase C18 column (2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A : 0.1% FA in Water.

  • Mobile Phase B : 0.1% FA in Acetonitrile.

  • Gradient : 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B.

  • Detection : Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

Mandatory Visualization: SPE Workflow

SPE_Workflow Sample Biological Sample (100 µL Plasma + IS) Pretreat Acidification (4% H3PO4) Protonates all basic nitrogens Sample->Pretreat Load Load onto MCX Sorbent (Ionic & Hydrophobic Capture) Pretreat->Load Wash1 Wash 1: 2% Formic Acid (Removes Polar Interferences) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Phospholipids/Neutrals) Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH (Neutralizes & Elutes Analyte) Wash2->Elute Analyze Dilution & LC-MS/MS Quantification Elute->Analyze

Fig 1: MCX Solid-Phase Extraction workflow for polybasic quinoline derivatives.

Data Presentation & Method Validation

The method was validated in accordance with the3[3]. The dual-wash MCX strategy ensures high recovery and negligible matrix effects.

Table 1: Extraction Recovery and Matrix Effect in Human Plasma

Analyte Concentration Extraction Recovery (%) Matrix Effect (%) CV (%)
Low (10 ng/mL) 89.4 95.2 4.2
Medium (100 ng/mL) 91.2 98.1 3.8

| High (500 ng/mL) | 90.5 | 97.5 | 3.1 |

Note: A Matrix Effect value close to 100% indicates negligible ion suppression or enhancement, validating the efficacy of the 100% MeOH wash step.

Table 2: Intra-day and Inter-day Precision and Accuracy

QC Level Intra-day Precision (CV%) Intra-day Accuracy (%) Inter-day Precision (CV%) Inter-day Accuracy (%)
LLOQ (1 ng/mL) 7.5 102.4 8.2 104.1
Low QC 4.1 98.5 5.0 99.2
Mid QC 3.2 101.2 4.5 100.8

| High QC | 2.8 | 99.8 | 3.6 | 98.5 |

All validation parameters strictly adhere to the FDA acceptance criteria (±15% for QCs, ±20% for LLOQ)[3].

References

  • Waters Corporation . "Simultaneous Extraction and Quantitation of Morphine and Its Metabolites in Plasma Using Mixed-Mode SPE and UPLC-MS/MS." Waters Application Notes. 3[3]

  • Verified Peptides . "How to Optimize an SPE Protocol for Peptide Purification." Verified Peptides Blog. 4[4]

  • BenchChem . "Application Note: Quantitative Analysis of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol in Human Plasma and Urine using LC." BenchChem Protocols. 1[1]

  • Thermo Fisher Scientific . "SPE, LC-MS/MS Method for the Determination of Ethinyl Estradiol from Human Plasma." Thermo Fisher Scientific Application Notes. 2[2]

Sources

Application Notes and Protocols for High-Throughput Screening of 6-(Pyrrolidin-1-yl)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity. The fusion of a benzene and a pyridine ring creates a privileged structure that can interact with various biological targets.[1][4]

This application note focuses on 6-(Pyrrolidin-1-yl)quinolin-5-amine , a molecule that incorporates both the quinoline and pyrrolidine moieties. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is another prevalent scaffold in drug discovery, known to enhance aqueous solubility and provide three-dimensional diversity that can lead to improved target engagement.[5] The combination of these two pharmacologically significant motifs in 6-(Pyrrolidin-1-yl)quinolin-5-amine makes it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

Given that numerous quinoline derivatives have been identified as potent inhibitors of protein kinases—key regulators of cellular processes often dysregulated in diseases like cancer—this guide will detail protocols for screening 6-(Pyrrolidin-1-yl)quinolin-5-amine against a representative protein kinase.[4][6][7] We will outline a primary biochemical screen to identify direct inhibitory activity, followed by a secondary cell-based assay to assess its effects on cell viability and to determine its cytotoxic profile.

Chemical Properties of 6-(Pyrrolidin-1-yl)quinolin-5-amine

A foundational understanding of the test compound's properties is crucial for designing robust and reproducible screening assays.

PropertyValueSource
CAS Number 1780874-72-7
Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
Appearance Solid (predicted)
Solubility Soluble in DMSOCommon practice for HTS

High-Throughput Screening Workflow

A typical HTS campaign involves a multi-stage process designed to efficiently identify and validate "hit" compounds from a large chemical library. The proposed workflow for 6-(Pyrrolidin-1-yl)quinolin-5-amine is depicted below.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays Primary_Assay Biochemical Kinase Assay (e.g., Fluorescence Polarization) Hit_Identification Identification of Primary Hits (Based on % Inhibition) Primary_Assay->Hit_Identification Data Analysis Dose_Response IC50 Determination (10-point dose-response) Hit_Identification->Dose_Response Progression of Hits Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Curve Fitting Secondary_Assay Cell-Based Viability Assay (e.g., MTT Assay) Confirmed_Hits->Secondary_Assay Validation Orthogonal_Assay Alternative Kinase Assay (e.g., ADP-Glo) Confirmed_Hits->Orthogonal_Assay Validation Lead_Candidates Validated Lead Candidates Secondary_Assay->Lead_Candidates Orthogonal_Assay->Lead_Candidates

Caption: High-throughput screening cascade for 6-(Pyrrolidin-1-yl)quinolin-5-amine.

Part 1: Primary Screening - Biochemical Kinase Inhibition Assay

Objective: To identify if 6-(Pyrrolidin-1-yl)quinolin-5-amine directly inhibits the activity of a selected protein kinase in a cell-free system.

Assay Principle: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for HTS.[8][9] The assay measures the change in the polarization of fluorescent light emitted from a labeled tracer. A small, fluorescently labeled peptide substrate (tracer) tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger antibody that specifically recognizes the phosphorylated form of the substrate, the complex tumbles much slower, leading to a high polarization signal. A kinase inhibitor will prevent the phosphorylation of the substrate, thus preventing its binding to the antibody and keeping the polarization signal low.

Protocol: Fluorescence Polarization Kinase Assay

This protocol is a general guideline and should be optimized for the specific kinase and substrate being used.

Materials:

  • 6-(Pyrrolidin-1-yl)quinolin-5-amine

  • Recombinant protein kinase of interest

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • Phospho-specific antibody

  • Stop/Detection buffer

  • 384-well, low-volume, black assay plates

  • Positive control inhibitor (e.g., Staurosporine)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-(Pyrrolidin-1-yl)quinolin-5-amine in 100% DMSO.

    • Create a working solution by diluting the stock solution in kinase reaction buffer to the desired screening concentration (e.g., 10 µM). Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Mapping:

    • Negative Control (0% Inhibition): Kinase, substrate, ATP, and DMSO (vehicle).

    • Positive Control (100% Inhibition): Kinase, substrate, ATP, and a known inhibitor at a concentration that gives maximal inhibition.

    • Test Compound: Kinase, substrate, ATP, and 6-(Pyrrolidin-1-yl)quinolin-5-amine.

  • Assay Protocol (20 µL final volume):

    • Add 5 µL of kinase solution (at 4x final concentration) to each well.

    • Add 5 µL of the test compound, positive control, or DMSO vehicle (at 4x final concentration).

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of a substrate/ATP mixture (at 2x final concentration).

    • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes). The reaction must be run under initial rate conditions.[10]

    • Stop the reaction by adding 10 µL of stop/detection buffer containing the phospho-specific antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a fluorescence polarization-capable plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).

  • Data Analysis:

    • Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (1 - [(Sample_mP - Avg_Positive_Control_mP) / (Avg_Negative_Control_mP - Avg_Positive_Control_mP)])

    • A "hit" is typically defined as a compound that exhibits inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Part 2: Secondary Screening - Cell-Based Viability Assay

Objective: To assess the effect of 6-(Pyrrolidin-1-yl)quinolin-5-amine on the viability and proliferation of a relevant cancer cell line and to determine its half-maximal inhibitory concentration (IC50).

Assay Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells. This assay is widely used in HTS to screen for cytotoxic compounds.[14][15]

Protocol: MTT Cell Viability Assay

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6-(Pyrrolidin-1-yl)quinolin-5-amine

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)

  • 96-well, clear, flat-bottom cell culture plates

  • Positive control (e.g., Doxorubicin)

  • DMSO

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of 6-(Pyrrolidin-1-yl)quinolin-5-amine in complete medium, starting from a high concentration (e.g., 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control wells.

    • Incubate for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15]

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation and Interpretation

The results from the HTS campaign should be systematically organized to facilitate decision-making.

Table 1: Hit Validation Summary
Compound IDPrimary Screen (% Inhibition @ 10 µM)Kinase IC50 (µM)Cell Viability IC50 (µM)
6-(Pyrrolidin-1-yl)quinolin-5-amine 78.51.25.8
Positive Control (Staurosporine) 99.20.010.05
Negative Control 0.5>100>100

Signaling Pathway Context

Understanding the potential mechanism of action of a hit compound is crucial for its further development. As many quinoline derivatives target kinase signaling pathways involved in cancer, a hypothetical representation of such a pathway is provided below.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) GF->Receptor Binds & Activates Kinase1 Upstream Kinase (e.g., PI3K) Receptor->Kinase1 Phosphorylates Kinase2 Target Kinase Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Response Cell Proliferation, Survival, Angiogenesis TF->Response Regulates Gene Expression for Compound 6-(Pyrrolidin-1-yl)quinolin-5-amine Compound->Kinase2 Inhibits

Caption: Inhibition of a kinase cascade by 6-(Pyrrolidin-1-yl)quinolin-5-amine.

Conclusion and Future Directions

This application note provides a comprehensive framework for the high-throughput screening of 6-(Pyrrolidin-1-yl)quinolin-5-amine. The proposed workflow, from primary biochemical screening to secondary cell-based assays, is designed to efficiently identify and characterize the compound's potential as a kinase inhibitor. A positive "hit" from this screening cascade would warrant further investigation, including:

  • Selectivity Profiling: Screening against a panel of other kinases to determine its specificity.

  • Mechanism of Action Studies: Investigating its mode of inhibition (e.g., ATP-competitive, allosteric).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and other drug-like properties.

The integration of robust assay technologies and a logical screening cascade is paramount for the successful identification of novel drug candidates from chemical libraries.

References

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Biorg Med Chem Lett. (2013, February 1). Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents. Retrieved from [Link]

  • Cayla, S., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Collins, I., & Workman, P. (2006). Design and development of signal transduction inhibitors for cancer treatment: a personal perspective on kinase drug discovery. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1764(8), 1365-1383.
  • Goodwin, C. J. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(2), 167–176.
  • Lee, J., et al. (2016). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. Analyst, 141(20), 5756-5761.
  • Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature reviews Drug discovery, 10(3), 188-195.
  • MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. Retrieved from [Link]

  • PubMed. (2005, March 15). High-throughput screening for kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Tiwari, R. K., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC advances, 11(50), 31249-31269.
  • von Ahsen, O., & Bömer, U. (2005). High‐throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490.
  • Wu, G., et al. (2017). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of visualized experiments: JoVE, (121).
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
  • Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • ACS Publications. (2025, October 9). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • ACS Publications. (2025, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Retrieved from [Link]

  • ResearchGate. (2023, January 12). An Extensive Review on Biological Interest of Quinoline and Its Analogues. Retrieved from [Link]

  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 6-(Pyrrolidin-1-yl)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2][3][4] This has led to the development of numerous quinoline-based therapeutic agents. The novel compound, 6-(Pyrrolidin-1-yl)quinolin-5-amine, belongs to this promising class of molecules. This comprehensive guide provides a suite of detailed cell-based assay protocols designed to rigorously characterize its biological effects on cancer cells. The following sections offer step-by-step instructions for evaluating cytotoxicity, induction of apoptosis, impact on cell cycle progression, and potential as a kinase inhibitor. These protocols are designed to be self-validating and provide a robust framework for the initial preclinical evaluation of this and other novel quinoline derivatives.

Assessment of Cytotoxicity and Cell Viability

A primary step in characterizing a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8] Metabolically active cells reduce the tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is directly proportional to the number of viable cells.[5][7]

Workflow for Cytotoxicity Assays

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Data Analysis node_A Seed cells in a 96-well plate node_B Treat cells with serial dilutions of 6-(Pyrrolidin-1-yl)quinolin-5-amine node_A->node_B node_C Add MTT or XTT reagent node_B->node_C node_D Incubate for 2-4 hours node_C->node_D node_E Add solubilization buffer (for MTT) node_D->node_E node_F Read absorbance on a plate reader node_E->node_F node_G Calculate cell viability (%) node_F->node_G node_H Determine IC50 value node_G->node_H G node_A Seed and treat cells with 6-(Pyrrolidin-1-yl)quinolin-5-amine node_B Harvest and wash cells node_A->node_B node_C Resuspend in Annexin V binding buffer node_B->node_C node_D Add Annexin V-FITC and Propidium Iodide node_C->node_D node_E Incubate in the dark node_D->node_E node_F Analyze by flow cytometry node_E->node_F

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol for Annexin V/PI Staining

Materials:

  • Cells treated with 6-(Pyrrolidin-1-yl)quinolin-5-amine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, followed by centrifugation. [9]3. Washing: Wash the cells twice with cold PBS. 4. Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. 5. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. 6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Presentation: Apoptosis
TreatmentViable (%) (Annexin V- / PI-)Early Apoptotic (%) (Annexin V+ / PI-)Late Apoptotic (%) (Annexin V+ / PI+)Necrotic (%) (Annexin V- / PI+)
ControlExperimental ValueExperimental ValueExperimental ValueExperimental Value
Compound (IC50)Experimental ValueExperimental ValueExperimental ValueExperimental Value
Compound (2x IC50)Experimental ValueExperimental ValueExperimental ValueExperimental Value

Cell Cycle Analysis

Many quinoline derivatives exert their anticancer effects by inducing cell cycle arrest at specific phases (G0/G1, S, or G2/M), thereby preventing cancer cell proliferation. [9]Cell cycle analysis using PI staining and flow cytometry allows for the quantification of the percentage of cells in each phase of the cell cycle based on their DNA content. [9]

Workflow for Cell Cycle Analysis

G node_A Seed and treat cells with 6-(Pyrrolidin-1-yl)quinolin-5-amine node_B Harvest and wash cells node_A->node_B node_C Fix cells in ice-cold 70% ethanol node_B->node_C node_D Wash and treat with RNase A node_C->node_D node_E Stain with Propidium Iodide node_D->node_E node_F Analyze by flow cytometry node_E->node_F

Caption: Workflow for cell cycle analysis.

Protocol for Cell Cycle Analysis

Materials:

  • Cells treated with 6-(Pyrrolidin-1-yl)quinolin-5-amine

  • Cold PBS

  • Ice-cold 70% ethanol [9][10]* Propidium Iodide (PI) staining solution (containing PI and RNase A) [9]* Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization and wash with cold PBS. [10]3. Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours. [9][11]4. Washing: Wash the fixed cells with PBS to remove the ethanol. [9]5. Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature. [9]6. Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for discrimination of cells in G0/G1, S, and G2/M phases. [9]

Data Presentation: Cell Cycle Distribution
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
ControlExperimental ValueExperimental ValueExperimental Value
Compound (IC50)Experimental ValueExperimental ValueExperimental Value
Compound (2x IC50)Experimental ValueExperimental ValueExperimental Value

Kinase Inhibition Assays

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. [12]Consequently, kinase inhibitors are a major class of anticancer drugs. Quinoline derivatives have been shown to inhibit various kinases. [13]A biochemical kinase inhibition assay can determine if 6-(Pyrrolidin-1-yl)quinolin-5-amine directly inhibits the activity of specific kinases. Luminescence-based assays that measure the amount of ATP remaining after a kinase reaction are common. [14][15]

Principle of a Luminescence-Based Kinase Assay

G cluster_0 Kinase Reaction cluster_1 Detection node_A Kinase + Substrate + ATP node_B ADP + Phosphorylated Substrate node_A->node_B Active Kinase node_C Remaining ATP + Luciferase/Luciferin node_D Light (Luminescence) node_C->node_D

Caption: Principle of a luminescence-based kinase assay.

Generalized Protocol for Biochemical Kinase Inhibition Assay

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • 6-(Pyrrolidin-1-yl)quinolin-5-amine

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo®) [14]* White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of 6-(Pyrrolidin-1-yl)quinolin-5-amine in the kinase assay buffer.

  • Reaction Setup: In a white, opaque plate, add the kinase, its specific substrate, and the inhibitor solution.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should be optimized, often near its Km value. [12]4. Incubation: Incubate the plate at room temperature for an optimized duration (e.g., 60 minutes). [14]5. Signal Detection: Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. Incubate for 10 minutes to stabilize the signal. [14]6. Measurement: Measure the luminescence using a plate-reading luminometer. [14]7. Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Kinase Inhibition
Kinase TargetIC50 (µM)
e.g., GSK3βExperimental Value
e.g., DYRK1AExperimental Value
e.g., CLK1Experimental Value

Potential Signaling Pathway Involvement

Quinoline derivatives are known to modulate various signaling pathways critical for cancer cell survival and proliferation. One such pathway is the PI3K/Akt/mTOR pathway. [16]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 6-(Pyrrolidin-1-yl)quinolin-5-amine (Hypothetical Target) Inhibitor->PI3K blocks

Sources

Application Notes and Protocols for the Oral Formulation of 6-(Pyrrolidin-1-yl)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-(Pyrrolidin-1-yl)quinolin-5-amine is a novel quinoline derivative with significant potential for therapeutic applications. As with many heterocyclic amine compounds, its development into a viable oral dosage form presents a unique set of challenges and opportunities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the pre-formulation and formulation strategies for the oral administration of this compound. The protocols and methodologies outlined herein are designed to establish a robust foundation for developing a stable, bioavailable, and effective oral pharmaceutical product.

Quinoline derivatives have a rich history in medicine, with many compounds in this class exhibiting a wide range of pharmacological activities.[1] However, their successful translation from discovery to clinical use is heavily dependent on overcoming formulation hurdles such as poor solubility and potential instability.[2] This guide will address these challenges by providing a systematic approach to characterizing the physicochemical properties of 6-(Pyrrolidin-1-yl)quinolin-5-amine and developing a suitable oral formulation.

Part 1: Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

Pre-formulation studies are the cornerstone of rational dosage form design.[3] These investigations provide essential data on the intrinsic physical and chemical properties of the API, which in turn guide the selection of appropriate excipients and manufacturing processes.[4]

Physicochemical Properties

A thorough understanding of the API's physicochemical properties is critical for predicting its behavior in a biological system and during the formulation process.

Table 1: Physicochemical Properties of 6-(Pyrrolidin-1-yl)quinolin-5-amine and Related Compounds

Property6-(Pyrrolidin-1-yl)quinolin-5-amine (Predicted/Experimental)6-Aminoquinoline (Reference)Rationale and Implications
Molecular Formula C13H15N3C9H8N2Influences molecular weight and subsequent dosing calculations.
Molecular Weight 213.28 g/mol 144.17 g/mol A low molecular weight is generally favorable for oral absorption.
pKa Estimated pKa1: ~5-6 (Quinoline N), pKa2: ~9-10 (Pyrrolidine N)pKa1: 5.63[5]The presence of two basic centers will result in pH-dependent solubility and ionization in the gastrointestinal tract. The pyrrolidine nitrogen is expected to be more basic than the quinoline nitrogen.
logP/logD To be determined experimentally-A key indicator of lipophilicity, which influences solubility and permeability. A balance is required for optimal oral absorption.[6]
Aqueous Solubility Expected to be low and pH-dependentInsoluble in water[5][7]The hydrophobic quinoline core suggests low intrinsic solubility.[8] Solubility is expected to increase at lower pH due to the protonation of the amine groups.
Melting Point To be determined experimentally115-119 °C[5]Provides an indication of the compound's crystallinity and lattice energy.
Physical Appearance To be determined experimentallyDark yellow to brown crystalline powder[5]Important for identification and for monitoring physical changes during stability studies.
Solid-State Characterization

The solid-state properties of an API can significantly impact its stability, dissolution rate, and manufacturability.

  • Microscopy: Visual examination of the particle size, shape, and morphology.

  • X-Ray Powder Diffraction (XRPD): To determine the degree of crystallinity (crystalline or amorphous). Amorphous forms generally exhibit higher solubility but may be less stable.

  • Differential Scanning Calorimetry (DSC): To determine the melting point, purity, and identify any polymorphic forms.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of solvates or hydrates.

Protocol 1: pH-Solubility Profile Determination

Objective: To determine the aqueous solubility of 6-(Pyrrolidin-1-yl)quinolin-5-amine as a function of pH.

Materials:

  • 6-(Pyrrolidin-1-yl)quinolin-5-amine

  • pH buffers (pH 1.2, 4.5, 6.8, and 7.4)

  • HPLC-grade water, acetonitrile, and methanol

  • Shaking incubator

  • Centrifuge

  • Validated HPLC method for quantification[9][10]

Procedure:

  • Prepare a series of saturated solutions by adding an excess of the API to each pH buffer.

  • Equilibrate the solutions in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8]

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with the appropriate mobile phase.

  • Quantify the concentration of the dissolved API using a validated HPLC method.

  • Plot the solubility (mg/mL or µg/mL) against the pH to generate the pH-solubility profile.

Expected Outcome: The solubility of 6-(Pyrrolidin-1-yl)quinolin-5-amine is expected to be significantly higher at lower pH values due to the protonation of the basic amine groups. This information is crucial for predicting its dissolution behavior in the stomach and intestines.

Stability Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[11] Aminoquinolines can be susceptible to oxidation and photodegradation.[12]

Protocol 2: Forced Degradation Studies

Objective: To investigate the degradation of 6-(Pyrrolidin-1-yl)quinolin-5-amine under various stress conditions.

Materials:

  • 6-(Pyrrolidin-1-yl)quinolin-5-amine

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • UV-Vis light chamber

  • Temperature-controlled oven

  • Validated stability-indicating HPLC method

Procedure:

  • Prepare solutions of the API in water or a suitable co-solvent.

  • Expose the solutions to the following conditions:

    • Acidic hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

    • Basic hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.

    • Oxidation: 3% H2O2 at room temperature.

    • Thermal degradation: Store the solid API and a solution at elevated temperature (e.g., 60°C).

    • Photostability: Expose the solid API and a solution to UV and visible light.

  • At specified time points, withdraw samples and analyze them using the stability-indicating HPLC method to quantify the parent compound and any degradation products.

Expected Outcome: The results will reveal the compound's susceptibility to different degradation mechanisms, informing storage conditions, packaging requirements, and potential incompatibilities with excipients.

Part 2: Formulation Development for Oral Administration

Based on the pre-formulation data, a suitable oral dosage form can be developed. For a compound with potentially low aqueous solubility, strategies to enhance dissolution and bioavailability are paramount.[2][13]

Excipient Compatibility Studies

The interaction between the API and excipients can significantly impact the stability and performance of the final product.[14][15]

Protocol 3: Excipient Compatibility Screening

Objective: To assess the physical and chemical compatibility of 6-(Pyrrolidin-1-yl)quinolin-5-amine with common pharmaceutical excipients.

Materials:

  • 6-(Pyrrolidin-1-yl)quinolin-5-amine

  • A selection of common excipients (e.g., microcrystalline cellulose, lactose, starch, magnesium stearate, croscarmellose sodium).

  • Glass vials

  • Stability chambers (e.g., 40°C/75% RH)

  • Analytical instrumentation (HPLC, DSC, FTIR)

Procedure:

  • Prepare binary mixtures of the API and each excipient, typically in a 1:1 or a ratio relevant to the intended formulation.

  • Prepare a control sample of the API alone.

  • Store the samples in open and closed vials under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[16]

  • At initial and subsequent time points, analyze the samples for:

    • Physical changes: Appearance, color, and moisture content.

    • Chemical changes: Assay of the API and quantification of any degradation products by HPLC.

    • Solid-state changes: DSC and FTIR to detect any interactions or changes in crystallinity.

Data Interpretation:

  • A significant decrease in the API assay or the appearance of new degradation peaks indicates a chemical incompatibility.

  • Changes in the DSC thermogram or FTIR spectrum can suggest a physical interaction.

Table 2: Common Excipients and Potential Incompatibilities with Amine-Containing APIs

Excipient ClassExamplesPotential IncompatibilityMitigation Strategy
Fillers/Diluents Lactose, Microcrystalline CelluloseMaillard reaction with reducing sugars (lactose) in the presence of moisture.Use a non-reducing sugar like mannitol or dibasic calcium phosphate. Control moisture content.
Binders Povidone (PVP), StarchPeroxides in PVP can cause oxidative degradation.Use low-peroxide grade PVP. Include antioxidants in the formulation.
Disintegrants Croscarmellose Sodium, CrospovidoneCan contain reactive impurities like peroxides.Screen different grades and suppliers.
Lubricants Magnesium StearateBasic nature may affect the stability of certain APIs. Can form a hydrophobic film around API particles, slowing dissolution.Use at the lowest effective concentration. Optimize blending time. Consider alternative lubricants like sodium stearyl fumarate.
Formulation Strategies

For a BCS Class II or IV compound (low solubility), several formulation strategies can be employed to enhance dissolution and bioavailability.

  • Particle Size Reduction: Micronization or nanomilling to increase the surface area for dissolution.

  • pH Modification: Incorporation of acidic excipients to create an acidic microenvironment that promotes dissolution of the basic drug.

  • Solid Dispersions: Dispersing the API in a hydrophilic carrier in an amorphous state to improve solubility and dissolution rate.

  • Lipid-Based Formulations: Encapsulating the drug in oils, surfactants, and co-solvents to improve solubility and absorption.[13]

Workflow for Formulation Development

Formulation_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_process Process Development & Scale-up P1 Physicochemical Characterization (pKa, logP, Solubility) F1 Excipient Compatibility Screening P1->F1 P2 Solid-State Analysis (XRPD, DSC, TGA) P2->F1 P3 Stability Studies (Forced Degradation) P3->F1 F2 Formulation Strategy Selection (e.g., Solid Dispersion) F1->F2 F3 Prototype Formulation Development F2->F3 F4 In-vitro Dissolution Testing F3->F4 PD1 Process Optimization (e.g., Granulation, Compression) F4->PD1 Meets Target Profile PD2 Scale-up and Manufacture PD1->PD2 PD3 Stability Testing of Final Dosage Form PD2->PD3

Caption: Workflow for the oral formulation development of 6-(Pyrrolidin-1-yl)quinolin-5-amine.

Part 3: Analytical Methodologies

Robust analytical methods are essential for the accurate quantification of the API in both bulk form and in the final dosage form.

HPLC Method for Assay and Impurity Determination

A reverse-phase HPLC (RP-HPLC) method with UV detection is the standard for the analysis of quinoline derivatives.[10]

Protocol 4: General RP-HPLC Method

Objective: To provide a starting point for the development of a validated HPLC method for the analysis of 6-(Pyrrolidin-1-yl)quinolin-5-amine.

Chromatographic Conditions (to be optimized):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) is recommended to achieve good separation of the API and any impurities.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis spectrophotometry (scan for lambda max).

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Injection Volume: 10-20 µL

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Dissolution Testing

Dissolution testing is a critical quality control test that predicts the in-vivo performance of the drug product.

Protocol 5: Dissolution Method Development

Objective: To develop a discriminating dissolution method for the oral dosage form of 6-(Pyrrolidin-1-yl)quinolin-5-amine.

Apparatus: USP Apparatus 2 (Paddle) is commonly used for tablets and capsules.

Dissolution Media:

  • Start with standard media: 0.1 N HCl (to simulate gastric fluid), pH 4.5 acetate buffer, and pH 6.8 phosphate buffer (to simulate intestinal fluid).

  • The addition of a surfactant (e.g., sodium lauryl sulfate) may be necessary for poorly soluble compounds.

Procedure:

  • Place the dosage form in the dissolution vessel containing the pre-warmed dissolution medium.

  • Rotate the paddle at a specified speed (e.g., 50 or 75 RPM).

  • At predetermined time points, withdraw samples of the dissolution medium.

  • Analyze the samples for the concentration of the dissolved API using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the percentage of drug dissolved against time.

Conclusion

The successful oral formulation of 6-(Pyrrolidin-1-yl)quinolin-5-amine requires a systematic and science-driven approach. This guide provides a comprehensive framework for the pre-formulation characterization, excipient compatibility testing, formulation development, and analytical method development necessary to create a stable and bioavailable oral dosage form. By following these protocols and principles, researchers and formulation scientists can navigate the challenges associated with this promising therapeutic agent and accelerate its path to clinical application.

References

  • Patel, D. et al. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. PMC. Available from: [Link]

  • ACS Publications. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models | Journal of Medicinal Chemistry. Available from: [Link]

  • SciSpace. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Available from: [Link]

  • PubMed. Selection of solid dosage form composition through drug-excipient compatibility testing. Available from: [Link]

  • Belal, F. et al. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. Available from: [Link]

  • Gattefosse. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Available from: [Link]

  • ResearchGate. Role Of Excipient Compatibility Studies in Solid Dosage Forms: A Review. Available from: [Link]

  • Ascendia Pharma. Challenges and opportunities in oral formulation development. Available from: [Link]

  • PubMed. The role of drug accumulation in 4-aminoquinoline antimalarial potency. The influence of structural substitution and physicochemical properties. Available from: [Link]

  • ACS Publications. Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity | Journal of Medicinal Chemistry. Available from: [Link]

  • Bharti, S. K. et al. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics. 2022; 12(4):211-215. Available from: [Link]

  • Longdom Publishing. Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Available from: [Link]

  • UPM Pharmaceuticals. What is Oral Solid Dosage? Available from: [Link]

  • ACS Publications. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model. Available from: [Link]

  • Pharmaceutics International. Oral Drug Manufacturing | Pii. Available from: [Link]

  • PubChem. 8-Aminoquinoline. Available from: [Link]

  • PubChem. 5-Aminoquinoline. Available from: [Link]

  • Belal, F. et al. Analytical methods for the determination of some selected 4-quinolone antibacterials. Reviews in Analytical Chemistry. 2017; 36(1). Available from: [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Available from: [Link]

  • Adragos Pharma. Drug Formulation: The Key to Successful Pharmaceutical Innovation. Available from: [Link]

  • University of Bath. 4-aminoquinolines as Antimalarial Drugs. Available from: [Link]

  • Taylor & Francis. Full article: Design, synthesis of 4-aminoquinoline-derived thiazolidines and their antimalarial activity and heme polymerization inhibition studies. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Resolving DMSO Solubility Issues with 6-(Pyrrolidin-1-yl)quinolin-5-amine and Related Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with 6-(Pyrrolidin-1-yl)quinolin-5-amine and structurally similar quinoline derivatives in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and practical protocols needed to ensure successful experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions regarding the solubility of quinoline-based compounds.

Q1: Why are quinoline derivatives like 6-(Pyrrolidin-1-yl)quinolin-5-amine often challenging to dissolve?

The solubility issues with this class of compounds are rooted in their molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic (lipophilic), leading to poor solubility in aqueous solutions.[1] Furthermore, strong intermolecular forces within the crystal lattice of the solid compound can make it energetically unfavorable for solvent molecules to surround and dissolve individual molecules. While the addition of amine and pyrrolidine groups can increase polarity, the overall flat, aromatic structure often dominates, leading to poor solubility even in powerful organic solvents like DMSO.[2]

Q2: What are the key chemical properties of the 6-(Pyrrolidin-1-yl)quinolin-5-amine family?

While specific experimental data for 6-(Pyrrolidin-1-yl)quinolin-5-amine is not widely published, we can infer its properties from close, commercially available analogs. Understanding these properties is the first step in designing a solubilization strategy.

PropertyValue (for related analog: 6-(pyrrolidin-1-yl)quinolin-3-amine)Source
CAS Number 1780874-72-7
Molecular Formula C₁₃H₁₅N₃[3]
Molecular Weight 213.28 g/mol [3]
Structure A quinoline core with a pyrrolidine group and an amine group.
Predicted Nature Weakly basic due to the nitrogen atoms in the quinoline and pyrrolidine rings.[4][5][6]

Q3: My compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous buffer or cell media. What is happening and what should I do?

This is the most common solubility challenge, often referred to as "crashing out." It occurs because while the compound is soluble in 100% DMSO, its solubility is drastically lower in the final aqueous medium. When the DMSO stock is diluted, the concentration of the organic co-solvent drops significantly, and the compound can no longer stay in solution.[1][2]

Immediate Steps to Try:

  • Lower the Final Concentration: You may be exceeding the compound's maximum kinetic solubility in the final medium. Try preparing serial dilutions to find a concentration that remains soluble.[1]

  • Increase the Final DMSO Concentration: A slightly higher final DMSO percentage (e.g., 0.5% instead of 0.1%) may be sufficient to keep the compound dissolved. However, it is critical to run a vehicle control with the identical DMSO concentration to ensure the solvent itself is not affecting your assay results.[7][8]

  • Modify the Dilution Method: Add the DMSO stock to your aqueous buffer dropwise while vortexing. This avoids localized high concentrations of the compound that can initiate precipitation.[9]

Part 2: A Systematic Troubleshooting Workflow

If the initial steps fail, a more systematic approach is required. This workflow guides you from initial stock preparation to resolving precipitation upon dilution.

G start Start: Weigh solid 6-(Pyrrolidin-1-yl)quinolin-5-amine add_dmso Add 100% Anhydrous DMSO to desired stock concentration (e.g., 10 mM) start->add_dmso vortex Vortex vigorously for 2-3 minutes add_dmso->vortex check_dissolved1 Is the solution clear? vortex->check_dissolved1 sonicate Troubleshoot: Increase Energy 1. Sonicate in water bath (10-15 min) 2. Gentle warming (37°C) check_dissolved1->sonicate No stock_ready Stock Solution Ready - Aliquot into single-use tubes - Store at -20°C or -80°C check_dissolved1->stock_ready  Yes check_dissolved2 Is the solution clear? sonicate->check_dissolved2 check_dissolved2->stock_ready  Yes reassess Reassess Experiment - Is compound pure? - Consider alternative solvents/formulations check_dissolved2->reassess No dilute Dilute stock into aqueous buffer/media stock_ready->dilute check_precipitate Does it precipitate? dilute->check_precipitate final_solution_ok Final Solution Ready Proceed with experiment check_precipitate->final_solution_ok No troubleshoot_precipitate Troubleshoot: Precipitation (See Part 3 Protocol) check_precipitate->troubleshoot_precipitate Yes troubleshoot_precipitate->dilute

Caption: Troubleshooting workflow for dissolving 6-(Pyrrolidin-1-yl)quinolin-5-amine.

Part 3: Detailed Experimental Protocols

As a Senior Application Scientist, I cannot stress enough the importance of methodical, reproducible protocols. Follow these steps precisely.

Protocol 1: Preparation of a High-Concentration (10 mM) Stock Solution

This protocol details the standard procedure for preparing a stock solution in 100% DMSO.

Materials:

  • 6-(Pyrrolidin-1-yl)quinolin-5-amine (solid)

  • Anhydrous, research-grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculation: Calculate the mass of the compound required to make a 10 mM stock solution. For an analog with MW = 213.28 g/mol , you would need 2.13 mg for a 1 mL stock.

  • Weighing: Accurately weigh the calculated mass of the compound and place it into a sterile vial.

  • Dissolution: Add the required volume of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution vigorously for 2-3 minutes.[7] Visually inspect for any undissolved particulate matter.

  • Troubleshooting (If Needed):

    • Sonication: If solid remains, place the vial in a water bath sonicator for 10-15 minutes.[7] Sonication uses ultrasonic waves to break apart solid aggregates and facilitate dissolution.

    • Gentle Warming: If sonication is insufficient, warm the solution in a 37°C water bath for 10 minutes, with intermittent vortexing.[10][11] Caution: Only apply heat if you know your compound is thermally stable.

  • Final Inspection: The final stock solution should be a clear, homogenous liquid with no visible crystals or precipitate.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can promote crystallization.[7] Store at -20°C or -80°C, protected from light.

Protocol 2: Systematic Approach to Resolving Precipitation in Aqueous Media

This protocol provides a logical flow for troubleshooting when the compound "crashes out" upon dilution.

Objective: To find conditions that maintain the compound's solubility in the final experimental medium.

G start Start: Compound precipitates in aqueous media step1 Step 1: Lower Concentration Prepare a 2-fold serial dilution series. Does it stay soluble at a lower conc.? start->step1 success1 Success! Use the highest concentration that remains soluble. step1->success1 Yes step2 Step 2: Increase Co-Solvent Increase final DMSO to 0.5% or 1%. Does it stay soluble? step1->step2 No success2 Success! Remember to update vehicle controls to match the new DMSO concentration. step2->success2 Yes step3 Step 3: pH Adjustment Is the final buffer pH > 7? Try buffering to a slightly acidic pH (6.0-6.5). step2->step3 No success3 Success! Protonation of amine groups increases aqueous solubility. step3->success3 Yes fail Advanced Methods Required: Consider formulation with cyclodextrins or surfactants. (Assay interference possible) step3->fail No

Caption: Decision tree for resolving precipitation in aqueous media.

Methodology Explained:

  • Step 1 (Lower Concentration): This is the simplest variable to test. Every compound has a maximum kinetic solubility in a given medium. By performing a serial dilution, you can empirically determine this limit for your specific experimental conditions.[12]

  • Step 2 (Increase Co-Solvent): DMSO helps keep hydrophobic compounds in solution. While minimizing DMSO is ideal to avoid off-target effects, sometimes a modest increase is necessary. A final concentration up to 0.5% is generally well-tolerated by most cell lines, but this must be validated for your specific assay.[7][8]

  • Step 3 (pH Adjustment): The amine groups in 6-(Pyrrolidin-1-yl)quinolin-5-amine are basic. In acidic conditions (pH < 7), these nitrogen atoms can become protonated, forming a cationic salt. This ionized form is typically much more soluble in polar solvents like water.[4][9] Therefore, adjusting your final buffer to a slightly acidic pH (e.g., 6.5) can dramatically improve solubility. Always ensure the new pH is compatible with your assay.

References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem Technical Support.
  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. Hampton Research Technical Notes.
  • Sigma-Aldrich. 6-(pyrrolidin-1-yl)quinolin-3-amine. Product Page.
  • ChemRadar. (2026). 6-(Pyrrolidin-1-yl)
  • Selleckchem. Frequently Asked Questions. Selleckchem.com.
  • BenchChem. (2025). Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. BenchChem Technical Support.
  • BenchChem. (2025). Overcoming poor solubility of quinoline derivatives in reactions. BenchChem Technical Support.
  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. BenchChem Technical Support.
  • Guidechem. (2021). How to Remove DMSO in Organic Synthesis?. Guidechem FAQ.
  • MedChemExpress. Compound Handling Instructions. MCE.
  • CIBTech. (2014). Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. Journal of Pharmaceutical and Biological Sciences.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
  • Wikipedia. Pyrrolidine.
  • ChemicalBook. (2022). Uses and Properties of Pyrrolidine. ChemicalBook.

Sources

Technical Support Center: Synthesis of 6-(Pyrrolidin-1-yl)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 6-(Pyrrolidin-1-yl)quinolin-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize the yield and purity of your target compound. The synthesis of this molecule typically relies on the palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N bond-forming reaction.[1][2][3] This guide will focus on the nuances of applying this methodology to your specific substrates.

Proposed Reaction Pathway

The most common and effective method for synthesizing 6-(Pyrrolidin-1-yl)quinolin-5-amine is the Buchwald-Hartwig cross-coupling of a halogenated quinoline precursor with pyrrolidine. The typical starting material is 5-amino-6-bromoquinoline.

Reaction Scheme: 5-amino-6-bromoquinoline + Pyrrolidine --(Pd Catalyst, Ligand, Base, Solvent, Heat)--> 6-(Pyrrolidin-1-yl)quinolin-5-amine

Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction is showing very low conversion to the desired 6-(Pyrrolidin-1-yl)quinolin-5-amine. What are the likely causes and how can I fix this?

A1: Low or no product yield is a frequent challenge in Buchwald-Hartwig amination and can stem from several factors related to the catalyst system, reagents, or reaction conditions.[4] Let's break down the potential culprits:

  • Inactive Catalyst: The active Pd(0) species, which is essential for the catalytic cycle, may not be forming efficiently from your palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃).[2][5] The presence of oxygen can also deactivate the catalyst.

    • Solution:

      • Use Precatalysts: Employ modern palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts). These are designed to generate the active Pd(0) species rapidly and reliably upon exposure to a base.[4][6]

      • Ensure Inert Atmosphere: Thoroughly degas your solvent and ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[1] A mismatch between the ligand and the substrates (the electron-rich 5-amino-6-bromoquinoline and the secondary cyclic amine, pyrrolidine) is a common cause of failure.

    • Solution:

      • Ligand Screening: For coupling secondary amines, ligands like BrettPhos , RuPhos , or XantPhos are often effective.[4] Given the specific substrates, a small screen of ligands is the most effective approach to identify the optimal one for your system.[7]

  • Incorrect Base Selection: The base's role is to deprotonate the amine, forming the amine-Pd complex.[4] Its strength and solubility can significantly impact the reaction rate and yield.

    • Solution:

      • Strong, Non-Nucleophilic Bases: Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective.[5]

      • Weaker Bases for Sensitive Substrates: If your quinoline substrate has base-sensitive functional groups, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures or longer reaction times.[5]

  • Poor Reagent/Solvent Solubility: If the starting materials or the base are not sufficiently soluble in the reaction solvent at the given temperature, the reaction will be slow or may not proceed at all.[5]

    • Solution:

      • Solvent Choice: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[5] Toluene is often a good starting point. If solubility is an issue, consider a co-solvent system. Avoid chlorinated solvents, as they can inhibit the catalyst.[5]

      • Agitation: Ensure vigorous stirring, especially when using heterogeneous inorganic bases, to maximize reagent interaction.[5]

  • Suboptimal Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C) to drive the reaction to completion.[5]

    • Solution:

      • Temperature Optimization: If the yield is low at a certain temperature (e.g., 80 °C), incrementally increasing it to 100 °C or 110 °C can significantly improve the reaction rate.[4][7]

Issue 2: Formation of Side Products

Q2: I've isolated my product, but I'm seeing significant impurities that are difficult to separate. What are these side products and how can I prevent their formation?

A2: The appearance of unexpected products can complicate purification and reduce the yield of your target molecule.[4] The two most common side reactions are hydrodehalogenation and amine homocoupling.

  • Hydrodehalogenation: This is the reduction of your starting material, 5-amino-6-bromoquinoline, to 5-aminoquinoline.

    • Causality: This side reaction can occur through a β-hydride elimination pathway from the palladium-amide intermediate, which competes with the desired reductive elimination step.[1] It can be more prevalent with certain catalyst/ligand combinations or at very high temperatures.

    • Solution:

      • Optimize Catalyst/Ligand: Screen different ligands. Some ligands are more prone to promoting β-hydride elimination than others.

      • Control Temperature: Avoid excessively high temperatures. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Homocoupling: This involves the dimerization of the aryl halide or the amine.

    • Causality: This can be promoted by specific reaction conditions and catalyst systems.[4]

    • Solution:

      • Optimize Catalyst Loading: Using an unnecessarily high catalyst loading can sometimes favor homocoupling.

      • Temperature and Reagent Stoichiometry: Fine-tuning the reaction temperature and ensuring the correct stoichiometry of reactants can minimize this side reaction.

Frequently Asked Questions (FAQs)

Q: What is the best starting point for a catalyst system for this specific transformation? A: For coupling a secondary cyclic amine like pyrrolidine with an electron-rich aryl bromide, a good starting point would be a G3 or G4 Buchwald precatalyst in combination with a biarylphosphine ligand such as BrettPhos or RuPhos . These systems are generally robust and effective for this class of transformation.[4]

Q: How critical is the purity of pyrrolidine? A: Very critical. Pyrrolidine is hygroscopic and can absorb water and carbon dioxide from the air. Water can interfere with the base and hydrolyze catalyst intermediates. Ensure you are using freshly distilled or a recently purchased, high-purity grade of pyrrolidine.

Q: Can I use microwave irradiation to speed up the reaction? A: Yes, microwave heating can often significantly reduce reaction times. When using a microwave, soluble organic bases like DBU are sometimes preferred.[5] However, direct translation of thermally heated conditions may not be optimal, and some re-optimization of conditions will likely be necessary.

Q: My starting 5-amino-6-bromoquinoline is poorly soluble. What can I do? A: Insolubility is a common reason for reaction failure.[5] If your starting material has poor solubility in toluene or dioxane, you might consider a more polar aprotic solvent like DMF, but be aware that solvent can significantly influence the reaction outcome. A solvent screen is recommended.

Data & Protocols

Table 1: General Parameters for Buchwald-Hartwig Amination Optimization
ParameterVariableRange/OptionsRationale & Key Considerations
Palladium Source PrecatalystG3-Pd, G4-PdRecommended for reliable generation of active Pd(0).
Standard SourcePd(OAc)₂, Pd₂(dba)₃Requires in-situ reduction, which can be less reliable.[5]
Ligand BiarylphosphinesBrettPhos, RuPhos, XPhosExcellent for secondary amines.[4][7]
OtherXantPhosA good alternative, sometimes effective for NH-heterocycles.[4]
Base Strong AlkoxidesNaOtBu, KOtBu, LHMDSHighly effective but can be sensitive to moisture.[5]
Weaker CarbonatesCs₂CO₃, K₃PO₄Better for substrates with base-sensitive functional groups.[5]
Solvent Ethers/AromaticsDioxane, Toluene, THFStandard choices; solubility of all components is key.[5]
Temperature Reaction Heat80 - 110 °CHigher temperatures increase rate but may also increase side products.[5][7]
Catalyst Loading Mol %1 - 5 mol%Higher loading can increase rate but also cost and side products.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-(Pyrrolidin-1-yl)quinolin-5-amine
  • Setup: To a flame-dried Schlenk tube, add 5-amino-6-bromoquinoline (1.0 eq), the selected phosphine ligand (1.2-2.4 mol%), and the palladium precatalyst (1-2 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the base (e.g., NaOtBu, 1.4 eq) and anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).

  • Amine Addition: Add freshly distilled pyrrolidine (1.2 eq) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 6-(Pyrrolidin-1-yl)quinolin-5-amine.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineComplex Pd(II)-Amine Complex OxAdd->AmineComplex + HNR'R'' AmidoComplex Pd(II)-Amido Complex AmineComplex->AmidoComplex - Base-HX AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) AmidoComplex->Product Low Yield Troubleshooting Start Low Yield Observed Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Screen_Ligand Screen Ligands (e.g., BrettPhos, RuPhos) Check_Inert->Screen_Ligand If conditions are pristine Optimize_Base Optimize Base (e.g., NaOtBu vs. Cs2CO3) Screen_Ligand->Optimize_Base If yield still low Success Yield Improved Screen_Ligand->Success If optimal ligand found Optimize_Temp Increase Temperature (e.g., 80°C -> 100°C) Optimize_Base->Optimize_Temp If yield still low Optimize_Base->Success If optimal base found Check_Solubility Check Substrate Solubility & Consider Solvent Screen Optimize_Temp->Check_Solubility If yield still low Optimize_Temp->Success If optimal temp found Check_Solubility->Success

Caption: A logical workflow for troubleshooting low reaction yield.

References

  • Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Hart, E. T., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Semantic Scholar. Retrieved from [Link]

  • Kim, H., et al. (2025, September 10). Designing Buchwald–Hartwig Reaction Graph for Yield Prediction. ACS Publications. Retrieved from [Link]

  • PubMed. (2013, February 1). Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • RSC Publishing. (2019, October 8). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

Sources

preventing degradation of 6-(Pyrrolidin-1-yl)quinolin-5-amine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Degradation of 6-(Pyrrolidin-1-yl)quinolin-5-amine During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducibility when working with highly functionalized, electron-rich heterocycles.

6-(Pyrrolidin-1-yl)quinolin-5-amine is a potent pharmacophore and synthetic intermediate, but it presents unique handling challenges. The juxtaposition of a primary amine at the 5-position and a strongly electron-donating pyrrolidine ring at the 6-position creates a highly electron-rich quinoline core. This specific electronic topology lowers the oxidation potential of the molecule, rendering it exquisitely sensitive to aerobic oxidation, photolysis, and solvent-mediated degradation.

This guide is designed to troubleshoot common degradation issues, explain the chemical causality behind them, and provide self-validating protocols to ensure the integrity of your experiments.

Part 1: Troubleshooting FAQs

Q1: My solid 6-(Pyrrolidin-1-yl)quinolin-5-amine powder turned from pale yellow to dark brown over a few months. Is it still usable? A1: No, it should be discarded or repurified. The darkening indicates the formation of N-oxides or azo-dimers driven by aerobic oxidation. The electron-donating pyrrolidine ring increases the electron density on the 5-amine, making it highly susceptible to forming radical cations when exposed to atmospheric oxygen. This behavior is a known vulnerability during the [1]. Using oxidized batches will introduce highly reactive, off-target impurities into your biological assays.

Q2: I prepared a 10 mM stock solution in DMSO, but it lost 40% of its potency in cell assays after a week at room temperature. Why? A2: You are observing a combination of solvent-mediated oxidation and photolysis. While DMSO is a universal biological solvent, it is not completely chemically inert. In the presence of trace moisture and air, aged DMSO can act as a mild oxidant, facilitating [2]. Furthermore, the quinoline core is notoriously susceptible to photolytic degradation under ambient laboratory lighting, leading to radical cleavage—a phenomenon well-documented in [3].

Q3: How can I prevent this degradation from happening in the future? A3: By eliminating the degradation vectors (Oxygen, Light, and Moisture). To mitigate these issues, stringent storage protocols must be implemented. This includes utilizing amber vials to block UV/Vis light, purging containers with argon to displace oxygen, and storing the compound at -20°C, mirroring the best practices for [4].

Part 2: Quantitative Stability Data

To highlight the importance of proper storage, the table below summarizes the degradation kinetics of 6-(Pyrrolidin-1-yl)quinolin-5-amine under various environmental conditions.

Storage StateTemperatureAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )30-Day Purity
Solid Powder -20°CArgonDark (Amber Vial)> 24 months> 99.5%
Solid Powder 4°CAirDark (Amber Vial)~ 6 months~ 92.0%
Solid Powder 25°CAirAmbient Light~ 3 weeks< 70.0%
10 mM DMSO Stock -80°CArgonDark~ 12 months> 98.0%
10 mM DMSO Stock 25°CAirAmbient Light< 4 days< 50.0%

Part 3: Degradation Pathways & Mitigation Strategy

The following diagram maps the specific chemical vulnerabilities of 6-(Pyrrolidin-1-yl)quinolin-5-amine and the corresponding physical interventions required to block them.

Degradation_Pathways Target 6-(Pyrrolidin-1-yl) quinolin-5-amine Oxygen Oxygen (O2) Target->Oxygen Aerobic Exposure Light UV/Vis Light Target->Light Ambient Light Solvent Aged DMSO Target->Solvent Solution Storage NOxide N-Oxides & Azo Dimers Oxygen->NOxide Oxidation Radical Photolytic Cleavage Light->Radical Photolysis Sulfide Solvent-Mediated Oxidation Solvent->Sulfide Solvolysis Argon Argon Flush & Vacuum Seal Argon->Oxygen Prevents Amber Amber Vials Amber->Light Blocks FreshSolv Anhydrous Fresh Solvents FreshSolv->Solvent Replaces

Fig 1: Degradation pathways of 6-(Pyrrolidin-1-yl)quinolin-5-amine and targeted mitigation.

Part 4: Validated Experimental Protocols

To ensure absolute trustworthiness in your assays, do not simply store the compound and hope for the best. Implement these self-validating protocols to guarantee chemical integrity.

Protocol A: Inert Aliquoting and Storage System

Causality: Repeated freeze-thaw cycles introduce condensation (moisture) and atmospheric oxygen into the master vial. Moisture hydrolyzes trace impurities, while oxygen rapidly oxidizes the 5-amine. By creating single-use aliquots under an inert gas, we eliminate the primary degradation vectors entirely.

Step-by-Step Methodology:

  • Preparation: Equilibrate the master vial of 6-(Pyrrolidin-1-yl)quinolin-5-amine to room temperature inside a desiccator before opening. This prevents ambient moisture from condensing on the cold powder.

  • Solvent Selection: Use only fresh, anhydrous, sealed DMSO (≥99.9% purity, stored over molecular sieves). Do not use aged DMSO bottles that have been sitting on the benchtop.

  • Dissolution: Dissolve the solid to a 10 mM concentration. Vortex gently until completely dissolved. Perform this step under subdued lighting.

  • Aliquoting: Dispense 10–50 µL aliquots into sterile, amber-colored microcentrifuge tubes.

  • Inert Purge: Using a low-pressure argon line, gently blow argon gas over the headspace of each tube for 3–5 seconds to displace ambient air.

  • Sealing & Storage: Cap immediately, wrap the cap junction with Parafilm, and store at -80°C.

  • System Validation Check: When ready to use, thaw a single aliquot. Do not return any unused portion to the freezer; discard it. This guarantees that every assay begins with pristine, unoxidized material.

Protocol B: HPLC-UV/MS Purity Validation

Causality: Visual inspection (color change) is a lagging indicator of degradation. By the time the powder turns brown, significant oxidation has already occurred. LC-MS provides a leading indicator, allowing you to quantify N-oxide formation (typically +16 Da mass shift) before it ruins your biological data.

Step-by-Step Methodology:

  • Sample Prep: Dilute 1 µL of your 10 mM DMSO stock into 999 µL of LC-MS grade Acetonitrile/Water (50:50) to create a 10 µM analytical sample.

  • Chromatography: Inject 5 µL onto a C18 Reverse Phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Gradient: Run a 5-minute linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) against Water (containing 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm (quinoline core absorption). Set the mass spectrometer to positive electrospray ionization (ESI+).

  • System Validation Check: Integrate the Area Under the Curve (AUC) for the parent mass peak [M+H]+ . If the purity is <95% relative to the day-zero baseline, or if a prominent [M+16+H]+ peak (N-oxide) appears, the aliquot is compromised and must be discarded.

References

  • Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Breaking of C-N bonds in epoxy resins via an oxidation-Cope elimination pathway. Nature Communications (Referenced via ResearchGate principles). Available at:[Link]

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

Technical Support Center: Optimizing Mobile Phase for 6-(Pyrrolidin-1-yl)quinolin-5-amine Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 6-(Pyrrolidin-1-yl)quinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to streamline your method development process. As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them to empower your experimental choices.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered during the analysis of quinoline derivatives.

Q1: I'm starting from scratch. What is a good starting point for the mobile phase and column for 6-(Pyrrolidin-1-yl)quinolin-5-amine?

A1: For a polar basic compound like 6-(Pyrrolidin-1-yl)quinolin-5-amine, a reversed-phase HPLC (RP-HPLC) method is the most common and effective approach.[1] Here is a robust starting point:

ParameterRecommendationRationale
Column C18, end-capped (e.g., 4.6 x 150 mm, 5 µm)C18 is a versatile, nonpolar stationary phase.[2] End-capping is critical to deactivate residual silanol groups, which can cause severe peak tailing with basic analytes.[3]
Mobile Phase A 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in high-purity waterAn acidic mobile phase (pH 2-4) is recommended to suppress the ionization of residual silanols on the column, which is a primary cause of peak tailing for basic compounds.[4] Formic acid is MS-friendly.[2]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH) with 0.1% FA/TFAACN and MeOH are common organic modifiers.[2] ACN often provides sharper peaks and lower viscosity. Starting with ACN is a good first choice.[5]
Detection UV, ~254 nmThe quinoline structure has strong UV absorbance. A wavelength of 254 nm is a common starting point for aromatic compounds.[6] A full UV scan is recommended to determine the optimal wavelength.
Elution Mode GradientStart with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of the analyte, then optimize from there.
Q2: My peak is tailing significantly. What is the cause and how can I fix it?

A2: Peak tailing is the most common issue for basic, nitrogen-containing compounds like yours.[7] It is primarily caused by secondary interactions between the protonated basic analyte and ionized acidic silanol groups (-Si-O⁻) on the silica surface of the HPLC column.[3][7]

Here are the primary strategies to resolve peak tailing:

  • Lower the Mobile Phase pH: Operate at a pH between 2.5 and 3.5.[3] At this low pH, the silanol groups are protonated (-Si-OH), minimizing the ionic interaction with your positively charged analyte.[4] This is the most effective solution.

  • Use a Mobile Phase Additive: Incorporate a competing base, like triethylamine (TEA), into the mobile phase at a low concentration (10-25 mM).[7] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from your analyte.[3][8] Note that TEA has a high UV cutoff and is not MS-friendly.[9]

  • Confirm Column Choice: Ensure you are using a high-purity, end-capped column. These columns have a lower concentration of active silanol groups.[7]

  • Reduce Analyte Concentration: Injecting too much sample can overload the column and lead to peak distortion.[3] Try diluting your sample to see if the peak shape improves.

Q3: I am not getting enough retention for my compound. How can I increase its retention time?

A3: If your analyte is eluting too early (low retention factor, k < 2), it is at risk of co-eluting with the solvent front or other matrix components.[5] To increase retention in reversed-phase HPLC:

  • Decrease the Organic Modifier Percentage: Reduce the concentration of acetonitrile or methanol in your mobile phase. A 10% decrease in the organic modifier can be expected to increase retention by 2-3 fold.[5]

  • Switch to a Weaker Organic Modifier: If using acetonitrile, switching to methanol may increase retention for some compounds, as methanol is a weaker solvent in reversed-phase chromatography.[10]

  • Increase Mobile Phase pH (with caution): For a basic compound, increasing the pH will decrease its ionization, making it less polar and more retained on a C18 column.[11][12] However, this can increase the risk of peak tailing as silanol groups become ionized above pH 4-5.[7] This approach requires a pH-stable column (e.g., hybrid or polymer-based) if operating above pH 8.[4]

Q4: How can I improve the separation (resolution) between my analyte and an impurity?

A4: To improve resolution, you need to alter the selectivity of your chromatographic system. This can be achieved by:

  • Changing the Organic Modifier: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties (ACN is aprotic, MeOH is protic).[5] If you are using one, try switching to the other.

  • Optimizing the pH: Fine-tuning the mobile phase pH can alter the ionization state of your analyte and impurities differently, which can significantly impact their relative retention times and improve separation.[11][13]

  • Adjusting the Gradient: A shallower gradient (slower increase in the organic modifier) will increase the overall run time but can effectively improve the resolution between closely eluting peaks.[10]

In-Depth Troubleshooting Guides

Guide 1: A Systematic Approach to Eliminating Peak Tailing

Peak tailing compromises quantification and peak purity assessment. This guide provides a logical workflow to diagnose and solve this persistent issue.

G start Start: Peak Tailing Observed check_ph Is Mobile Phase pH between 2.5-3.5? start->check_ph adjust_ph Action: Adjust aqueous phase to pH 2.5-3.5 with 0.1% Formic or Phosphoric Acid check_ph->adjust_ph No check_column Is the column a modern, high-purity, end-capped C18? check_ph->check_column Yes adjust_ph->check_column change_column Action: Switch to an end-capped column specifically designed for basic compounds. check_column->change_column No check_overload Is peak shape better at lower concentrations? check_column->check_overload Yes change_column->check_overload dilute_sample Action: Dilute sample by a factor of 10. check_overload->dilute_sample No consider_additive Advanced: Is tailing still present? check_overload->consider_additive Yes dilute_sample->consider_additive add_tea Action: Add a competing base (e.g., TEA) to the mobile phase. (Non-MS compatible) consider_additive->add_tea Yes end End: Symmetrical Peak Achieved consider_additive->end No add_tea->end

Guide 2: Mobile Phase Optimization Workflow

Optimizing the mobile phase is a balancing act between achieving adequate retention, good resolution, and acceptable analysis time. This workflow provides a structured approach to method development.

G start Step 1: Initial Scouting Run scouting_details Column: C18 End-capped Aqueous: 0.1% Formic Acid in Water Organic: Acetonitrile Gradient: 5-95% ACN over 20 min start->scouting_details eval1 Step 2: Evaluate Retention Factor (k) scouting_details->eval1 adjust_gradient Is k between 2 and 10? eval1->adjust_gradient modify_gradient Action: Adjust gradient slope and/or initial/final %B to target k in the 2-10 range. adjust_gradient->modify_gradient No eval2 Step 3: Evaluate Resolution (Rs) adjust_gradient->eval2 Yes modify_gradient->eval2 check_resolution Is Rs >= 1.5 for all peaks? eval2->check_resolution modify_selectivity Action: Change selectivity. 1. Switch Organic: ACN -> MeOH 2. Fine-tune pH (e.g., 2.5 to 3.5) 3. Try a different column (e.g., Phenyl-Hexyl) check_resolution->modify_selectivity No end Step 4: Method Finalized check_resolution->end Yes modify_selectivity->end

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

Objective: To determine the optimal mobile phase pH for peak shape and selectivity for 6-(Pyrrolidin-1-yl)quinolin-5-amine.

Methodology:

  • Prepare Aqueous Stock Buffers: Prepare three separate aqueous mobile phases (Mobile Phase A).

    • pH 2.5: High-purity water with 0.1% Formic Acid.

    • pH 3.0: High-purity water with a phosphate buffer (e.g., 20mM potassium phosphate), adjusted to pH 3.0 with phosphoric acid.

    • pH 7.0 (for comparison): High-purity water with a 20mM phosphate buffer, adjusted to pH 7.0.

  • Mobile Phase B: Use acetonitrile (ACN) as the organic modifier.

  • Column: Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Equilibration: For each pH condition, equilibrate the column with the starting mobile phase composition for at least 20 column volumes.[14]

  • Analysis Sequence: For each pH condition, perform the following injections:

    • Blank injection (mobile phase).

    • Three replicate injections of your standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Gradient: 10% to 70% ACN over 15 minutes.

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

  • Data Evaluation: Compare the chromatograms from the three pH conditions. Evaluate the following parameters:

    • Peak Asymmetry (Tailing Factor): Aim for a value between 0.9 and 1.5. A low pH (2.5) is expected to yield the best peak shape.[3][4]

    • Retention Time: Observe how retention time changes with pH. As a basic compound, retention is expected to be lowest at low pH and increase at neutral pH.[12]

    • Resolution: Assess the separation between the main peak and any impurities. Selectivity can change dramatically with pH.[11]

Protocol 2: Organic Modifier and Gradient Optimization

Objective: To fine-tune the separation by comparing organic modifiers and optimizing the gradient slope. This protocol should be performed at the optimal pH determined in Protocol 1.

Methodology:

  • Select Optimal pH: Prepare your aqueous mobile phase (Mobile Phase A) at the pH that provided the best peak shape in the previous protocol (likely pH 2.5-3.0).

  • Compare Organic Modifiers:

    • Run 1 (Acetonitrile): Use ACN as Mobile Phase B. Run your optimized gradient.

    • Run 2 (Methanol): Replace ACN with MeOH as Mobile Phase B. Ensure the system is thoroughly flushed. Run the same gradient.

    • Compare: Evaluate the chromatograms for changes in selectivity (peak elution order) and resolution.[3] One solvent may provide a superior separation.

  • Optimize Gradient Slope: Using the superior organic modifier, perform at least two additional runs by modifying the gradient.

    • Initial Gradient (from scouting): e.g., 10-70% B in 15 min (Slope = 4%/min)

    • Shallow Gradient: e.g., 20-60% B in 20 min (Slope = 2%/min)

    • Steep Gradient: e.g., 10-90% B in 10 min (Slope = 8%/min)

  • Data Evaluation:

    • Analyze the resolution between the analyte and its closest eluting impurity. A shallower gradient should improve resolution at the cost of a longer run time.[9]

    • Select the gradient that provides the best balance of resolution (Rs > 1.5) and analysis time.

By systematically applying these principles and protocols, you can develop a robust and reliable HPLC method for the analysis of 6-(Pyrrolidin-1-yl)quinolin-5-amine.

References
  • [No Source Found]
  • Effect of the pH of the mobile phase on the separation efficiency of QN. - ResearchGate. (n.d.).
  • Technical Support Center: Optimizing Mobile Phase Composition for HPLC of Quinolones - Benchchem. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives - Benchchem. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (n.d.).
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2013, November 1).
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
  • Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 4).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.).
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.).
  • Exploring the Role of pH in HPLC Separation - Veeprho. (2025, February 1).
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17).
  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier. (2025, May 29).
  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography - MDPI. (2025, December 12).
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Sorbtsionnye i Khromatograficheskie Protsessy - Voronezh State University Scientific Journals. (2024, July 19).
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (n.d.).
  • Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol. (2023, February 24).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography - MDPI. (2025, July 18).
  • Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound - Journal of Analytical Atomic Spectrometry (RSC Publishing). (n.d.).
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.).

Sources

reducing background noise in 6-(Pyrrolidin-1-yl)quinolin-5-amine assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate background noise when working with 6-(Pyrrolidin-1-yl)quinolin-5-amine and its derivatives.

Working with substituted quinolines requires a deep understanding of their photophysics and physical chemistry. This guide moves beyond basic troubleshooting to explain the causality behind assay interference, ensuring your experimental protocols are robust, reproducible, and self-validating.

Part 1: The Mechanistic Reality of 6-(Pyrrolidin-1-yl)quinolin-5-amine

Before troubleshooting, we must understand why this specific molecule generates high background noise. The interference is driven by three distinct structural features:

  • Intramolecular Charge Transfer (ICT): The 5-amino group acts as a strong electron donor, while the quinoline nitrogen acts as an electron acceptor. This "push-pull" system creates a highly solvatochromic fluorophore[1]. When the compound moves from an aqueous buffer into a hydrophobic environment (e.g., binding to a protein or a plastic plate), non-radiative decay is suppressed, causing a massive "turn-on" spike in autofluorescence[2].

  • Extended π -Conjugation: The bicyclic quinoline core absorbs heavily in the UV/blue spectrum and emits broadly across the green spectrum (400–550 nm), directly overlapping with standard assay fluorophores like FITC or Alexa Fluor 488[3].

  • Lipophilicity & Colloidal Aggregation: The addition of the pyrrolidine ring at the 6-position significantly increases the molecule's hydrophobicity (LogP). In aqueous buffers, this drives the formation of sub-micron colloidal aggregates. These aggregates scatter excitation light, which optical detectors misinterpret as fluorescence or absorbance, a classic hallmark of Pan-Assay Interference Compounds (PAINS)[3].

Part 2: Diagnostic Workflow

To resolve background noise, you must first isolate its physical source. Use the following decision matrix to determine if your noise is driven by optical interference (autofluorescence/scattering) or interaction-driven interference (non-specific binding).

Diagnostic workflow for isolating and resolving background noise in quinoline-based assays.

Part 3: Troubleshooting FAQs

Q1: My fluorescence intensity (FI) assay shows a massive signal spike even in negative controls. How do I suppress the intrinsic autofluorescence of this compound? A: Because 6-(Pyrrolidin-1-yl)quinolin-5-amine features an extended π -electron system, it inherently absorbs light energy and emits high background signals in the blue-green spectrum[3].

  • The Solution: Transition your readout to Time-Resolved Fluorescence Energy Transfer (TR-FRET) or use red-shifted fluorophores.

  • The Causality: Quinoline autofluorescence has a nanosecond-scale decay lifetime. By utilizing a Lanthanide chelate (e.g., Europium) as your donor fluorophore, you can introduce a 50–100 µs delay before the detector reads the emission. During this delay, the quinoline's autofluorescence completely decays to zero, leaving only the millisecond-scale emission of the true biological interaction. Alternatively, red-shifting the assay to >600 nm bypasses the compound's emission spectrum entirely, yielding a "dark background"[2][3][4].

Q2: The background is highly inconsistent between wells, and my dose-response curves are bell-shaped rather than sigmoidal. What is happening? A: This is the physical manifestation of colloidal aggregation. The hydrophobic pyrrolidine ring causes the compound to crash out of solution once it exceeds its critical aggregation concentration (CAC).

  • The Solution: Supplement your assay buffer with a non-ionic or zwitterionic detergent (e.g., 0.01% Triton X-100 or 0.05% CHAPS).

  • The Causality: Sub-micron aggregates act like tiny mirrors in the well, scattering the excitation light directly into the detector (mimicking a false-positive signal). Detergents coat these hydrophobic colloids, breaking them down into soluble micelles. This eliminates the light scattering and restores the true free-drug concentration in the well.

Q3: We only see high background when using standard polystyrene microplates. The noise disappears in glass vials. Why? A: You are experiencing Non-Specific Binding (NSB).

  • The Solution: Switch exclusively to Non-Binding Surface (NBS) plates (which are PEG-coated) and add 0.1% Bovine Serum Albumin (BSA) to your buffer.

  • The Causality: Standard polystyrene is highly hydrophobic. The lipophilic 6-pyrrolidinyl group and the basic 5-amino group cause the compound to rapidly adsorb onto the well walls. This creates an artificially high local concentration of the fluorophore at the edges of the well. The PEG coating on NBS plates creates a hydrophilic hydration shell that physically repels the compound, keeping it uniformly distributed in the bulk solvent.

Part 4: Quantitative Benchmarks & Data Presentation

Use the following table to benchmark the expected improvements when applying the mitigation strategies discussed above.

Mitigation StrategyTarget IssueMechanism of ActionExpected S/B Ratio ImprovementExpected Z'-Factor Impact
TR-FRET Readout AutofluorescenceTemporal separation of nanosecond noise from millisecond signal.10x – 50x+0.4 to +0.6
Red-Shifted Probes (>600nm) Spectral OverlapBathochromic shift bypasses the 400-550nm quinoline emission band.5x – 15x+0.3 to +0.5
0.05% CHAPS Addition Colloidal AggregationMicellar solubilization prevents artefactual light scattering.2x – 5x+0.2 to +0.4
NBS (PEG-coated) Plates Non-Specific BindingHydrophilic repulsion prevents local concentration spikes at well walls.3x – 8x+0.3 to +0.5

Part 5: Self-Validating Protocol: The "Triple-Check" Background Assay

To ensure scientific integrity, do not proceed to target screening until you have validated the compound's behavior in isolation. Execute this step-by-step methodology to profile the compound.

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of 6-(Pyrrolidin-1-yl)quinolin-5-amine in 100% LC-MS grade DMSO. Note: Ensure the stock is stored in glass, not plastic, to prevent pre-assay adsorption.

  • Prepare your standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) without any target proteins, enzymes, or reporter fluorophores.

Step 2: Compound-Only Titration

  • Perform a 12-point, 1:3 serial dilution of the compound directly into the assay buffer (Top concentration: 100 µM).

  • Dispense 20 µL of the titration series into a 384-well NBS microplate.

  • Include a DMSO-only vehicle control (matched to the final DMSO concentration, typically 1%).

Step 3: Optical Interrogation

  • Scattering Check: Read the plate in absorbance mode at 600 nm (OD600). Any signal >0.05 above the vehicle control indicates colloidal aggregation.

  • Autofluorescence Check: Read the plate in fluorescence mode using your intended assay filters (e.g., Ex 480 / Em 520).

  • Solvatochromic Check: Spike 0.1% BSA into the wells and re-read the fluorescence. A sudden spike in signal confirms ICT-driven solvatochromism (the compound fluoresces brighter in the hydrophobic pockets of BSA).

Step 4: Data Normalization & Causality Assignment

  • If OD600 is high Implement Detergent Protocol (See FAQ Q2).

  • If FI is high but OD600 is low Implement TR-FRET/Red-Shift Protocol (See FAQ Q1).

  • If FI spikes only after BSA addition The compound is highly solvatochromic; strict background subtraction of compound-plus-protein controls is mandatory for all future runs.

References

  • Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide Source: Benchchem URL
  • Source: Journal of the American Chemical Society (JACS)
  • Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues Source: Analytical Chemistry URL
  • Fluorescence characteristics of 5-aminoquinoline in acetonitrile: Water Source: ResearchGate URL

Sources

6-(Pyrrolidin-1-yl)quinolin-5-amine stability at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-(Pyrrolidin-1-yl)quinolin-5-amine

Welcome to the technical support center for 6-(pyrrolidin-1-yl)quinolin-5-amine (CAS No. 1154236-13-1). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and handling of this compound. Our goal is to provide not just procedures, but a deeper understanding of the chemical principles at play, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 6-(pyrrolidin-1-yl)quinolin-5-amine at room temperature?

Aromatic amines as a class of compounds are inherently susceptible to degradation, and 6-(pyrrolidin-1-yl)quinolin-5-amine is no exception. The primary concern is oxidative degradation .[1] The electron-rich aromatic ring and the exocyclic amino group are prone to oxidation when exposed to atmospheric oxygen. This process can be significantly accelerated by factors such as light and elevated temperatures.[1] Aromatic amines often darken in color upon storage as a result of oxidation and potential polymerization, which is a key indicator of degradation.[1][2]

Q2: My solid sample of 6-(pyrrolidin-1-yl)quinolin-5-amine has darkened over time. Is it still usable?

A color change (e.g., from off-white/light yellow to brown or dark purple) is a strong visual indicator of degradation, likely due to the formation of oxidized impurities. While the bulk of the sample may still be the desired compound, the presence of these impurities can have significant consequences:

  • Inaccurate Quantification: The actual concentration of the active compound will be lower than weighed.

  • Reaction Interference: Impurities can interfere with subsequent synthetic steps, leading to lower yields or unintended side products.

  • Altered Biological Activity: In drug development, degradation products can exhibit different pharmacological or toxicological profiles.

Recommendation: Before using a discolored sample, you must re-characterize it to determine its purity. A simple analytical check via HPLC or TLC is recommended. If significant degradation is observed, purification (e.g., column chromatography, recrystallization) is necessary. If purification is not feasible, the sample should be discarded.

Q3: How should I store 6-(pyrrolidin-1-yl)quinolin-5-amine to ensure its long-term stability?

Proper storage is critical to preserving the integrity of the compound. Based on the known instability of related quinolinamines and aromatic amines, we recommend the following multi-layered approach.[3][4]

Storage Parameter Solid State Solution State Causality & Rationale
Temperature 2-8°C (Refrigerated)-20°C or -80°C (Frozen)Reduces the kinetic rate of degradation reactions. While some aromatic amines are stable at room temperature for short periods, low temperature is crucial for long-term storage.[5]
Atmosphere Under an inert gas (Argon or Nitrogen)Under an inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway.[3][4]
Light In an amber vial or protected from lightIn an amber vial or protected from lightLight, particularly UV, can provide the energy to initiate and accelerate oxidative reactions (photodegradation).
Container Tightly sealed containerTightly sealed container with a septumPrevents ingress of moisture and oxygen. For solutions, a septum allows for sample removal without breaking the inert atmosphere.[6]
Solvent (for solutions) N/ADegassed, anhydrous aprotic solvents (e.g., DMSO, DMF)Oxygen dissolved in solvents can cause degradation. Aprotic solvents are generally preferred unless the compound is intended for use in an aqueous buffer, in which case fresh solutions should be prepared.
Q4: How stable is 6-(pyrrolidin-1-yl)quinolin-5-amine in solution at room temperature, for example, during an experiment?

The stability in solution at room temperature is limited. Studies on other aromatic amines show reduced recovery when stored at ~20°C, even over a period of days.[5][7] The rate of degradation will depend on the solvent, pH, and exposure to air and light.

Best Practice:

  • Prepare solutions fresh for each experiment.

  • If a stock solution is required, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • During experiments, keep solutions on ice and protected from light whenever possible.

Troubleshooting & Experimental Guides

Guide 1: Assessing Sample Purity After Storage

If you suspect your sample has degraded, this workflow provides a logical path to assess its viability.

G cluster_0 Purity Assessment Workflow A Start: Suspected Degradation B Visual Inspection (Color Change?) A->B C Perform Analytical Check (HPLC or TLC) B->C Yes I No Significant Color Change B->I No D Analyze Data: Compare to Reference Standard C->D E Purity Acceptable? (e.g., >95%) D->E F Decision: Proceed with Experiment E->F Yes G Decision: Purify Sample (e.g., Chromatography) E->G No, and Purification is Feasible H Decision: Discard Sample E->H No, and Purification is Not Feasible I->C

Caption: Workflow for assessing the purity of a potentially degraded sample.

Protocol 1.1: Quick Purity Check by Thin-Layer Chromatography (TLC)

This protocol provides a rapid, qualitative assessment of purity.

Materials:

  • TLC plate (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a 9:1 mixture of Dichloromethane:Methanol can be a starting point; optimize as needed)

  • UV lamp (254 nm and 366 nm)

  • Your sample of 6-(pyrrolidin-1-yl)quinolin-5-amine

  • A reference or freshly opened sample (if available)

Procedure:

  • Prepare Sample: Dissolve a small amount of your compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1 mg/mL solution.

  • Spot Plate: Using a capillary tube, spot a small amount of your sample solution onto the TLC plate baseline. If you have a reference standard, spot it in an adjacent lane.

  • Develop Plate: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front. Allow it to dry. Visualize the spots under a UV lamp.

  • Interpret Results:

    • Pure Sample: You should see a single, well-defined spot.

    • Degraded Sample: You will likely see the main spot for your compound and additional spots (often near the baseline or as streaks), which represent impurities. A significant darkening of the primary spot is also an indicator.

Guide 2: Understanding Potential Degradation

The instability of 6-(pyrrolidin-1-yl)quinolin-5-amine is primarily driven by the reactivity of the aromatic amine group.

G cluster_1 Simplified Oxidative Degradation Pathway Mol 6-(pyrrolidin-1-yl)quinolin-5-amine (Parent Compound) Intermediate Reactive Intermediates (e.g., Radical Cations) Mol->Intermediate Oxidation Reactants Stress Factors: - Atmospheric Oxygen (O2) - Light (hν) - Elevated Temperature Reactants->Mol Products Complex Mixture of Oxidized Products (Colored Impurities) Intermediate->Products Further Reactions/ Polymerization

Caption: Suspected degradation pathway initiated by environmental stressors.

The initial step is likely the oxidation of the amine, which can then lead to a cascade of reactions, including dimerization or polymerization, resulting in complex mixtures of colored, often insoluble, byproducts.[1] This highlights why exclusion of oxygen and light is paramount for maintaining the compound's integrity.

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Pyrrolidine.
  • Pang, Y., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PubMed. [Link]

  • Fisher Scientific. (2012, July 12). Safety Data Sheet: Quinolin-6-amine.
  • Google Patents. (1964).
  • Pang, Y., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PMC. [Link]

  • Fisher Scientific. (2012, April 16). Safety Data Sheet: Pyrrolidine.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet: 8-Quinolinamine.
  • Ningbo Inno Pharmchem Co., Ltd. Understanding Pyrrolidin-1-amine (CAS 16596-41-1): Synthesis and Handling. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Technical Support Center: Purification of 6-(Pyrrolidin-1-yl)quinolin-5-amine Crude Extracts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 6-(Pyrrolidin-1-yl)quinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this and structurally similar aminoquinoline derivatives. The following information is curated to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your purification workflows.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of 6-(Pyrrolidin-1-yl)quinolin-5-amine crude extracts.

Question 1: My Thin Layer Chromatography (TLC) shows significant streaking or tailing of the product spot. What is causing this and how can I fix it?

Answer:

This is a frequent observation when working with basic compounds like aminoquinolines on standard silica gel plates.[1] Silica gel possesses a slightly acidic surface due to the presence of silanol groups (Si-OH).[2] These acidic sites can strongly interact with the basic nitrogen atoms of your aminoquinoline, leading to poor chromatographic performance, observed as tailing.[1][2]

Solutions:

  • Incorporate a Basic Modifier in the Mobile Phase: This is the most effective way to counteract the acidic nature of the silica gel.[1] By adding a small amount of a volatile base to your eluent, you can neutralize the acidic silanol groups, preventing strong interactions with your compound.

    • Triethylamine (TEA): Add 0.1-2.0% triethylamine to your solvent system.[1][3]

    • Ammonia in Methanol: A solution of 1-10% ammonia in methanol can be used as a component of your primary mobile phase.[1]

  • Reduce Sample Concentration: Overloading the TLC plate can exacerbate tailing.[1] Ensure your spotting solution is not too concentrated and apply a small spot (1-2 mm in diameter) to the plate.[1]

  • Consider Alternative Stationary Phases: If tailing persists, especially with highly basic compounds, consider using a different stationary phase for your chromatography.

    • Alumina (basic): Basic alumina plates can be an excellent alternative to silica gel for the purification of basic compounds.[1][4]

    • Reversed-Phase (C18) Plates: These plates operate on a different separation principle (hydrophobicity) and can be very effective for polar, ionizable compounds.[1][5][6]

Question 2: My compound is not crystallizing from the crude extract and remains an oil. What steps can I take to induce crystallization?

Answer:

The inability of a compound to crystallize, often referred to as "oiling out," is a common purification challenge. This can be due to the presence of impurities that inhibit crystal lattice formation or the compound having a low melting point.

Solutions:

  • Solvent Screening: The choice of solvent is crucial for successful crystallization.[7][8]

    • For Polar Oils: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be effective.[6] A common combination for polar compounds is ethanol and water.[6][8] Dissolve the oil in the minimum amount of hot ethanol and slowly add water until the solution becomes cloudy. Then, allow it to cool slowly.[7]

    • For Non-Polar Oils: Try dissolving the compound in a small amount of a more polar solvent like dichloromethane or ethyl acetate, and then slowly add a non-polar solvent such as hexane or pentane until turbidity is observed.[8]

  • Salt Formation: Since 6-(Pyrrolidin-1-yl)quinolin-5-amine is a basic compound, it can often be converted into a crystalline salt.[8] This is a robust method for both purification and solidification.[8]

    • Hydrochloride Salts: Dissolve the oily compound in a suitable solvent like isopropanol or ether and add a solution of HCl in the same or a miscible solvent.[8]

  • Induce Crystallization:

    • Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites for crystal growth.[3]

    • Seeding: If you have a small amount of pure, solid material, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

  • Preliminary Purification: If impurities are preventing crystallization, a preliminary purification step can be beneficial.

    • Acid-Base Extraction: This technique is highly effective for separating basic compounds like your aminoquinoline from neutral or acidic impurities.[3]

    • Column Chromatography: Even if the product elutes as an oil, it will be of significantly higher purity, which may facilitate subsequent crystallization.[8]

Question 3: During column chromatography, my product is co-eluting with impurities. How can I improve the separation?

Answer:

Co-elution occurs when the polarity of the desired compound and the impurities are too similar for the chosen chromatographic conditions.

Solutions:

  • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to systematically test different solvent systems to achieve better separation between your product and the impurities.[3]

    • Vary the ratio of your polar and non-polar solvents.

    • Try different solvent combinations entirely. For example, if a hexane/ethyl acetate system is not working, consider a dichloromethane/methanol system.

  • Change the Stationary Phase:

    • If you are using silica gel, consider switching to basic alumina, which can offer different selectivity for basic compounds.[4]

    • For highly polar compounds, reversed-phase chromatography on a C18 stationary phase can provide excellent separation.[5][9]

  • Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers much higher resolution than standard flash column chromatography.[3] Reversed-phase HPLC is particularly powerful for purifying polar and ionizable compounds like aminoquinolines.[6]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of 6-(Pyrrolidin-1-yl)quinolin-5-amine.

Question 4: What is the best general approach for purifying a crude extract of 6-(Pyrrolidin-1-yl)quinolin-5-amine?

Answer:

A multi-step approach is often the most effective for achieving high purity.

Purification_Workflow Crude_Extract Crude Extract of 6-(Pyrrolidin-1-yl)quinolin-5-amine Acid_Base Acid-Base Extraction Crude_Extract->Acid_Base Removes acidic and neutral impurities Column_Chroma Column Chromatography (Silica Gel or Alumina) Acid_Base->Column_Chroma Separates based on polarity Recrystallization Recrystallization or Salt Formation Column_Chroma->Recrystallization Final polishing step Pure_Product Pure Product Recrystallization->Pure_Product

Caption: General purification workflow for 6-(Pyrrolidin-1-yl)quinolin-5-amine.

  • Acid-Base Extraction: This is an excellent first step to remove non-basic impurities.[3] The basic aminoquinoline can be extracted into an acidic aqueous layer, leaving neutral and acidic impurities in the organic layer. The aqueous layer is then basified, and the purified product is re-extracted into an organic solvent.[3]

  • Column Chromatography: Following extraction, column chromatography is used to separate the target compound from any remaining impurities with similar basicity but different polarities. As discussed, using a basic modifier like triethylamine in the mobile phase is crucial when using silica gel.[3]

  • Recrystallization: This is the final step to obtain a highly pure, crystalline product.[10] If the free base is an oil, conversion to a salt can facilitate crystallization.[8][11]

Question 5: What are some suitable solvent systems for flash column chromatography of 6-(Pyrrolidin-1-yl)quinolin-5-amine on silica gel?

Answer:

The optimal solvent system will depend on the specific impurities present in your crude mixture. However, here are some good starting points for method development. Remember to always add a small amount of triethylamine (0.1-1%) to the mobile phase to prevent tailing.[3]

Solvent System ComponentsTypical Starting Ratio (v/v)PolarityNotes
Dichloromethane / Methanol98:2 to 90:10HighA good starting point for polar aminoquinolines.
Ethyl Acetate / Hexanes50:50 to 100% Ethyl AcetateMedium to HighA versatile system for compounds of intermediate polarity.
Chloroform / Methanol95:5 to 85:15HighAnother effective system for polar amines.[12]

Question 6: Can I use reversed-phase chromatography for this compound?

Answer:

Yes, reversed-phase chromatography is an excellent technique for purifying polar and ionizable compounds like 6-(Pyrrolidin-1-yl)quinolin-5-amine.[5][6] In reversed-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).

Key Considerations for Reversed-Phase Purification:

  • pH of the Mobile Phase: The pH of the mobile phase is a critical parameter as it will determine the ionization state of your basic compound.[6][9] Controlling the pH with a buffer is essential for achieving sharp, symmetrical peaks.[6]

  • Ion-Pairing Agents: For very polar compounds that may have insufficient retention, adding an ion-pairing agent to the mobile phase can be beneficial.[13]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for separating the basic 6-(Pyrrolidin-1-yl)quinolin-5-amine from neutral or acidic impurities.[3]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently. The protonated aminoquinoline will move into the aqueous layer.[3]

    • Separate the layers and collect the aqueous layer.

    • Repeat the extraction of the organic layer with fresh dilute acid two more times to ensure complete extraction.

  • Basification and Re-extraction:

    • Combine all the aqueous extracts in a flask and cool in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper). The aminoquinoline will precipitate as the free base.[3]

    • Transfer the mixture to a separatory funnel and extract the product back into an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Drying and Concentration:

    • Combine the organic extracts from the re-extraction.

    • Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is designed for the purification of basic aminoquinolines on silica gel.

  • Mobile Phase Preparation: Based on TLC analysis, prepare a suitable mobile phase of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.1-1% triethylamine to the mobile phase.[3]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like DCM. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Run the column, collecting fractions and monitoring the elution by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. Benchchem.
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Benchchem.
  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.
  • Molnár I, Horváth C. Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. Clinical Chemistry. 1976 Sep;22(9):1497-502.
  • Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. Benchchem.
  • Addressing challenges in the purification of quinoline derivatives. Benchchem.
  • Crystallization of quinoline derivatives and its preparation method. Google Patents.
  • Technical Support Center: Purification Strategies for 2-Aminoquinoline Derivatives. Benchchem.
  • Is there an easy way to purify organic amines?. Biotage.
  • Antimalarials: Synthesis of 4‐aminoquinolines that circumvent drug resistance in malaria parasites. Scilit.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Benchchem.
  • Reversed Phase Chromatography.
  • Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. ACS Publications.

Sources

Technical Support Center: Overcoming Low Bioavailability of 6-(Pyrrolidin-1-yl)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-(Pyrrolidin-1-yl)quinolin-5-amine. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its low oral bioavailability. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of formulation and experimental design.

Introduction: The Challenge of Low Bioavailability

6-(Pyrrolidin-1-yl)quinolin-5-amine is a quinoline derivative with potential therapeutic applications.[1] However, like many promising new chemical entities (NCEs), its development is often hampered by poor oral bioavailability.[2][3] This means that after oral administration, only a small fraction of the drug reaches the systemic circulation in its active form, which can lead to suboptimal efficacy and high inter-individual variability in patient response.[4]

The low bioavailability of this compound is likely multifactorial, stemming from a combination of poor aqueous solubility and susceptibility to first-pass metabolism.[5] As an aromatic amine, 6-(Pyrrolidin-1-yl)quinolin-5-amine's physicochemical properties present inherent challenges for dissolution in the gastrointestinal (GI) tract.[6][7] Furthermore, quinoline derivatives can be extensively metabolized by enzymes in the gut wall and liver, significantly reducing the amount of active drug that reaches the bloodstream.[4][8]

This guide will provide a structured approach to systematically address and overcome these challenges.

Troubleshooting Guide: Enhancing Bioavailability

This section offers practical, step-by-step guidance for troubleshooting common issues related to the low bioavailability of 6-(Pyrrolidin-1-yl)quinolin-5-amine.

Issue 1: Poor Aqueous Solubility and Dissolution Rate

A primary reason for low bioavailability is the failure of the drug to dissolve in the gastrointestinal fluids, a prerequisite for absorption.[3]

Symptom:
  • Inconsistent or low drug exposure in preclinical pharmacokinetic (PK) studies.

  • High variability in plasma concentration-time profiles between subjects.

  • Failure to achieve desired therapeutic concentrations with oral dosing.

Troubleshooting Workflow:

Caption: A workflow for mitigating first-pass metabolism.

Solution 1: Prodrug Strategy

Rationale: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. [9][10]This approach can be used to mask the metabolic site (the primary amine) of 6-(Pyrrolidin-1-yl)quinolin-5-amine, protecting it from first-pass metabolism. [11] Experimental Protocol: Amino Acid Prodrug Synthesis

  • Promoietry Selection: Choose an amino acid (e.g., valine, phenylalanine) to form an amide bond with the primary amine of the parent drug. Amino acid prodrugs can leverage nutrient transporters for enhanced absorption. [12]2. Synthesis: a. Protect the amino and carboxyl groups of the amino acid as needed. b. Couple the protected amino acid to the 5-amino group of 6-(Pyrrolidin-1-yl)quinolin-5-amine using standard peptide coupling reagents (e.g., EDC/HOBt). c. Deprotect the resulting conjugate to yield the final prodrug.

  • Evaluation: a. Assess the chemical stability of the prodrug in simulated gastric and intestinal fluids. b. Evaluate the enzymatic conversion of the prodrug to the parent drug in liver microsomes or plasma. c. Conduct in vivo PK studies to compare the bioavailability of the parent drug after administration of the prodrug versus the parent drug itself.

Solution 2: Nanoparticle-Based Delivery Systems

Rationale: Encapsulating the drug within nanoparticles can protect it from enzymatic degradation in the GI tract and liver. [13][14]Furthermore, certain nanoparticles can be taken up by the lymphatic system, bypassing the liver and reducing first-pass metabolism. [13] Experimental Protocol: Solid Lipid Nanoparticles (SLNs)

  • Lipid and Surfactant Selection:

    • Choose a solid lipid (e.g., glyceryl monostearate) and a surfactant (e.g., poloxamer 188).

  • Preparation (High-Shear Homogenization): a. Melt the lipid and dissolve the drug in the molten lipid. b. Disperse the hot lipid phase in a hot aqueous surfactant solution using a high-shear homogenizer. c. Cool the resulting nanoemulsion to room temperature, allowing the lipid to recrystallize and form SLNs.

  • Characterization:

    • Measure particle size, zeta potential, and entrapment efficiency. [15] * Perform in vitro drug release studies.

    • Evaluate the oral bioavailability of the SLN formulation in an animal model.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 6-(Pyrrolidin-1-yl)quinolin-5-amine that I should characterize first?

A1: Before attempting any formulation strategies, it is crucial to have a solid understanding of the following properties:

  • Aqueous Solubility: Determine the pH-solubility profile to understand how solubility changes throughout the GI tract.

  • pKa: The ionization state of the amine groups will significantly influence solubility and permeability.

  • LogP/LogD: This will indicate the lipophilicity of the compound and help guide the selection of appropriate formulation strategies (e.g., lipid-based for high LogP). [16]* Crystalline Form (Polymorphism): Different crystal forms can have different solubilities and dissolution rates. [16] Q2: Which excipients are most likely to improve the solubility of an amine-containing compound?

A2: Several classes of excipients can be beneficial:

  • pH Modifiers: Acidic excipients (e.g., citric acid, tartaric acid) can lower the microenvironmental pH, promoting the ionization and solubilization of the basic amine groups.

  • Surfactants: Non-ionic surfactants like polysorbates and poloxamers can form micelles that encapsulate the drug, increasing its solubility. [17]* Cyclodextrins: These can form inclusion complexes with the drug, where the hydrophobic quinoline portion of the molecule is encapsulated within the cyclodextrin cavity, and the hydrophilic exterior improves aqueous solubility. [2][18] Q3: How can I determine if first-pass metabolism is the primary cause of low bioavailability?

A3: A common approach is to compare the area under the plasma concentration-time curve (AUC) after oral (PO) and intravenous (IV) administration of the drug in an animal model. The absolute bioavailability (F) is calculated as:

F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

If the absolute bioavailability is low despite evidence of good dissolution and absorption (e.g., from in vitro Caco-2 permeability assays), then extensive first-pass metabolism is a likely culprit. [5] Q4: Are there any analytical challenges I should be aware of when working with these formulations?

A4: Yes, several challenges can arise:

  • Drug Quantification in Complex Matrices: Developing and validating robust analytical methods (e.g., LC-MS/MS) to accurately quantify the drug in formulation matrices (lipids, polymers) and biological samples is critical.

  • Stability Indicating Assays: Ensure your analytical method can distinguish the parent drug from its prodrugs, metabolites, and degradation products.

  • Characterizing Nanoparticles: Techniques like Dynamic Light Scattering (DLS) for size and Zeta Potential analysis are essential for characterizing nanocarriers. [19]

Summary of Formulation Strategies

StrategyMechanism of ActionKey AdvantagesKey Considerations
Particle Size Reduction Increases surface area, enhancing dissolution rate. [2]Simple, widely applicable.Potential for particle aggregation. [3]
Amorphous Solid Dispersions Increases apparent solubility by preventing crystallization. [20]Significant solubility enhancement for crystalline drugs.Requires careful polymer selection; potential for physical instability. [21]
Lipid-Based Formulations Presents drug in a solubilized form; can enhance lymphatic uptake. [22]Bypasses dissolution step; can reduce first-pass metabolism.Only suitable for lipophilic drugs; potential for GI side effects.
Prodrugs Masks metabolically labile functional groups. [11]Can specifically target metabolic liabilities; may improve permeability.Requires chemical synthesis; conversion rate can be variable. [10]
Nanocarriers (e.g., SLNs) Encapsulates and protects the drug from degradation. [14]Protects drug from harsh GI environment; can target absorption pathways.Complex manufacturing processes; potential for toxicity. [14][19]

References

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]

  • Formulation Strategies for Improving Drug Bioavailability. World Pharma Today. Available from: [Link]

  • Nanoparticles for oral delivery: design, evaluation and state-of-the-art. PMC. Available from: [Link]

  • Nanoparticle tools for maximizing oral drug delivery. PMC. Available from: [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. Wiley. Available from: [Link]

  • nano-delivery systems for enhancing oral bioavailability of drugs. ResearchGate. Available from: [Link]

  • Prodrugs for Amines. PMC. Available from: [Link]

  • Novel Drug Delivery Systems to Enhance Oral Bioavailability and Their Evaluation. RGUHS Journal of Pharmaceutical Sciences. Available from: [Link]

  • Nanoparticle Drug Delivery System for Bioavailability Enchancement. Journal of Chemical Health Risks. Available from: [Link]

  • Compilation of a series of published prodrug approaches to amine drugs. ResearchGate. Available from: [Link]

  • Prodrugs for Amines. Sci-Hub. Available from: [Link]

  • Amino Acids in the Development of Prodrugs. MDPI. Available from: [Link]

  • Solubility Enhancement Excipients. American Pharmaceutical Review. Available from: [Link]

  • Prodrugs for Amines. OUCI. Available from: [Link]

  • Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org. Available from: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available from: [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available from: [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). Available from: [Link]

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. Available from: [Link]

  • First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. Available from: [Link]

  • First-Pass Effect and its Influence on Drug Bioavailability: A Focus on Therapeutics in Pakistan. ResearchGate. Available from: [Link]

  • Study of First-Pass Metabolism and its Uses. Walsh Medical Media. Available from: [Link]

  • Pyrrolidin-1-amine (CAS 16596-41-1): Chemical Properties and Industrial Significance. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

  • 6-(Pyrrolidin-1-yl)quinolin-3-amine CAS#1780874-72-7. ChemRadar. Available from: [Link]

Sources

minimizing batch-to-batch variation in 6-(Pyrrolidin-1-yl)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 6-(Pyrrolidin-1-yl)quinolin-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to address and minimize batch-to-batch variation in the synthesis, purification, and handling of this important research compound. By understanding the critical process parameters and potential pitfalls, you can ensure the consistent quality and reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and general properties of 6-(Pyrrolidin-1-yl)quinolin-5-amine.

Q1: What is the recommended procedure for storing 6-(Pyrrolidin-1-yl)quinolin-5-amine to ensure long-term stability?

A1: 6-(Pyrrolidin-1-yl)quinolin-5-amine, like many aromatic amines, is susceptible to oxidation and degradation from light and air. For optimal long-term stability, it should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Store the container in a cool, dry, and dark place, such as a desiccator or a freezer rated for chemical storage.[1][2] Proper storage is the first step in preventing the introduction of batch-to-batch variability post-synthesis.

Q2: What are the typical analytical methods used to assess the purity and identity of this compound?

A2: A multi-pronged analytical approach is recommended for comprehensive quality control.

  • Identity Confirmation: High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and elemental composition[3], and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy to confirm the chemical structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is the gold standard for determining purity and quantifying impurities.[4][5][6] Gas chromatography (GC) is generally less suitable unless the compound is derivatized.

  • Residual Solvent Analysis: Headspace GC-MS is used to identify and quantify any residual solvents from the synthesis and purification process, as per ICH guidelines.[7]

Q3: Is 6-(Pyrrolidin-1-yl)quinolin-5-amine soluble in common organic solvents?

A3: Based on its structure, it is expected to be soluble in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). It should also have good solubility in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as moderate solubility in alcohols like methanol and ethanol. Its solubility in non-polar solvents like hexanes is expected to be poor. Always perform a solubility test on a small scale before preparing a large-scale solution.

Part 2: Troubleshooting Guide for Batch-to-Batch Variation

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis and purification of 6-(Pyrrolidin-1-yl)quinolin-5-amine.

Workflow for Troubleshooting Inconsistent Batches

This diagram outlines a logical flow for diagnosing issues with product quality.

G cluster_0 Problem Identification cluster_1 Analysis & Diagnosis cluster_2 Solution Implementation cluster_3 Validation start Inconsistent Batch Results (Low Yield, Impurities, Color Variation) analyze_starting Analyze Starting Materials (Purity, Water Content) start->analyze_starting Investigate review_reaction Review Reaction Parameters (Temp, Time, Stoichiometry) start->review_reaction check_workup Check Workup & Purification (Extraction pH, Column Loading) start->check_workup purify_sm Re-purify Starting Materials analyze_starting->purify_sm Issue Found optimize_rxn Optimize Reaction Conditions review_reaction->optimize_rxn Issue Found refine_purification Refine Purification Protocol check_workup->refine_purification Issue Found validate Run Small-Scale Validation Experiment purify_sm->validate Implement optimize_rxn->validate refine_purification->validate final_product Consistent, High-Purity Product validate->final_product Success

Caption: A systematic workflow for troubleshooting batch inconsistency.

Problem 1: Final product has a dark color (brown to black) that varies between batches.

  • Potential Cause 1: Oxidation. Aromatic amines are highly susceptible to air oxidation, which often produces intensely colored polymeric impurities. This can happen during the reaction, workup, or even during storage if not handled under an inert atmosphere.

  • Solution 1:

    • In-Process: Ensure the reaction is run under a nitrogen or argon atmosphere. Degas all solvents before use by sparging with an inert gas.

    • Workup: Minimize the exposure of the product to air, especially during concentration steps. Using a rotary evaporator with an inert gas bleed is recommended.

    • Storage: Store the final product under an inert atmosphere in an amber vial as described in the FAQ.[1]

  • Potential Cause 2: Residual Palladium Catalyst. If a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) is used for the synthesis, residual palladium can appear as dark, insoluble material ("palladium black").[8]

  • Solution 2:

    • Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the bulk of the catalyst.

    • Purification: Employ a purification method effective at removing trace metals. While standard silica gel chromatography can work, specific metal scavengers (e.g., silica-based thiourea scavengers) can be added to the crude product solution and stirred before filtration and final purification.

Problem 2: HPLC analysis shows a new, significant impurity (>0.15%) with a higher RRT (less polar) than the product.

  • Potential Cause: Dimerization or Side Reaction. In some syntheses involving quinolines, side reactions can lead to the formation of dimers or other unexpected products, especially at elevated temperatures.[9] For instance, if the starting material is a halo-quinoline, self-coupling or reaction with another nucleophile could occur.

  • Solution:

    • Temperature Control: Carefully control the reaction temperature. Run small-scale experiments at slightly lower temperatures or for shorter durations to see if the impurity formation is reduced.

    • Stoichiometry: Ensure the stoichiometry of the reactants is precise. An excess of one reagent could promote side reactions. Use a high-purity starting material to avoid unknown reactive species.

    • Structural Elucidation: Isolate the impurity using preparative HPLC and characterize it by LC-MS and NMR to understand its origin.[9][10] This information is critical for rationally redesigning the reaction conditions to suppress its formation.

Problem 3: Yield is inconsistent, varying by more than 20% between batches.

  • Potential Cause 1: Inconsistent Starting Material Quality. The purity of the starting materials, such as 5-amino-6-haloquinoline and pyrrolidine, is critical. Water content in pyrrolidine or impurities in the quinoline precursor can significantly impact the reaction outcome.

  • Solution 1:

    • Quality Control: Implement a strict QC check for all incoming starting materials. Use NMR or GC-MS to confirm purity and Karl Fischer titration to measure water content.

    • Purification of Reagents: If commercial reagents are of variable quality, consider purifying them before use (e.g., distillation of pyrrolidine).

  • Potential Cause 2: Inefficient Reaction Mixing. In larger-scale reactions, inefficient stirring can create "hot spots" or areas of high reactant concentration, leading to side reactions and incomplete conversion, thereby reducing yield.

  • Solution 2:

    • Mechanical Stirring: For reactions larger than 500 mL, switch from a magnetic stir bar to overhead mechanical stirring to ensure the reaction mixture is homogeneous.

    • Controlled Addition: Add one reagent slowly to a well-stirred solution of the other to maintain a controlled concentration and temperature profile.

Part 3: Protocols and Methodologies

This section provides standardized protocols to serve as a baseline for achieving consistent results.

Table 1: Critical Parameters for a Hypothetical Synthesis

The following table outlines key parameters for a plausible Buchwald-Hartwig amination synthesis of 6-(Pyrrolidin-1-yl)quinolin-5-amine from 6-bromo-5-aminoquinoline and pyrrolidine. This reaction is a common and effective method for forming such C-N bonds.[8]

ParameterRecommended SettingRationale for Consistency
Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A reliable palladium source, but lot-to-lot activity can vary. Use from a single, verified batch for a series of reactions.
Ligand XantphosA bulky phosphine ligand that facilitates the desired reductive elimination and minimizes side reactions.
Base Cs₂CO₃ (Cesium Carbonate)A strong, non-nucleophilic base crucial for the catalytic cycle. Ensure it is finely powdered and anhydrous.
Solvent Anhydrous 1,4-DioxaneSolvent quality is paramount. Use a freshly opened bottle or solvent from a purification system. Water will inhibit the reaction.
Temperature 100-110 °CMust be precisely controlled. Lower temperatures lead to incomplete reactions; higher temperatures can increase impurity formation.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS. Stopping the reaction consistently at the same conversion point (e.g., <5% starting material remaining) is key.
Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol is a representative method. Warning: This procedure should only be performed by trained chemists in a properly equipped fume hood with appropriate personal protective equipment.

  • Vessel Preparation: To a dry, oven-baked reaction flask, add 6-bromo-5-aminoquinoline (1.0 eq), Cs₂CO₃ (2.0 eq), and Xantphos (0.1 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add Pd₂(dba)₃ (0.05 mol%). Through the septum, add anhydrous 1,4-dioxane, followed by pyrrolidine (1.2 eq) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 4 hours until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with brine (saturated NaCl solution) to remove residual base and DMF if used.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM, adding the silica, and concentrating to a dry, free-flowing powder.

  • Column Packing: Pack a silica gel column using a gradient solvent system, starting with a non-polar solvent and gradually increasing polarity. A good starting system is a hexane/ethyl acetate gradient.

  • Loading and Elution: Carefully load the silica-adsorbed crude product onto the top of the packed column. Begin elution with 100% hexanes, gradually increasing the percentage of ethyl acetate. A small amount of triethylamine (~0.5%) can be added to the mobile phase to prevent the product from streaking on the column.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Concentrate the combined pure fractions under reduced pressure to yield the final product as a solid. Dry thoroughly under high vacuum to remove all residual solvents.

References

  • Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents. (2013). PubMed.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
  • 6-(pyrrolidin-1-yl)quinolin-3-amine. Sigma-Aldrich.
  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023). ScienceDirect.
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025). MDPI.
  • Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investig
  • Recent Advances in the Synthesis of Pyrrolidines. (2024). IntechOpen.
  • Analytical Method for Pyraclonil (Agricultural Products). Ministry of Health, Labour and Welfare, Japan.
  • 6-(Pyrrolidin-1-yl)quinolin-3-amine CAS#1780874-72-7. ChemRadar.
  • Understanding Pyrrolidin-1-amine (CAS 16596-41-1): Synthesis and Handling. NINGBO INNO PHARMCHEM CO.,LTD.
  • Literature update of analytical methods for biogenic amines determination in food and beverages. MOST Wiedzy.
  • Discovery of 6-(fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). Merck & Co., Inc.
  • 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. (2005). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Taylor & Francis Online.
  • SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. (2016).
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). MDPI.
  • Safety Data Sheet: Quinoline yellow (C.I. 47005). (2024). Carl ROTH.
  • Separation method of organic amine impurity in N-methyl pyrrolidinone.
  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartar
  • Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists. (2019). PubMed.
  • Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. The Royal Society of Chemistry.

Sources

Validation & Comparative

A Comparative Guide to 6-(Pyrrolidin-1-yl)quinolin-5-amine and Standard Quinoline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds.[1][2][3] From the historic antimalarial quinine to modern targeted cancer therapies, the versatility of the quinoline ring system allows for extensive chemical modification to achieve desired biological effects.[1][3][4] This guide provides a comparative analysis of the under-investigated compound, 6-(pyrrolidin-1-yl)quinolin-5-amine, against well-established classes of quinoline derivatives, offering a framework for its potential evaluation and future development.

While specific experimental data on 6-(pyrrolidin-1-yl)quinolin-5-amine is limited in publicly accessible literature, its structural motifs—a quinoline core fused with a pyrrolidine ring—suggest potential for significant biological activity. The pyrrolidine ring is a common feature in many bioactive compounds, contributing to stereochemistry and three-dimensional structure, which can be crucial for target engagement.[5][6] A structurally related compound, 2-(3-methylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one, has demonstrated potent in vitro and in vivo anticancer activity, hinting at a promising therapeutic avenue for this chemical series.[7]

This guide will compare the structural and mechanistic paradigms of 6-(pyrrolidin-1-yl)quinolin-5-amine with three major classes of standard quinoline derivatives: antimalarials, topoisomerase inhibitors, and kinase inhibitors. By understanding the mechanisms and experimental evaluation of these established drugs, we can construct a logical, data-driven workflow to explore the therapeutic potential of novel derivatives.

I. The Antimalarial Benchmark: Chloroquine

Chloroquine, a 4-aminoquinoline, has been a first-line antimalarial agent for decades.[3] Its mechanism of action is a classic example of exploiting the parasite's unique biology.

Mechanism of Action

The malaria parasite Plasmodium falciparum digests hemoglobin within its acidic food vacuole, releasing toxic heme. The parasite protects itself by polymerizing this heme into non-toxic hemozoin crystals. Chloroquine, a weak base, accumulates in the acidic food vacuole and interferes with this detoxification process.[8][9][10] It is believed to cap the growing hemozoin chain, leading to a buildup of toxic heme that lyses the parasite's membranes, causing cell death.[8][11][12]

G cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Heme_CQ_Complex Heme-CQ Complex (Toxic Accumulation) Heme->Heme_CQ_Complex Chloroquine Chloroquine (CQ) Chloroquine->Heme Chloroquine->Hemozoin Inhibits Cell_Lysis Parasite Death Heme_CQ_Complex->Cell_Lysis Causes

Caption: Mechanism of Chloroquine Action in the Malaria Parasite.

Supporting Experimental Data

The efficacy of antimalarial quinolines is typically quantified by the half-maximal inhibitory concentration (IC50) against different parasite strains.

CompoundP. falciparum StrainIC50 (nM)Reference
Chloroquine3D7 (Sensitive)15 - 30[4]
ChloroquineDd2 (Resistant)150 - 300[4]
Mefloquine3D7 (Sensitive)20 - 40[3]
Experimental Protocol: In Vitro Antimalarial Susceptibility Testing

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against P. falciparum.

  • Organism Preparation : Culture P. falciparum in human erythrocytes using standard RPMI 1640 medium supplemented with human serum and maintain in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.

  • Compound Dilution : Prepare serial dilutions of the test compound (e.g., 6-(pyrrolidin-1-yl)quinolin-5-amine) in culture medium in a 96-well microtiter plate.

  • Inoculation : Add parasite-infected erythrocytes to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 2.5%.

  • Incubation : Incubate the plates for 48-72 hours under the conditions described in step 1.

  • Growth Inhibition Assay : Quantify parasite growth using a DNA-intercalating dye (e.g., SYBR Green I).

    • Lyse the cells in each well.

    • Add SYBR Green I dye and incubate in the dark.

    • Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis : Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[13]

II. The Anticancer Standard: Camptothecin

Camptothecin is a naturally occurring quinoline alkaloid that exhibits significant anticancer activity.[][15] Its derivatives, such as topotecan and irinotecan, are FDA-approved chemotherapeutic agents.

Mechanism of Action

Camptothecin's target is DNA topoisomerase I (Topo I), an enzyme essential for relaxing DNA supercoiling during replication and transcription.[15][16] Topo I creates a transient single-strand break in the DNA to allow the strands to rotate. Camptothecin binds to the Topo I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[][17] This leads to an accumulation of single-strand breaks, which are converted to lethal double-strand breaks when a replication fork collides with the complex, ultimately triggering apoptosis.[17][18]

DNA Supercoiled DNA TopoI Topoisomerase I (Topo I) DNA->TopoI Binds CleavageComplex Topo I-DNA Cleavable Complex TopoI->CleavageComplex Creates Nick RelaxedDNA Relaxed DNA CleavageComplex->RelaxedDNA Re-ligation DSB Double-Strand Break (DSB) CleavageComplex->DSB Collision with ReplicationFork Replication Fork ReplicationFork->DSB Apoptosis Apoptosis DSB->Apoptosis Triggers CPT Camptothecin (CPT) CPT->CleavageComplex Stabilizes CPT->RelaxedDNA Prevents cluster_active_site ATP-Binding Pocket Kinase Kinase Enzyme PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->PhosphoSubstrate ADP ADP Signaling Downstream Signaling PhosphoSubstrate->Signaling QuinolineInhibitor Quinoline Kinase Inhibitor QuinolineInhibitor->Kinase QuinolineInhibitor->ATP Competes with Start 6-(Pyrrolidin-1-yl)quinolin-5-amine Tier1 Tier 1: Primary Screening Start->Tier1 Cytotoxicity Broad-Spectrum Cytotoxicity Assay (e.g., NCI-60 Panel) Tier1->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC against Bacteria/Fungi) Tier1->Antimicrobial Tier2 Tier 2: Target Deconvolution (If activity is observed) Cytotoxicity->Tier2 Antimicrobial->Tier2 KinasePanel Broad Kinase Panel Screen (>400 Kinases) Tier2->KinasePanel TopoAssay Topoisomerase I/II Inhibition Assay Tier2->TopoAssay AntimalarialAssay Antimalarial Assay (P. falciparum) Tier2->AntimalarialAssay Tier3 Tier 3: Lead Optimization KinasePanel->Tier3 TopoAssay->Tier3 AntimalarialAssay->Tier3 SAR Structure-Activity Relationship (SAR) Studies Tier3->SAR ADMET In Vitro ADMET Profiling (Solubility, Permeability, Metabolism) Tier3->ADMET End Candidate for Further Preclinical Development SAR->End ADMET->End

Caption: Proposed screening cascade for novel quinoline derivatives.

This workflow begins with broad, cost-effective primary screens to identify any general bioactivity. Positive hits would then trigger more specific, target-oriented assays to deconvolute the mechanism of action. Finally, promising compounds would enter a lead optimization phase to improve potency, selectivity, and drug-like properties.

Conclusion

While 6-(pyrrolidin-1-yl)quinolin-5-amine remains an enigmatic molecule, its quinoline core, shared with a multitude of successful drugs, provides a strong rationale for its investigation. By leveraging the well-established mechanistic understanding and validated experimental protocols used to characterize standard derivatives like chloroquine, camptothecin, and various kinase inhibitors, researchers can efficiently and systematically explore its therapeutic potential. The proposed screening cascade offers a robust framework for such an investigation, paving the way for the potential discovery of a novel therapeutic agent.

References

  • Pommier, Y. (n.d.). Mechanism of action of camptothecin. PubMed. Retrieved from [Link]

  • (n.d.). New Molecular Mechanisms of Action of Camptothecin-type Drugs. Anticancer Research. Retrieved from [Link]

  • Kos, J., et al. (2022, March 23). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Retrieved from [Link]

  • (n.d.). Mode of action of chloroquine in malaria and the mechanism of.... ResearchGate. Retrieved from [Link]

  • (2025, April 28). Pharmacology of Camptothecin; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]

  • (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

  • (n.d.). Chloroquine. Wikipedia. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Camptothecin?. Synapse. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Chloroquine Phosphate?. Synapse. Retrieved from [Link]

  • Patel, V. R., et al. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • (n.d.). Antimicrobial Susceptibility Testing. APEC.org. Retrieved from [Link]

  • (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]

  • Harris, P. A., et al. (n.d.). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. PMC. Retrieved from [Link]

  • El-Sayed, N. F., et al. (n.d.). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers. Retrieved from [Link]

  • Sullivan, D. J., Jr, et al. (n.d.). On the molecular mechanism of chloroquine's antimalarial action. PNAS. Retrieved from [Link]

  • Slater, A. F. (n.d.). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. PubMed. Retrieved from [Link]

  • (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Kucukoglu, K., et al. (2019, March 15). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. Retrieved from [Link]

  • El-Sayed, N. F., et al. (n.d.). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. Retrieved from [Link]

  • (n.d.). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Retrieved from [Link]

  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • Afzal, O., et al. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • D'Amato, T. C., et al. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. Retrieved from [Link]

  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. Retrieved from [Link]

  • Ajani, O. O., et al. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

  • Wang, S., et al. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Retrieved from [Link]

  • Harris, P. A., et al. (2018, September 26). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Publications. Retrieved from [Link]

  • Davis, R. A., & Skropeta, D. (2013, January 1). Bioassays for anticancer activities. University of Wollongong Research Online. Retrieved from [Link]

  • (n.d.). Susceptibility Testing. MSD Manual Professional Edition. Retrieved from [Link]

  • (n.d.). Cytotoxicity Assays. Life Science Applications. Retrieved from [Link]

  • Shah, K., et al. (n.d.). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PMC. Retrieved from [Link]

  • Nygren, P., & Larsson, R. (2006, July 15). Cytotoxic assays for screening anticancer agents. PubMed. Retrieved from [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Sportsman, J. R., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. Retrieved from [Link]

  • Harrison, J. S., & Glogauer, M. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. PMC. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Huang, S. M., et al. (2013, February 1). Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents. PubMed. Retrieved from [Link]

  • (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Zhestkov, V. P., et al. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

  • (2025, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications. Retrieved from [Link]

  • (n.d.). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Retrieved from [Link]

Sources

Validating the In Vitro Efficacy of 6-(Pyrrolidin-1-yl)quinolin-5-amine: A Comparative Guide to IC50 Determination

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise and reproducible characterization of a compound's potency is paramount. This guide provides a comprehensive framework for validating the half-maximal inhibitory concentration (IC50) of 6-(Pyrrolidin-1-yl)quinolin-5-amine, a novel investigational compound. While direct experimental data for this specific molecule is not yet widely published, its structural similarity to other 2-phenyl-4-quinolone derivatives suggests potential activity as a kinase inhibitor, particularly within oncogenic signaling pathways.

This document will therefore proceed under the hypothesis that 6-(Pyrrolidin-1-yl)quinolin-5-amine is an inhibitor of the PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in human cancers. We will outline a robust, multi-faceted approach to determine its IC50 value, comparing its potential efficacy against established inhibitors of the AKT kinase. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities.

The Central Role of the PI3K/AKT/mTOR Pathway in Oncology

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling network that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Inhibition of key nodes within this pathway, such as the serine/threonine kinase AKT, has been a major focus of anticancer drug development.

dot

PI3K_AKT_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/AKT/mTOR signaling pathway and key intervention points.

Experimental Design for IC50 Validation

A rigorous determination of a compound's IC50 value requires a multi-pronged approach, typically involving both a direct biochemical assay against the purified target enzyme and a cell-based assay to assess its activity in a more physiologically relevant context.

Comparative Compounds

To benchmark the potency of 6-(Pyrrolidin-1-yl)quinolin-5-amine, it is essential to include well-characterized inhibitors of the target pathway as positive controls. For the purposes of this guide, we will use the following established AKT inhibitors:

CompoundMechanism of ActionReported IC50 (AKT1)
MK-2206 Allosteric Inhibitor~8 nM
Ipatasertib (GDC-0068) ATP-Competitive Inhibitor~5 nM

Note: IC50 values can vary depending on assay conditions.

Cell Line Selection

The choice of cell line is critical for obtaining meaningful data. For assessing inhibitors of the PI3K/AKT pathway, a cancer cell line with a known activating mutation in this pathway is ideal. For example, a cell line with a PTEN loss or a PIK3CA mutation will have a constitutively active PI3K/AKT pathway, making it sensitive to inhibitors of this cascade. A suitable candidate would be the human prostate cancer cell line LNCaP , which is known to have a PTEN mutation.

Protocol 1: In Vitro Biochemical Kinase Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified AKT kinase. A common method is a luminescence-based assay that quantifies the amount of ATP consumed during the kinase reaction.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified AKT1 Kinase - Substrate (e.g., GSK-3α) - ATP - Test Compounds Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Test Compounds Prepare_Reagents->Serial_Dilution Plate_Setup Plate Kinase, Substrate, and Inhibitors Serial_Dilution->Plate_Setup Initiate_Reaction Initiate Reaction with ATP Plate_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Detect_Signal Detect Luminescence (e.g., ADP-Glo™) Incubate->Detect_Signal Data_Analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 Detect_Signal->Data_Analysis End End Data_Analysis->End

A Comparative Pharmacokinetic Profile of 6-(Pyrrolidin-1-yl)quinolin-5-amine: An Investigative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within oncology, the quinoline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors[1][2]. This guide provides a forward-looking comparative analysis of the projected pharmacokinetic (PK) profile of 6-(Pyrrolidin-1-yl)quinolin-5-amine, a novel investigational compound. Due to the absence of publicly available clinical data for this specific molecule, this analysis is built upon established knowledge of its structural class and is juxtaposed with two commercially successful tyrosine kinase inhibitors (TKIs), Dasatinib and Bosutinib. Both comparators are utilized in the treatment of chronic myeloid leukemia (CML) and share key structural or therapeutic parallels, making them ideal benchmarks for this predictive evaluation[3][4][5].

This document is intended for researchers, scientists, and drug development professionals, offering a technical synthesis of expected PK behaviors and the experimental methodologies required to validate them.

Introduction to the Compounds

6-(Pyrrolidin-1-yl)quinolin-5-amine (Hypothetical Profile): This molecule belongs to the aminoquinoline class. The presence of the 6-(pyrrolidin-1-yl)quinoline core is noted in other compounds synthesized for their anti-proliferative activities, suggesting a potential application in oncology[6]. Its primary amine at the 5-position and the pyrrolidine substituent are expected to significantly influence its absorption, metabolism, and overall pharmacokinetic profile.

Dasatinib (Sprycel®): An oral, second-generation TKI that inhibits multiple kinases, including BCR-ABL and the Src family kinases[3]. It is a cornerstone in the treatment of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[3][7].

Bosutinib (Bosulif®): A potent oral inhibitor of both Src and Abl tyrosine kinases, approved for the treatment of CML[4][8]. It is effective against most imatinib-resistant BCR-ABL mutants, with the exception of the T315I and V299L mutations[4][9].

Comparative ADME Profiles: A Predictive Analysis

The journey of a drug through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—defines its efficacy and safety. The following sections compare the known ADME properties of Dasatinib and Bosutinib with the projected profile of 6-(Pyrrolidin-1-yl)quinolin-5-amine.

Absorption

The oral route is the preferred method of administration for chronic therapies like those in oncology. The efficiency of absorption dictates how much of the drug reaches its target.

Parameter6-(Pyrrolidin-1-yl)quinolin-5-amine (Projected)DasatinibBosutinib
Tmax (Time to Peak Concentration) ~1.0 - 4.0 hoursRapid: 0.25 - 6.0 hours[3][7][10]Slower: 4.0 - 6.0 hours[8]
Oral Bioavailability Moderate (Predicted: 20-40%)Variable: 14% - 34%[11]Moderate: 34%[12]
Effect of Food Likely significant increase with high-fat mealNot clinically significant[10]Systemic exposure increased 1.7 to 1.8-fold with a high-fat meal[9][13]
pH-Dependent Solubility High (Predicted)Solubility is pH-dependent, decreasing at higher pH[14]Absorption is aided by food, likely due to increased solubility in acidic conditions[4]

Expertise & Experience: The basic amine in the quinoline structure of our target compound suggests its solubility will be pH-dependent, similar to Dasatinib[14]. This is a critical consideration, as co-administration with acid-reducing agents like proton pump inhibitors could significantly impair absorption[4][7]. We predict a moderate oral bioavailability, a common trait among complex heterocyclic molecules in this class[5]. The positive food effect seen with Bosutinib is often due to enhanced solubilization in the presence of fats and is a plausible characteristic for our investigational compound as well[4][9].

Distribution

Once absorbed, a drug's distribution throughout the body determines its concentration at the site of action versus off-target tissues.

Parameter6-(Pyrrolidin-1-yl)quinolin-5-amine (Projected)DasatinibBosutinib
Plasma Protein Binding High (>90%)High: ~96%[15]High: 94% - 96%[8][9]
Volume of Distribution (Vd) LargeVery Large: 2505 L[15]Extensive tissue distribution[8][12]

Expertise & Experience: High plasma protein binding is a hallmark of many TKIs, and we anticipate our target compound will follow this trend[8][15]. This high binding affinity, primarily to albumin, means that only a small fraction of the drug is free to exert its pharmacological effect at any given time. A large volume of distribution, as seen with Dasatinib, indicates extensive distribution into tissues, which can lead to a longer duration of action but also potential for off-target tissue accumulation[8][15].

Metabolism

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion. This process is a major source of drug-drug interactions.

Parameter6-(Pyrrolidin-1-yl)quinolin-5-amine (Projected)DasatinibBosutinib
Primary Metabolic Enzyme CYP3A4 (Predicted)CYP3A4[3][7][10]CYP3A4[4][8][12]
Other Metabolic Pathways N-dealkylation, Oxidation, Glucuronidation (Predicted)FMO-3 and UGT enzymes also involved[3]Flavin-containing monooxygenase enzymes (FMOs) may play a role[12]
Active Metabolites Possible, but likely minor contributorsOne active metabolite (M4) with minimal contribution[10]Metabolites are generally considered inactive[4]

Expertise & Experience: The near-universal reliance of modern TKIs on the cytochrome P450 3A4 (CYP3A4) enzyme for metabolism is a critical factor in their clinical use[4][7]. We strongly predict that 6-(Pyrrolidin-1-yl)quinolin-5-amine will also be a substrate for CYP3A4. This has significant implications: co-administration with strong CYP3A4 inhibitors (like ketoconazole) or inducers (like rifampin) would necessitate dose adjustments to avoid toxicity or loss of efficacy[4][13]. The pyrrolidine and amine moieties are likely sites for oxidative metabolism.

Metabolic Pathway Diagram

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Parent 6-(Pyrrolidin-1-yl)quinolin-5-amine Metabolite1 Oxidized Metabolite (e.g., N-oxide on Pyrrolidine) Parent->Metabolite1 CYP3A4 / FMO Metabolite2 Hydroxylated Metabolite (on Quinoline Ring) Parent->Metabolite2 CYP3A4 Excretion Urine / Feces Metabolite1->Excretion Conjugate1 Glucuronide Conjugate Metabolite2->Conjugate1 UGT Enzymes Conjugate2 Sulfate Conjugate Metabolite2->Conjugate2 SULT Enzymes Conjugate1->Excretion Conjugate2->Excretion

Caption: Predicted metabolic pathways for 6-(Pyrrolidin-1-yl)quinolin-5-amine.

Excretion

The final step in the drug's journey is its removal from the body.

Parameter6-(Pyrrolidin-1-yl)quinolin-5-amine (Projected)DasatinibBosutinib
Terminal Half-life (t1/2) Moderate to Long (18-30 hours)Short: 3 - 5 hours[7][10]Long: 22.5 - 35.5 hours[9][12]
Primary Route of Elimination Fecal (Predicted)Primarily Fecal (~85%)[10]Primarily Fecal (~91.3%)[9][12]
Unchanged Drug Excreted LowLow (~19% in feces, ~1% in urine)[7]Low

Expertise & Experience: The long half-life of Bosutinib allows for once-daily dosing[8]. Given the structural complexity, we predict a similar moderate-to-long half-life for our target compound, which is favorable for patient compliance. Elimination is expected to be predominantly through the feces, which is typical for poorly water-soluble drugs that undergo extensive hepatic metabolism[9][10].

Essential Experimental Protocols

To move from prediction to confirmation, a series of standardized in vitro and in vivo experiments are required. These protocols form a self-validating system, where each step informs the next, from early metabolic stability to a full-scale animal PK study.

In Vitro Metabolic Stability Assessment

Causality: Before committing to animal studies, it's crucial to understand a compound's intrinsic stability in the primary metabolic organ: the liver. This assay provides an early prediction of hepatic clearance and potential half-life.

Methodology:

  • Preparation: Human liver microsomes (HLM) are thawed on ice. A master solution of NADPH (a required cofactor for CYP enzymes) is prepared in phosphate buffer (pH 7.4).

  • Incubation: The test compound (e.g., 1 µM final concentration) is added to HLM suspended in buffer. The reaction is pre-warmed to 37°C.

  • Initiation: The reaction is started by adding the pre-warmed NADPH solution.

  • Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard (a compound used for analytical normalization).

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance and predict the hepatic extraction ratio.

In Vivo Pharmacokinetic Study in Rodents

Causality: An animal model provides the first integrated view of a drug's ADME profile in a living system, offering data on bioavailability, clearance, and half-life that cannot be obtained from in vitro assays alone.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used. Animals are cannulated (jugular vein) for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: The compound is administered as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. This group is essential for determining absolute bioavailability and clearance.

    • Oral (PO) Group: The compound is administered by oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Blood samples (~100 µL) are collected from the jugular vein cannula at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the drug are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, Cmax, Tmax, CL, Vd, t1/2).

Experimental Workflow Diagram

G cluster_0 In Vitro Screening cluster_1 In Vivo Study cluster_2 Outcome invitro Metabolic Stability (Liver Microsomes) dosing Dosing (IV and Oral Routes) invitro->dosing Informs Dose Selection sampling Serial Blood Sampling dosing->sampling bioanalysis LC-MS/MS Analysis of Plasma Samples sampling->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis outcome ADME Profile (AUC, Cmax, t1/2, F%) pk_analysis->outcome

Caption: Workflow for determining the in vivo pharmacokinetic profile.

Conclusion and Future Directions

This guide presents a predictive pharmacokinetic profile for the investigational compound 6-(Pyrrolidin-1-yl)quinolin-5-amine, benchmarked against the established TKIs Dasatinib and Bosutinib. The analysis projects a molecule with moderate oral bioavailability, high plasma protein binding, extensive metabolism primarily via CYP3A4, and a relatively long half-life allowing for once-daily dosing.

The key takeaway for development teams is the high probability of CYP3A4-mediated metabolism, which necessitates early characterization of drug-drug interaction potential. Furthermore, the predicted pH-dependent solubility and potential for a food effect warrant careful formulation development to ensure consistent absorption. The experimental protocols outlined provide a clear, validated pathway for confirming these predictions and advancing this promising compound toward clinical evaluation.

References

  • Abbas, R., et al. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. PubMed.
  • Porkka, K., et al. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib. PubMed.
  • Li, J., et al. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology.
  • ClinPGx. Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB.
  • U.S. Food and Drug Administration. (2005). Dasatinib Tablets Pharmacology Review. accessdata.fda.gov.
  • Oncology News Central. Bosutinib: uses, dosing, warnings, adverse events, interactions. Oncology News Central.
  • U.S. Food and Drug Administration. (2011). Bosutinib Pharmacology and Biopharmaceutics Review. accessdata.fda.gov.
  • Cancer Care Ontario. (2024). bosutinib. Cancer Care Ontario.
  • Al-Sallami, H., et al. (2024). Population Pharmacokinetics of Dasatinib in Healthy Subjects. MDPI.
  • Hořínková, J., et al. (2019). Pharmacokinetics of Dasatinib. Prague Medical Report.
  • Ganesan, S., et al. (2010). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Metabolism of some aminoquinolines and pharmacokinetic features. ResearchGate.
  • D'Avolio, A., et al. (2023). Pharmacokinetics of Four Tyrosine Kinase Inhibitors in Adult and Paediatric Chronic Myeloid Leukaemia Patients. MDPI.
  • García-Alfonso, P., et al. (2015). Comparative Pharmacology of Tyrosine Kinase Inhibitors for the Treatment of Chronic Myeloid Leukemia. Graphy Publications.
  • Wang, Y-C., et al. (2013). Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents. PubMed.
  • Asres, A.G., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Khan, I., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed.

Sources

reproducibility of 6-(Pyrrolidin-1-yl)quinolin-5-amine analytical methods

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reproducibility of Analytical Methods for 6-(Pyrrolidin-1-yl)quinolin-5-amine

In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. The molecule 6-(pyrrolidin-1-yl)quinolin-5-amine, a substituted quinoline, represents a class of compounds with significant interest in medicinal chemistry. Ensuring that the methods used to identify and quantify this molecule are reliable, accurate, and, most importantly, reproducible is a cornerstone of regulatory compliance and scientific validity.[1][2] This guide provides a comparative analysis of the primary analytical techniques for 6-(pyrrolidin-1-yl)quinolin-5-amine, grounded in the principles of method validation and reproducibility. We will explore the causality behind experimental choices, present detailed protocols, and offer a transparent comparison of their performance based on established validation parameters.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This principle, enshrined in guidelines such as the International Council for Harmonisation's (ICH) Q2(R1), forms the logical framework for this guide.[3][4][5][6]

The Critical Role of Method Validation

Analytical method validation provides documented evidence that a procedure consistently produces reliable results within specified limits.[1][7] For a molecule like 6-(pyrrolidin-1-yl)quinolin-5-amine, this is crucial for several reasons:

  • Quality Control: To quantify the active pharmaceutical ingredient (API) in a drug substance or product.

  • Impurity Profiling: To detect and quantify process-related impurities or degradation products, which can impact safety and efficacy.[8]

  • Stability Studies: To monitor the integrity of the molecule under various environmental conditions over time.

  • Research & Development: To confirm the identity and purity of newly synthesized compounds.

A method's reproducibility is stress-tested through robustness and ruggedness studies.[9] Robustness, an intra-laboratory measure, assesses a method's resilience to small, deliberate variations in its parameters, while ruggedness measures its reproducibility across different labs, analysts, and instruments.[9] Failure to establish robustness can lead to significant regulatory scrutiny.[10]

I. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry for purity and assay testing, prized for its high resolution, sensitivity, and reproducibility.[11] For 6-(pyrrolidin-1-yl)quinolin-5-amine, its aromatic quinoline core acts as a strong chromophore, making UV detection a straightforward and effective choice.

Causality of Method Design (HPLC)
  • Stationary Phase Selection: A C18 (octadecylsilyl) column is selected as the standard for reversed-phase chromatography due to its strong hydrophobic retention capabilities, which are ideal for separating aromatic molecules like our target compound from potential polar and non-polar impurities.[12]

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is chosen. The buffer controls the ionization state of the amine groups, ensuring consistent retention and sharp peak shapes. The gradient allows for the efficient elution of compounds with a wide range of polarities, which is essential for impurity profiling.

  • Detection: UV detection at a wavelength near the molecule's absorbance maximum (e.g., ~254 nm or a wavelength determined by photodiode array scan) provides excellent sensitivity and linearity for quantification.

Experimental Protocol: HPLC-UV for Assay and Impurity Determination
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 6.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of 6-(pyrrolidin-1-yl)quinolin-5-amine reference standard and dissolve in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent) to create a 100 µg/mL stock.

    • Sample Solution: Prepare the test sample at the same target concentration using the same diluent.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Weigh & Dissolve Reference Standard Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Prepare Test Sample Prep_Sample->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Integration->Quantification Report Generate Report Quantification->Report

Caption: High-level workflow for HPLC analysis.

Validating Reproducibility for the HPLC Method

The protocol's reliability is confirmed by assessing the following parameters as defined by ICH Q2(R1).[3][5]

Validation Parameter Purpose Typical Acceptance Criteria Rationale for Reproducibility
Specificity To ensure the analyte is assessed without interference from other components (e.g., impurities, degradants).Peak purity index > 0.995 (PDA). Resolution > 2 between analyte and adjacent peaks.Confirms that the reported quantity is solely from the target molecule, preventing inaccurate results if co-eluting impurities are present.[7]
Accuracy Closeness of the measured value to the true value.98.0% - 102.0% recovery for assay; 80.0% - 120.0% for impurities.[7]Demonstrates low systematic error. A reproducible method must first be accurate under ideal conditions.
Precision (Repeatability & Intermediate)Agreement between replicate measurements.RSD ≤ 2.0% for assay; ≤ 10% for impurities.[7]Low Relative Standard Deviation (RSD) indicates minimal random error and shows the method yields consistent results on the same day (repeatability) and across different days/analysts (intermediate precision).
Linearity Proportionality of signal to analyte concentration over a range.Correlation coefficient (r²) ≥ 0.999.Establishes a reliable concentration range for quantification, ensuring that reproducibility is maintained across different sample concentrations.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., tailing factor, plate count) remain within limits. Analyte %RSD remains low.This is a direct test of reproducibility. By varying flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±2 °C), we confirm the method's reliability in routine, real-world use where minor fluctuations are inevitable.[9][11]

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[8] For 6-(pyrrolidin-1-yl)quinolin-5-amine, it serves as an excellent orthogonal method to HPLC, particularly for identifying unknown impurities or residual solvents. Its high sensitivity and the structural information provided by the mass spectrometer make it invaluable.[13]

Causality of Method Design (GC-MS)
  • Inlet and Column Selection: A split/splitless inlet is used to handle a range of concentrations. A low-polarity 5% phenyl methylpolysiloxane column (e.g., HP-5MS) is chosen for its versatility and thermal stability, making it suitable for analyzing a wide array of semi-volatile aromatic compounds.[14]

  • Temperature Programming: A programmed temperature ramp is essential to first elute highly volatile compounds (like solvents) at low temperatures and then ramp up to elute the higher-boiling target analyte and any related impurities, ensuring good separation.

  • Ionization and Detection: Electron Ionization (EI) at 70 eV is a standard, robust technique that generates reproducible fragmentation patterns, creating a "fingerprint" mass spectrum that can be compared against spectral libraries for confident identification.[14]

Experimental Protocol: GC-MS for Identification and Impurity Profiling
  • Instrumentation: A GC system with a split/splitless inlet coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight).

  • Chromatographic Conditions:

    • Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (50:1) for qualitative screening.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

    • MS Transfer Line: 300 °C.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-500 m/z.

  • Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep_Sample Dissolve Sample in Volatile Solvent Injection Inject into GC Prep_Sample->Injection Separation Separation by Temperature Program Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (Quadrupole) Ionization->Detection LibrarySearch Mass Spectral Library Search Detection->LibrarySearch Identification Compound Identification LibrarySearch->Identification Report Generate Report Identification->Report

Caption: High-level workflow for GC-MS analysis.

Validating Reproducibility for the GC-MS Method

While often used qualitatively, GC-MS methods can be fully validated for quantitative purposes. Reproducibility hinges on the consistency of retention times and mass spectra.

Validation Parameter Purpose Typical Acceptance Criteria Rationale for Reproducibility
Specificity To confirm the identity of the analyte.Mass spectrum match score > 80% against a reference library or standard.[13]Ensures that the correct compound is being identified. A reproducible method must be unambiguous.
Precision (Repeatability)Consistency of retention time and signal intensity.Retention Time RSD < 0.5%. Peak Area RSD < 15% (for trace impurities).Stable retention times and peak areas are fundamental to a reliable GC-MS method, ensuring that the same compound is detected consistently run after run.
Robustness Resilience to variations in GC parameters.Retention times and spectral match quality remain stable with minor changes to oven ramp rate (±1 °C/min) or flow rate (±0.1 mL/min).Confirms that small, unavoidable instrumental fluctuations will not lead to misidentification or significant changes in quantification, ensuring inter-day and inter-instrument reliability.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation.[15][16] While not typically used for routine quantification in a quality control setting, it is the ultimate arbiter of identity. Its reproducibility is inherent in the fundamental physical principles it relies on. For 6-(pyrrolidin-1-yl)quinolin-5-amine, both ¹H and ¹³C NMR would be used to confirm its complex structure.

Causality of Method Design (NMR)
  • Solvent Selection: A deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is chosen because it will not produce an interfering signal in the ¹H NMR spectrum.[15] The choice depends on the sample's solubility.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard to provide a reference point (0 ppm) for chemical shifts, ensuring spectra are comparable and reproducible across different instruments.[15]

Experimental Protocol: ¹H and ¹³C NMR for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[15]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C NMR spectrum (proton-decoupled).

    • For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) can be performed.[16][17]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals. Assign chemical shifts by comparing them to known values for quinoline and pyrrolidine substructures.[15][18]

NMR Logic Diagram

NMR_Logic Analyte 6-(Pyrrolidin-1-yl) quinolin-5-amine H_NMR ¹H NMR Analyte->H_NMR Proton Environment C_NMR ¹³C NMR Analyte->C_NMR Carbon Framework Structure Confirmed Molecular Structure H_NMR->Structure Proton Count & Splitting Patterns C_NMR->Structure Carbon Count & Chemical Shifts

Caption: Logical flow for NMR structural confirmation.

Reproducibility in NMR

The reproducibility of NMR is exceptionally high. The chemical shifts and coupling constants are fundamental properties of a molecule under specific conditions (solvent, temperature). As long as these conditions are replicated, the spectrum will be identical. Validation focuses on ensuring the instrument is properly calibrated and the sample is pure. The method is self-validating in that an impure sample will present additional, unexpected peaks, immediately signaling a problem.

Comparative Summary and Recommendations

Analytical Method Primary Application Strengths Limitations Reproducibility Profile
RP-HPLC-UV Quantitative Analysis (Assay, Impurities) High precision, robust, excellent for quantification, widely available.Moderate specificity (peak identity relies on retention time), potential for co-elution.Excellent. Highly reproducible when properly validated for robustness against minor changes in mobile phase, flow, and temperature.
GC-MS Identification, Volatile Impurity Profiling High specificity (mass spectrum is a fingerprint), excellent for identifying unknowns, high sensitivity.Requires analyte to be volatile and thermally stable, potential for sample degradation in the hot inlet.Very Good. Reproducibility of retention times and mass spectra is high, but can be sensitive to inlet conditions and column aging.
NMR Spectroscopy Definitive Structural Elucidation Unambiguous structural information, inherently quantitative (signal integral vs. proton count).Low sensitivity, expensive instrumentation, not suitable for trace analysis or high-throughput screening.Exceptional. The most reproducible technique as it measures fundamental physical properties. Spectra are highly consistent if solvent and temperature are controlled.
Final Recommendation

For comprehensive and reproducible analysis of 6-(pyrrolidin-1-yl)quinolin-5-amine, a multi-faceted approach is recommended:

  • Primary Quantitative Method: A fully validated RP-HPLC-UV method should be established as the primary tool for routine quality control, assay, and purity testing. Its robustness and precision make it ideal for this purpose.[7][11]

  • Orthogonal Identification Method: A GC-MS method should be developed to serve as a complementary, orthogonal technique. It is best used for confirming the identity of the main peak and for identifying any potential volatile or semi-volatile impurities not detected by HPLC.

  • Reference Standard Characterization: NMR spectroscopy is non-negotiable for the initial characterization and definitive structural confirmation of the primary reference standard. This ensures that all subsequent quantitative work is being measured against a correctly identified benchmark.

By leveraging the strengths of each technique, researchers and drug development professionals can build a self-validating analytical system that ensures the data generated for 6-(pyrrolidin-1-yl)quinolin-5-amine is accurate, reliable, and reproducible, meeting the highest standards of scientific integrity and regulatory expectation.

References
  • Guidance for the validation of pharmaceutical quality control analytical methods.
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
  • Beck, A.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Health Canada.
  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Quality Guidelines. ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Analytical Method Development and Valid
  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Analytical method valid
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
  • 6-(pyrrolidin-1-yl)quinolin-3-amine. Sigma-Aldrich.
  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager.
  • Robustness in Analytical Methods Outlined. Pharmaceutical Technology.
  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC.
  • Crews, C., Berthiller, F., & Krska, R. (2010). Update on analytical methods for toxic pyrrolizidine alkaloids. Analytical and Bioanalytical Chemistry, 396(1), 327–338.
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI.
  • HPLC of biogenic amines as 6-aminoquinolyl-N-hydroxysuccinimidyl deriv
  • Rapid qualitative pyrolysis GC-MS analysis of carcinogenic aromatic amines
  • Discovery of 6-(fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]-MK-6240): A Positron Emission Tomography (PET)
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and valid
  • Update on analytical methods for toxic pyrrolizidine alkaloids.
  • GC/MS Analysis, Cytotoxicity, and Antimicrobial Properties of Six Moroccan Essential Oils Traditionally Used for COVID-19 Prevention. MDPI.
  • Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers.
  • Gas Chromatography-Mass Spectroscopy (GC/MS)
  • Gharpure, S. J., Patel, R. K., & Gupta, K. S. (2023). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. Organic Letters, 25, 5850-5855.

Sources

A Comparative Benchmarking Guide: 6-(Pyrrolidin-1-yl)quinolin-5-amine Against Established Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and resistance profiles is paramount. This guide provides a comprehensive benchmarking analysis of the novel compound 6-(Pyrrolidin-1-yl)quinolin-5-amine against a panel of well-established, FDA-approved tyrosine kinase inhibitors (TKIs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of next-generation cancer therapeutics.

For the purpose of this illustrative guide, we will hypothesize that 6-(Pyrrolidin-1-yl)quinolin-5-amine is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC).[1][] This allows for a direct and relevant comparison with a class of inhibitors where extensive clinical data and well-defined resistance mechanisms exist.

Introduction to 6-(Pyrrolidin-1-yl)quinolin-5-amine and the Comparator Inhibitors

6-(Pyrrolidin-1-yl)quinolin-5-amine is a novel small molecule inhibitor with a quinoline scaffold, a common feature in many kinase inhibitors. Its unique substitution pattern suggests potential for high-affinity binding to the ATP pocket of specific kinases. This guide will evaluate its preclinical profile against a spectrum of ALK inhibitors, representing different generations and resistance profiles.

Comparator Inhibitors:

  • Crizotinib: A first-generation TKI that targets ALK, ROS1, and MET.[3][4][5][6] While initially effective, resistance often develops.[5]

  • Ceritinib: A second-generation ALK inhibitor with activity against crizotinib-resistant mutations.[7][8][9][10]

  • Alectinib: Another second-generation ALK inhibitor known for its high potency and central nervous system (CNS) penetration.[11][12][13][14][15]

  • Brigatinib: A potent second-generation ALK and EGFR inhibitor, also effective against a range of resistance mutations.[16][17][18][19]

  • Lorlatinib: A third-generation inhibitor designed to overcome most known ALK resistance mutations and with excellent CNS penetration.[20][21][22][23][24]

This selection of comparators provides a robust framework to assess the potential advantages of 6-(Pyrrolidin-1-yl)quinolin-5-amine in terms of potency, selectivity, and its ability to address known clinical challenges in ALK-positive cancers.

Experimental Design for Comprehensive Benchmarking

To provide a thorough and objective comparison, a multi-tiered experimental approach is essential. This involves biochemical assays to determine direct enzyme inhibition, cell-based assays to assess activity in a biological context, and in vivo models to evaluate therapeutic efficacy.

In Vitro Kinase Inhibition Assays

The initial step is to determine the direct inhibitory activity of 6-(Pyrrolidin-1-yl)quinolin-5-amine against a panel of kinases. This establishes its potency and selectivity profile.

Experimental Protocol: In Vitro Kinase Assay [25][26][27][28][29]

  • Enzyme and Substrate Preparation: Recombinant human ALK, ROS1, and MET kinase domains are expressed and purified. A generic kinase substrate, such as poly(Glu, Tyr) 4:1, is used.

  • Assay Reaction: The kinase, substrate, and varying concentrations of the test compound (or comparator) are incubated in a kinase buffer containing ATP (radiolabeled with ³²P or detected via luminescence).

  • Detection of Phosphorylation:

    • Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.

    • Luminescence-Based Assay: The amount of remaining ATP after the kinase reaction is quantified using a luciferase-based system. A lower luminescence signal indicates higher kinase activity.

  • IC₅₀ Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

DOT Diagram: In Vitro Kinase Assay Workflow

InVitroKinaseAssay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Kinase Recombinant Kinase Incubation Incubate with ATP Kinase->Incubation Substrate Substrate Substrate->Incubation Inhibitor Test Compound Inhibitor->Incubation Phosphorylation Measure Phosphorylation Incubation->Phosphorylation IC50 Calculate IC₅₀ Phosphorylation->IC50

Caption: Workflow for determining in vitro kinase inhibition.

Cell-Based Assays for Target Engagement and Downstream Signaling

To confirm that 6-(Pyrrolidin-1-yl)quinolin-5-amine can inhibit its target within a cellular environment, cell-based assays are crucial. These assays measure the inhibition of ALK phosphorylation and its downstream signaling pathways.

Experimental Protocol: Cell-Based Phosphorylation Assay [30][31][32]

  • Cell Culture: An ALK-dependent cancer cell line (e.g., H3122 or Karpas-299) is cultured in a 96-well plate.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound or comparator for a specified time.

  • Cell Lysis: The cells are lysed to release cellular proteins.

  • ELISA-Based Detection:

    • An antibody specific for total ALK is used to capture the protein on the surface of an ELISA plate.

    • A second antibody that specifically recognizes the phosphorylated form of ALK (p-ALK) is added. This antibody is conjugated to an enzyme (e.g., HRP) for detection.

    • A colorimetric or chemiluminescent substrate is added, and the signal is measured using a plate reader.

  • EC₅₀ Determination: The effective concentration of the inhibitor that causes a 50% reduction in the p-ALK signal (EC₅₀) is calculated.

DOT Diagram: Cell-Based Phosphorylation Assay

CellBasedAssay Start Seed ALK-dependent cells Treat Treat with Inhibitor Start->Treat Lyse Lyse Cells Treat->Lyse ELISA ELISA for p-ALK Lyse->ELISA Analyze Calculate EC₅₀ ELISA->Analyze

Caption: Steps in a cell-based phosphorylation assay.

In Vivo Tumor Xenograft Models

The ultimate preclinical validation comes from in vivo efficacy studies. Tumor xenograft models in immunocompromised mice are the standard for evaluating the anti-tumor activity of a novel compound.[33][34][35]

Experimental Protocol: Tumor Xenograft Study [33][34]

  • Cell Implantation: ALK-positive cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into groups and treated with the vehicle control, 6-(Pyrrolidin-1-yl)quinolin-5-amine, or a comparator inhibitor at a predetermined dose and schedule (e.g., daily oral gavage).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Evaluation: The primary endpoint is tumor growth inhibition (TGI). Secondary endpoints can include body weight changes (as a measure of toxicity) and survival.

Comparative Data Analysis

The following tables present hypothetical data for 6-(Pyrrolidin-1-yl)quinolin-5-amine in comparison to the established inhibitors.

Table 1: In Vitro Kinase Inhibition (IC₅₀, nM)

CompoundALKROS1MET
6-(Pyrrolidin-1-yl)quinolin-5-amine 5 25 >1000
Crizotinib15108
Ceritinib250>2000
Alectinib1>1000>2000
Brigatinib3850
Lorlatinib0.51>1000

Table 2: Cell-Based ALK Phosphorylation Inhibition (EC₅₀, nM)

CompoundH3122 (ALK-positive NSCLC)
6-(Pyrrolidin-1-yl)quinolin-5-amine 15
Crizotinib50
Ceritinib10
Alectinib5
Brigatinib8
Lorlatinib2

Table 3: In Vivo Efficacy in H3122 Xenograft Model (% TGI at 50 mg/kg, oral, daily)

CompoundTumor Growth Inhibition (%)
6-(Pyrrolidin-1-yl)quinolin-5-amine 95
Crizotinib70
Alectinib98
Lorlatinib105 (tumor regression)

Discussion and Interpretation

The hypothetical data presented suggests that 6-(Pyrrolidin-1-yl)quinolin-5-amine is a potent and selective ALK inhibitor.

  • Potency and Selectivity: With an ALK IC₅₀ of 5 nM, it is more potent than the first-generation inhibitor crizotinib and comparable to second-generation inhibitors. Its high IC₅₀ against MET suggests good selectivity, which could translate to a more favorable side-effect profile compared to multi-targeted inhibitors like crizotinib and brigatinib.[3][18]

  • Cellular Activity: The strong inhibition of ALK phosphorylation in a relevant cancer cell line (EC₅₀ of 15 nM) confirms its ability to engage the target in a cellular context and inhibit its oncogenic signaling.

  • In Vivo Efficacy: The high degree of tumor growth inhibition (95%) in the xenograft model demonstrates significant anti-tumor activity in a living system, comparable to highly effective drugs like alectinib and approaching the efficacy of the third-generation inhibitor lorlatinib.

DOT Diagram: ALK Signaling Pathway and Inhibition

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor 6-(Pyrrolidin-1-yl)quinolin-5-amine (and other ALK inhibitors) Inhibitor->ALK

Caption: Simplified ALK signaling pathway and the point of inhibition.

Conclusion

This comparative guide demonstrates a systematic approach to benchmarking a novel kinase inhibitor, 6-(Pyrrolidin-1-yl)quinolin-5-amine, against established drugs. The presented (hypothetical) data highlights its potential as a potent and selective ALK inhibitor with promising in vivo efficacy. Further studies would be required to evaluate its activity against a panel of known ALK resistance mutations and to assess its pharmacokinetic and safety profiles. This structured evaluation provides a solid foundation for its continued development as a potential therapeutic agent for ALK-driven malignancies.

References

  • Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC. (n.d.).
  • Understanding the ALECENSA® (alectinib) mechanism of action. (n.d.).
  • Brigatinib - Wikipedia. (n.d.).
  • Alectinib - Wikipedia. (n.d.).
  • Lorlatinib - Wikipedia. (n.d.).
  • Ceritinib - Wikipedia. (n.d.).
  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC | CancerNetwork. (2012, May 10).
  • Cell-Based Assay Procedure - Sigma-Aldrich. (n.d.).
  • What is the mechanism of Lorlatinib? - Patsnap Synapse. (2024, July 17).
  • What is the mechanism of Ceritinib? - Patsnap Synapse. (2024, July 17).
  • ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC. (n.d.).
  • What is the mechanism of Alectinib Hydrochloride? - Patsnap Synapse. (2024, July 17).
  • What is the mechanism of Crizotinib? - Patsnap Synapse. (2024, July 17).
  • Crizotinib - Liv Hospital. (2026, February 23).
  • Brigatinib - Massive Bio. (2025, November 28).
  • Alectinib - Liv Hospital. (2026, February 23).
  • Overview of brigatinib's and alectinib's mechanisms of action. Receptor... - ResearchGate. (n.d.).
  • What is Brigatinib used for? - Patsnap Synapse. (2024, June 14).
  • How It Works | Lorbrena® (lorlatinib) Patient Site | Safety Info. (2026, March 15).
  • Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC. (n.d.).
  • Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC. (n.d.).
  • Crizotinib: A comprehensive review - PMC - NIH. (n.d.).
  • ceritinib - Cancer Care Ontario. (n.d.).
  • lorlatinib - Liv Hospital. (2026, February 24).
  • Xenograft Tumor Model Protocol. (2005, December 5).
  • Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem. (n.d.).
  • Ceritinib (Mechanism of Action) - PT Master Guide. (2021, October 1).
  • What are ROS1 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
  • ALK inhibitor - Wikipedia. (n.d.).
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. (n.d.).
  • In vitro NLK Kinase Assay - PMC - NIH. (n.d.).
  • Tumor xenograft model - Bio-protocol. (n.d.).
  • In vitro kinase assay - Bio-protocol. (2022, September 1).
  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020, August 15).
  • ALK Inhibitors, a Pharmaceutical Perspective - PMC - NIH. (n.d.).
  • In vitro kinase assay. (n.d.).
  • In vitro kinase assay | Protocols.io. (2024, May 31).
  • Xenograft Tumor Assay Protocol. (n.d.).
  • Protocol for Invitro Kinase Assay. (n.d.).
  • Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - Frontiers. (2023, October 24).
  • FDA Approved ALK Inhibitors for ALK-Positive Non-Small Cell Lung Cancer - BOC Sciences. (2022, October 30).
  • ROS1 inhibitor - Selleck Chemicals. (n.d.).
  • ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC. (2014, March 27).
  • 7TM Phosphorylation Assay Protocol. (n.d.).
  • Comprehensive Review of ROS1 Tyrosine Kinase Inhibitors-Classified by Structural Designs and Mutation Spectrum (Solvent Front Mutation [G2032R] and Central β-Sheet 6 [Cβ6] Mutation [L2086F]) - PubMed. (2024, May 15).
  • ROS1 and Lung Cancer | American Lung Association. (2026, January 20).
  • Cell-Based ELISA Assay - Creative Bioarray. (n.d.).
  • ROS1 Inhibitors Market Booms as Demand for Targeted Cancer Therapies Escalates | DelveInsight - PR Newswire. (2024, November 5).
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
  • Methods for Detecting Protein Phosphorylation | Bio-techne. (n.d.).

Sources

A Researcher's Guide to Navigating Off-Target Effects: A Comparative Selectivity Profile of 6-(Pyrrolidin-1-yl)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise and Peril of the Quinoline Scaffold

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, heterocyclic structure is a staple in a vast array of pharmacologically active agents, from antimalarials like chloroquine to modern anticancer therapeutics.[1][2] This structural motif's ability to interact with a wide range of biological targets is, however, a double-edged sword. While it provides a robust foundation for developing potent inhibitors, it also carries an inherent risk of cross-reactivity, leading to undesirable off-target effects that can compromise selectivity and introduce toxicity.

This guide provides a comprehensive framework for evaluating the enzymatic cross-reactivity of a novel investigational compound, 6-(Pyrrolidin-1-yl)quinolin-5-amine (hereafter referred to as Cpd-X). We will objectively compare its performance against relevant alternatives, provide detailed experimental protocols for robust selectivity profiling, and interpret the resulting data to inform critical next steps in the drug development pipeline. The methodologies described herein are designed to be self-validating, ensuring that the generated selectivity data is both reliable and actionable for researchers, scientists, and drug development professionals.

Section 1: Rationale for Cross-Reactivity Profiling

Quinoline-based compounds have demonstrated inhibitory activity against a diverse array of enzymes, including those that act on DNA (such as methyltransferases and polymerases) and various protein kinases.[3] This promiscuity is often attributed to the scaffold's ability to engage in multiple binding modes, including DNA intercalation and direct interaction with enzyme active sites.[3]

Let us hypothesize that Cpd-X has been designed as a potent inhibitor of Aurora Kinase A (AURKA) , a critical regulator of mitosis and a validated oncology target. While potent on-target activity is the primary goal, early-stage characterization must include a broad assessment of off-target activities. Failure to do so can lead to the costly advancement of a non-selective compound. Therefore, a systematic cross-reactivity screen is not just recommended; it is an essential step in validating a new chemical entity.

Section 2: Designing a Comparative Selectivity Study

An effective comparison requires carefully selected comparator compounds and a logically chosen panel of off-target enzymes.

Selection of Comparator Compounds

To contextualize the selectivity profile of Cpd-X, we will compare it against two key alternatives:

  • Alisertib (MLN8237): A well-characterized, highly selective, and clinically evaluated inhibitor of Aurora Kinases A and B. This compound serves as the "gold standard" benchmark for selectivity.

  • 5-Fluoro-6-(pyrrolidin-1-yl)quinolin-5-amine (Cpd-Y): A close structural analog of Cpd-X. Including this compound allows us to probe how minor structural modifications (in this case, the addition of a fluorine atom) can impact the selectivity profile, providing valuable structure-activity relationship (SAR) data.

Chemical Structures of Test Compounds

G cluster_0 Investigational Compound cluster_1 Comparator Compounds CpdX Cpd-X: 6-(Pyrrolidin-1-yl)quinolin-5-amine Alisertib Alisertib (Benchmark) CpdY Cpd-Y: 5-Fluoro Analog

Caption: Test articles for the comparative selectivity study.

Curating the Enzyme Panel

The choice of enzymes for the screening panel is critical. A well-designed panel should include members of the target's own family as well as enzymes from unrelated families that are common off-targets for kinase inhibitors.

  • Primary Target Family (Aurora Kinases):

    • AURKA: The intended primary target.

    • AURKB: The most closely related isoform. High activity here indicates a lack of isoform selectivity.

    • AURKC: The third family member, to complete the isoform profile.

  • Related Kinase Families (e.g., Polo-like & Cyclin-dependent Kinases):

    • PLK1: Often co-regulated with Aurora kinases.

    • CDK1/2: Key cell cycle kinases that represent potential off-targets.

  • Common Off-Target Kinases:

    • ABL1: A tyrosine kinase often used in broad panel screens.

    • SRC: A representative of a major non-receptor tyrosine kinase family.

  • Unrelated Enzymes of Concern:

    • DNMT1: Quinoline derivatives are known to inhibit DNA methyltransferases, making this a critical counter-screen target.[3]

    • hERG Channel: While not an enzyme, inhibition of the hERG potassium channel is a major cause of cardiotoxicity and a mandatory screen for most drug discovery programs. The assay for this is typically electrophysiological, but it is a vital part of the overall selectivity profile.

Section 3: Experimental Workflow and Protocols

A robust and reproducible workflow is the foundation of a trustworthy selectivity study. The following diagram and protocol outline a standard approach using a luminescence-based ATP depletion assay, which is a common method for assessing kinase activity.

Enzymatic Assay Workflow

G prep 1. Compound Preparation (10-point, 3-fold serial dilution) plate 2. Assay Plating (Enzyme, Substrate, ATP, Compound) prep->plate incubate 3. Incubation (Allow enzymatic reaction to proceed) plate->incubate detect 4. Detection (Add luminescence reagent) incubate->detect read 5. Data Acquisition (Read luminescence on plate reader) detect->read analyze 6. Data Analysis (Normalize data, fit dose-response curve) read->analyze result 7. Final Output (IC50 values, Selectivity Score) analyze->result

Caption: Standard workflow for IC50 determination in an enzymatic assay.

Protocol: Luminescence-Based Kinase Assay (Example: AURKA)

This protocol is representative and should be optimized for each specific enzyme.

A. Reagent Preparation:

  • Assay Buffer: Prepare a buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The causality here is that Mg²⁺ is a critical cofactor for kinase activity, while EGTA chelates stray divalent cations, and Brij-35 prevents non-specific binding of proteins to the plate.

  • Compound Dilution: Create a 10-point, 3-fold serial dilution series of Cpd-X, Alisertib, and Cpd-Y in 100% DMSO, starting from a 10 mM stock. This creates a wide concentration range necessary for accurate IC₅₀ determination.

  • Enzyme/Substrate Mix: Dilute recombinant human AURKA enzyme and a suitable peptide substrate (e.g., Kemptide) in Assay Buffer to a 2X working concentration.

  • ATP Solution: Prepare a 2X solution of ATP in Assay Buffer. The concentration should be at or near the Michaelis-Menten constant (Km) for the specific enzyme to ensure competitive inhibitors can be accurately assessed.

B. Assay Procedure:

  • Compound Plating: Add 50 nL of each compound dilution to the wells of a 384-well, low-volume white assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Add 2.5 µL of the 2X Enzyme/Substrate mix to all wells.

  • Reaction Initiation: Add 2.5 µL of the 2X ATP solution to all wells to start the enzymatic reaction. The final volume is 5.1 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Signal Generation: Add 5 µL of a commercial luminescence detection reagent (e.g., Kinase-Glo® Max). This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. High kinase activity results in low ATP and a low luminescent signal.

  • Signal Reading: Incubate for an additional 10 minutes to stabilize the signal, then read the luminescence on a compatible plate reader.

C. Data Analysis:

  • Normalization: Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Curve Fitting: Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 4: Comparative Data and Interpretation

The following table summarizes hypothetical but realistic IC₅₀ data obtained from the described workflow.

Enzyme Target Cpd-X IC₅₀ (nM) Alisertib IC₅₀ (nM) Cpd-Y IC₅₀ (nM)
AURKA 15 12 25
AURKB 45 28 90
AURKC 250 180 400
PLK1 850 >10,000 1,200
CDK2 1,500 >10,000 2,500
ABL1 >10,000 >10,000 >10,000
SRC 4,500 >10,000 7,800
DNMT1 5,200 >10,000 6,100
Interpretation of Results
  • On-Target Potency: Cpd-X demonstrates excellent on-target potency against AURKA (15 nM), comparable to the benchmark inhibitor Alisertib (12 nM). The fluoro-analog, Cpd-Y, is slightly less potent (25 nM).

  • Aurora Family Selectivity: Cpd-X shows a 3-fold selectivity for AURKA over AURKB (15 nM vs. 45 nM). While this indicates some isoform preference, Alisertib displays a slightly better 2.3-fold selectivity. Both Cpd-X and Cpd-Y show significantly weaker activity against AURKC.

  • Kinome Cross-Reactivity: This is where the profiles diverge significantly. Alisertib is exceptionally clean, showing no significant inhibition (>10,000 nM) against any of the tested off-target kinases. In contrast, Cpd-X displays notable cross-reactivity against PLK1 (850 nM) and CDK2 (1,500 nM). This suggests that the core 6-(Pyrrolidin-1-yl)quinolin-5-amine scaffold may interact with the broader ATP-binding pocket of cell cycle kinases.

  • SAR Insights: The addition of a fluorine atom in Cpd-Y appears to slightly decrease overall potency, both on-target and off-target, but does not fundamentally alter the cross-reactivity profile. This suggests that other positions on the quinoline ring should be explored to improve selectivity.

  • Non-Kinase Off-Targets: Both Cpd-X and Cpd-Y show weak but measurable activity against DNMT1, confirming the potential for quinoline derivatives to interact with DNA-modifying enzymes.[3] Alisertib is inactive. This is a critical finding that warrants further investigation, as DNMT1 inhibition could be a confounding biological activity.

Conclusion and Strategic Recommendations

This comparative guide demonstrates a robust methodology for assessing the enzymatic cross-reactivity of the novel compound 6-(Pyrrolidin-1-yl)quinolin-5-amine (Cpd-X).

Key Findings:

  • Cpd-X is a potent AURKA inhibitor with potency comparable to the clinical benchmark, Alisertib.

  • Unlike Alisertib, Cpd-X exhibits significant cross-reactivity against other cell cycle kinases (PLK1, CDK2) and weak activity against the non-kinase target DNMT1.

Strategic Recommendations:

  • Prioritize Selectivity: The observed cross-reactivity of Cpd-X is a significant liability. Future medicinal chemistry efforts should focus on modifying the quinoline scaffold to disrupt binding to off-target kinases while preserving AURKA potency.

  • Expand Profiling: The activity against DNMT1 and other kinases warrants a broader screen against a larger panel of enzymes to fully map the compound's selectivity profile.

  • Cellular Confirmation: The enzymatic data should be followed by cellular assays to determine if the off-target activity translates to a cellular phenotype (e.g., cell cycle arrest profiles characteristic of CDK vs. Aurora inhibition).

By employing this systematic and comparative approach, research teams can make informed, data-driven decisions, ensuring that only the most selective and promising compounds are advanced toward clinical development.

References

  • Huang, S. M., et al. (2013). Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Aida, M., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. Available at: [Link]

  • Gao, Y., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • El-Faham, A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules. Available at: [Link]

  • da Silva, G. V. J., et al. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Molecular Informatics. Available at: [Link]

  • Xu, Z., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications. Available at: [Link]

  • Inamdar, S. & Nayak, S. (2025). A Novel Enzymatic Synthesis of Quinoline Derivatives. ResearchGate. Available at: [Link]

Sources

6-(Pyrrolidin-1-yl)quinolin-5-amine selectivity profile vs analogs

Author: BenchChem Technical Support Team. Date: April 2026

A Deep Dive into the Selectivity Profile of 6-(Pyrrolidin-1-yl)quinolin-5-amine and its Analogs

For researchers and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The human kinome, with its more than 500 members, presents a complex landscape where achieving target specificity is critical for therapeutic efficacy and minimizing off-target effects. The quinoline core has emerged as a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors. This guide provides a comparative analysis of the kinase selectivity profile of compounds based on the 6-(pyrrolidin-1-yl)quinoline scaffold, with a focus on understanding the structure-activity relationships (SAR) that govern their potency and selectivity. While direct, comprehensive kinome-wide data for 6-(pyrrolidin-1-yl)quinolin-5-amine is not extensively available in the public domain, we can infer its potential profile by examining closely related analogs and understanding the methodologies used to characterize such compounds.

The 6-(Pyrrolidin-1-yl)quinoline Core: A Promising Kinase Inhibitor Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a variety of biologically active compounds. Its ability to form key interactions within the ATP-binding site of kinases makes it a valuable starting point for inhibitor design. The addition of a pyrrolidine group at the 6-position can enhance solubility and provide additional interaction points with the kinase, potentially influencing both potency and selectivity.

A notable example sharing this core is the 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one series of compounds. One such compound, known as Smh-3, has demonstrated potent anti-proliferative activity in leukemia cell lines. This activity is attributed to the induction of G2/M phase cell cycle arrest and apoptosis, stemming from the inhibition of Cyclin-Dependent Kinase 1 (CDK1) and Protein Kinase B (AKT). While a full kinome scan is not reported, this provides a crucial insight: the 6-(pyrrolidin-1-yl)quinoline scaffold is capable of interacting with and inhibiting key cellular kinases.

Structure-Activity Relationships and Selectivity of Analogs

The selectivity of a kinase inhibitor is highly sensitive to its substitution pattern. By comparing analogs based on the quinoline and quinazoline (a related scaffold) core, we can understand how different functional groups influence their kinome profiles.

A study on 4-anilinoquinolines and their corresponding quinazolines revealed that even minor modifications can significantly alter selectivity. For instance, the compound 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine was identified as a potent and narrow-spectrum inhibitor of Protein Kinase Novel 3 (PKN3). A kinome scan of this compound showed a narrow spectrum of inhibition, highlighting that specific substitutions can confer high selectivity. In contrast, a closely related analog with a different substitution pattern was found to be more promiscuous, inhibiting over 18 kinases.

This underscores a critical principle in kinase inhibitor design: optimizing for selectivity requires a deep understanding of the SAR. For the 6-(pyrrolidin-1-yl)quinolin-5-amine scaffold, key modifications to explore would include:

  • Substitution on the quinoline ring: Introducing different functional groups at various positions can alter the electronic properties and steric profile of the molecule, leading to differential interactions with the kinase active site.

  • Modification of the 5-amino group: Acylation or alkylation of the amine could probe additional pockets within the ATP-binding site and modulate the hydrogen-bonding network.

  • Alterations to the pyrrolidine ring: Expanding or contracting the ring, or introducing substituents, could fine-tune the interactions with the solvent-exposed regions of the kinase.

The following table summarizes the key takeaways from the analysis of related quinoline-based kinase inhibitors:

Scaffold/Analog TypeKey Structural FeaturesObserved Kinase Targets/SelectivityReference
2-phenyl-6-(pyrrolidin-1-yl)quinolin-4-one6-(pyrrolidin-1-yl)quinoline core with a 2-phenyl and 4-oxo substitutionCDK1, AKT
4-anilinoquinoline7-iodo substitutionNarrow-spectrum inhibitor of PKN3
4-anilinoquinolineUnspecified different substitutionPromiscuous, inhibiting >18 kinases

Experimental Protocols for Determining Kinase Selectivity

To rigorously characterize the selectivity profile of 6-(pyrrolidin-1-yl)quinolin-5-amine and its analogs, a multi-tiered approach is recommended. This typically involves initial biochemical assays followed by broader kinome-wide profiling.

Biochemical Kinase Assays (IC50 Determination)

The first step is to determine the half-maximal inhibitory concentration (IC50) against the primary target kinase and a small panel of related kinases.

Step-by-Step Protocol for a Typical TR-FRET Assay:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the compound in assay buffer.

    • Prepare a solution of the target kinase and a suitable substrate peptide in assay buffer.

    • Prepare a solution of ATP at a concentration close to its Km for the target kinase.

    • Prepare a detection mix containing a lanthanide-labeled anti-phospho-substrate antibody and a fluorescently labeled tracer.

  • Assay Procedure:

    • Add the kinase and substrate solution to the wells of a microplate.

    • Add the serially diluted test compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the detection mix.

    • Incubate the plate to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-enabled plate reader, measuring the emission at two different wavelengths.

    • Calculate the ratio of the two emission signals.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound Test Compound Dilutions Add_Compound Add Compound Kinase_Substrate Kinase + Substrate Mix Dispense_Kinase Dispense Kinase/Substrate ATP ATP Solution Initiate_Reaction Add ATP (Start Reaction) Detection Detection Mix Stop_Reaction Add Detection Mix (Stop) Dispense_Kinase->Add_Compound 1. Add_Compound->Initiate_Reaction 2. Incubate_Reaction Incubate Initiate_Reaction->Incubate_Reaction 3. Incubate_Reaction->Stop_Reaction 4. Read_Plate Read TR-FRET Signal Stop_Reaction->Read_Plate 5. Calculate_Ratio Calculate Emission Ratio Read_Plate->Calculate_Ratio 6. Plot_Data Plot Dose-Response Curve Calculate_Ratio->Plot_Data 7. Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 8.

Caption: Workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.

Kinome-Wide Selectivity Profiling

To obtain a comprehensive understanding of a compound's selectivity, it is essential to screen it against a large panel of kinases. Several commercial platforms are available for this purpose.

KINOMEscan™ (DiscoverX): This is a binding assay platform that measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR. The results are typically reported as the percentage of the kinase that remains bound to the solid support at a given compound concentration, or as a dissociation constant (Kd).

Chemical Proteomics (e.g., Kinobeads): This approach uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a cell lysate. The test compound is then added in competition. The proteins that remain bound to the beads are identified and quantified by mass spectrometry. This method provides a view of inhibitor binding in a more physiological context, as it uses native kinases from cell extracts.

Kinome_Profiling_Logic cluster_methods Kinome Profiling Approaches cluster_outputs Key Outputs Binding_Assay Binding Assays (e.g., KINOMEscan™) Kd_Values Dissociation Constants (Kd) Binding_Assay->Kd_Values Percent_Inhibition Percent Inhibition Profile Binding_Assay->Percent_Inhibition Activity_Assay Activity-Based Assays (e.g., Kinase Panels) Activity_Assay->Percent_Inhibition Chem_Proteomics Chemical Proteomics (e.g., Kinobeads) Chem_Proteomics->Percent_Inhibition Selectivity_Score Selectivity Score (S-score) Kinome_Tree Kinome Tree Visualization Selectivity_Score->Kinome_Tree Kd_Values->Selectivity_Score Percent_Inhibition->Selectivity_Score Lead_Compound Lead Compound (e.g., 6-(Pyrrolidin-1-yl)quinolin-5-amine) Lead_Compound->Binding_Assay Evaluated by Lead_Compound->Activity_Assay Evaluated by Lead_Compound->Chem_Proteomics Evaluated by

Caption: Logic diagram for assessing kinase inhibitor selectivity.

Conclusion

References

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. PLoS One.
  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Pharmaceuticals (Basel).
  • IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays.
  • Characterize Kinase Inhibitors by Kinome Profiling. Pamgene.
  • Compound: CHEMBL388593. ChEMBL.
  • Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associ
  • Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. PubMed.
  • Selected kinase profile of 4 key compounds.
  • ChEMBL. EMBL-EBI.
  • Kinome Profiling. Oncolines B.V.
  • Discovery of Selec ve Inhibitors for 123 Protein Kinases U lizing Internal Kinase Panel Dataset.
  • Resource Report ( RRID: SCR_014042). NIF.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.
  • Quinoline Analogs as Kinase Inhibitors: A Comparative Docking Analysis in the
  • SID 164160522. PubChem.
  • Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. PubMed.
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Iranian Chemical Society.
  • 6-(Pyrrolidin-1-yl)quinolin-3-amine CAS#1780874-72-7.
  • Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents. PubMed.
  • The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) compound

A Comparative Guide to the Inter-Laboratory Validation of 6-(Pyrrolidin-1-yl)quinolin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Quinolines in Drug Discovery

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties. The specific substitution pattern on the quinoline ring system profoundly influences its pharmacological profile. 6-(Pyrrolidin-1-yl)quinolin-5-amine, in particular, represents a key structural motif. The presence of the pyrrolidinyl moiety at the 6-position and an amino group at the 5-position creates a unique electronic and steric environment, making it a valuable intermediate for the synthesis of novel drug candidates.

Given its importance, the reliable and reproducible synthesis of this compound is paramount. This guide will explore the prevalent Buchwald-Hartwig amination approach, compare it with alternative synthetic strategies, and provide a detailed protocol for inter-laboratory validation to establish a robust and transferable synthetic process.

Primary Synthetic Route: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a ubiquitous transformation in pharmaceutical synthesis.[1] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods due to its broad substrate scope, functional group tolerance, and often milder reaction conditions.[2]

The proposed synthesis of 6-(Pyrrolidin-1-yl)quinolin-5-amine via Buchwald-Hartwig amination would involve the coupling of a 6-halo-quinolin-5-amine with pyrrolidine. The selection of the halogen (bromo or iodo), palladium catalyst, phosphine ligand, and base is critical for reaction efficiency.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that underscores the importance of each reaction component.[1]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Complex Ar-Pd(II)(X)L2 Oxidative Addition->Pd(II) Complex Ar-X Ar-X Ar-X->Oxidative Addition Amine Coordination Amine Coordination Pd(II) Complex->Amine Coordination Amido Complex Formation Amido Complex Formation Amine Coordination->Amido Complex Formation Amine R2NH Amine->Amine Coordination Amido Complex Ar-Pd(II)(NR2)L2 Amido Complex Formation->Amido Complex Base Base Base->Amido Complex Formation - HB+X- Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product Ar-NR2 Reductive Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the 6-halo-quinolin-5-amine, forming a Pd(II) complex. The choice of bulky, electron-rich phosphine ligands is crucial here to facilitate this step and stabilize the active catalyst.[1]

  • Amine Coordination and Deprotonation: Pyrrolidine coordinates to the palladium center, and a base removes a proton from the amine nitrogen to form a palladium-amido complex. The strength of the base (e.g., sodium tert-butoxide, cesium carbonate) can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding 6-(Pyrrolidin-1-yl)quinolin-5-amine and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of similar 6-(pyrrolidin-1-yl)quinoline derivatives.[2]

Materials:

  • 6-Bromoquinolin-5-amine

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromoquinolin-5-amine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Add pyrrolidine (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-(pyrrolidin-1-yl)quinolin-5-amine.

Alternative Synthetic Routes: A Comparative Analysis

While the Buchwald-Hartwig amination is a robust method, it is essential to consider alternative synthetic strategies, particularly in the context of process development and cost-effectiveness.[3]

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[4] While it often requires higher temperatures and stoichiometric amounts of copper compared to palladium-catalyzed methods, recent advancements have led to milder reaction conditions with catalytic copper sources and the use of ligands.[5]

Advantages:

  • Lower cost of copper catalysts compared to palladium.

  • Can be effective for specific substrates where palladium catalysis may be less efficient.

Disadvantages:

  • Often requires harsh reaction conditions (high temperatures).[4]

  • Can have a more limited substrate scope compared to Buchwald-Hartwig amination.

  • Removal of copper residues from the final product can be challenging.

Chichibabin Amination

The Chichibabin reaction involves the direct amination of nitrogen-containing heterocycles, such as pyridine and quinoline, using sodium amide or other strong amide bases.[6][7] This reaction proceeds via a nucleophilic aromatic substitution of a hydride ion.

Advantages:

  • Direct functionalization of the C-H bond, avoiding the need for a pre-installed leaving group.

  • Potentially a more atom-economical approach.

Disadvantages:

  • Requires strongly basic and often hazardous reagents (e.g., sodium amide).[7]

  • Can suffer from poor regioselectivity, especially with substituted quinolines.

  • The reaction conditions are often not compatible with a wide range of functional groups.

Performance Comparison
FeatureBuchwald-Hartwig AminationUllmann CondensationChichibabin Amination
Catalyst PalladiumCopperNone (strong base)
Reaction Conditions Generally milder (60-120 °C)Often harsh (150-220 °C), but milder conditions are being developedHarsh (strong base, high temperatures)
Substrate Scope BroadMore limited, often requires activated aryl halidesLimited to electron-deficient N-heterocycles
Functional Group Tolerance HighModerateLow
Yields Generally good to excellentVariable, can be high for suitable substratesOften moderate
Cost Higher catalyst costLower catalyst costLow reagent cost, but safety infrastructure can be expensive

Inter-Laboratory Validation: Ensuring Reproducibility

The transfer of a synthetic protocol from a research and development setting to a manufacturing or external testing environment necessitates a rigorous validation process to ensure its reproducibility and robustness. An inter-laboratory validation, or round-robin study, is the gold standard for this purpose.[8][9]

Framework for an Inter-Laboratory Validation Study

The following framework outlines the key steps and considerations for a successful inter-laboratory validation of the 6-(Pyrrolidin-1-yl)quinolin-5-amine synthesis.

Caption: Workflow for an inter-laboratory validation study.

Detailed Protocol for Inter-Laboratory Validation

Objective: To assess the reproducibility of the Buchwald-Hartwig synthesis of 6-(Pyrrolidin-1-yl)quinolin-5-amine across multiple laboratories.

1. Selection of Participating Laboratories:

  • A minimum of three to five independent laboratories with demonstrated expertise in synthetic organic chemistry and analytical techniques should be selected.

2. Provision of Materials and Protocol:

  • A single, homogenous batch of all starting materials (6-bromoquinolin-5-amine, pyrrolidine, catalyst, ligand, base, and solvent) should be distributed to all participating laboratories to minimize variability from raw material sources.

  • A detailed, standardized experimental protocol (as outlined in section 2.2) and analytical procedures must be provided.

3. Synthesis and Data Collection:

  • Each laboratory will perform the synthesis in triplicate.

  • The following data must be recorded for each reaction:

    • Exact masses of all reagents used.

    • Reaction time and temperature.

    • Observations during the reaction (color changes, precipitation, etc.).

    • Crude yield and appearance of the product.

    • Purified yield and appearance of the product.

    • Analytical data for the purified product (¹H NMR, ¹³C NMR, LC-MS, and HPLC purity).

4. Analytical Methods for Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the product and assess purity.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product. A standardized HPLC method with a validated reference standard is crucial for accurate comparison between laboratories.

5. Data Analysis and Acceptance Criteria:

The data from all laboratories will be compiled and analyzed statistically to assess the following:

ParameterMetricAcceptance Criteria
Yield Mean, Standard Deviation, Relative Standard Deviation (RSD)RSD < 20%
Purity (HPLC) Mean, Standard Deviation, RSDRSD < 5%
Impurity Profile Identification and quantification of any significant impuritiesConsistent impurity profile across all labs, with no single impurity > 0.1%

Conclusion

The Buchwald-Hartwig amination presents a highly effective and versatile method for the synthesis of 6-(Pyrrolidin-1-yl)quinolin-5-amine. While alternative methods such as the Ullmann condensation and Chichibabin amination exist, they often present challenges in terms of reaction conditions, substrate scope, and safety. For the development of a robust and transferable synthetic process, a thorough inter-laboratory validation is indispensable. By following a structured protocol and employing standardized analytical methods, researchers and drug development professionals can establish a high degree of confidence in the reproducibility and reliability of the synthesis, ultimately accelerating the journey from discovery to clinical application.

References

  • CompaLab. (n.d.). What is an inter laboratory comparison ?. Retrieved from [Link]

  • European Commission. (n.d.). Interlaboratory comparisons. Joint Research Centre. Retrieved from [Link]

  • Henderson, T. (2024, July 5). Understanding Round-Robin Laboratory Testing: A Comprehensive Guide. Retrieved from [Link]

  • Wikipedia. (2023, November 26). Chichibabin reaction. Retrieved from [Link]

  • Gontijo, T. B., et al. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 42(12), 10024-10035.
  • Lupin. (2025, August 18). Route Scouting in API Development: How to Choose the Right Synthetic Pathway. Retrieved from [Link]

  • Pharma's Almanac. (2019, March 12). Process Understanding Central to Successful Drug Synthesis. Retrieved from [Link]

  • Scientific Update. (2018, November 26). The Chichibabin amination reaction. Retrieved from [Link]

  • Tyagi, S., et al. (2024). Synthesis, Characterization, in silico and in vivo Evaluation of Amino Acid Derived Schiff Bases of Quinoline-Benzimidazole Hybrids as Anti-epileptic Agents.
  • Carey, J. S., et al. (2006). Critical Assessment of Pharmaceutical Processes—A Rationale for Changing the Synthetic Route. Chemical Reviews, 106(7), 3050-3087.
  • Wikipedia. (2024, March 11). Round-robin test. Retrieved from [Link]

  • Wikipedia. (2024, January 21). Ullmann condensation. Retrieved from [Link]

  • ZwickRoell. (n.d.). Round Robin Rests – Quality Assurance Through Comparative Tests. Retrieved from [Link]

  • Huang, S. M., et al. (2013). Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 23(3), 699-701.
  • Moussaoui, Y., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5698.
  • Staniszewska, M., et al. (2021).
  • ZwickRoell. (n.d.). Round Robin Tests - Quality assurance at ISP GmbH. Retrieved from [Link]

  • Wikipedia. (2024, March 18). Buchwald–Hartwig amination. Retrieved from [Link]

  • Fakhfakh, M. A., et al. (2002). Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines. The Journal of Organic Chemistry, 67(22), 7890-7893.
  • Fiorito, J., et al. (2018). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. ACS Medicinal Chemistry Letters, 9(10), 1029-1034.
  • Gellis, A., et al. (2008). New syntheses of 5,6- and 7,8-diaminoquinolines. Tetrahedron, 64(8), 1639-1644.
  • Huang, S. M., et al. (2013). Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents. Bioorganic & medicinal chemistry letters, 23(3), 699–701.
  • Mphahlele, M. J., & Moekwa, T. B. (2014). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds.
  • O'Shea, D. F., et al. (2005). Synthesis of 5-, 6- and 7-substituted-2-aminoquinolines as SH3 domain ligands. Organic & Biomolecular Chemistry, 3(14), 2640-2649.
  • Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554-4557.
  • Zhang, Y., et al. (2012). Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Organic Letters, 14(6), 1612-1615.
  • ChemRadar. (2026, March 26). 6-(Pyrrolidin-1-yl)quinolin-3-amine CAS#1780874-72-7. Retrieved from [Link]

Sources

Safety Operating Guide

6-(Pyrrolidin-1-yl)quinolin-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

6-(Pyrrolidin-1-yl)quinolin-5-amine: Comprehensive Safety, Handling, and Disposal Protocol

As drug development professionals and analytical chemists push the boundaries of novel therapeutics, handling complex nitrogen-rich heterocycles like 6-(Pyrrolidin-1-yl)quinolin-5-amine requires rigorous, causality-driven safety protocols. This compound merges a lipophilic quinoline core with basic pyrrolidine and amine moieties. This structural combination dictates its physicochemical behavior: it is highly cell-permeable, acts as a strong localized irritant due to its basicity, and poses severe environmental hazards due to the recalcitrance of the quinoline scaffold to biological degradation.

This guide provides an authoritative, self-validating framework for the safe operational handling, spill response, and RCRA-compliant disposal of 6-(Pyrrolidin-1-yl)quinolin-5-amine.

Physicochemical Profiling & Hazard Causality

To handle a chemical safely, one must understand why it is dangerous. The hazards of 6-(Pyrrolidin-1-yl)quinolin-5-amine are directly linked to its functional groups:

  • Quinoline Core: Quinoline and its derivatives are known DNA-intercalating agents. They are suspected mutagens (H341), potential carcinogens (H350), and exhibit high toxicity to aquatic ecosystems with long-lasting effects (H411)[1].

  • Primary Amine & Pyrrolidine Ring: These electron-rich nitrogen centers confer basicity to the molecule, making the compound a severe irritant to mucous membranes, eyes, and skin (H315, H319).

Table 1: Synthesized GHS Hazard Classification
Hazard ClassGHS CodeCausality / Mechanism of Action
Acute Toxicity (Oral/Dermal) H301 / H312Lipophilicity allows rapid dermal/gastrointestinal absorption[2].
Skin/Eye Irritation H315 / H319Basic amine and pyrrolidine groups cause localized pH shifts and tissue damage.
Mutagenicity / Carcinogenicity H341 / H350Planar quinoline scaffold facilitates DNA intercalation[1].
Aquatic Toxicity H411Recalcitrant to biodegradation; accumulates in aquatic organisms[1][2].

Operational Safety & Engineering Controls

Before handling the compound, establish a self-validating safety perimeter.

  • Engineering Controls: All weighing, transferring, and synthesis involving the powder form must be conducted within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood. This prevents the aerosolization of mutagenic dust.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-glove with standard nitrile (minimum 0.11mm thickness). The lipophilic nature of the quinoline core can compromise thin latex.

    • Eye Protection: Unvented chemical splash goggles.

    • Body: Flame-resistant, fluid-impermeable lab coat.

Spill Response & Decontamination Workflow

In the event of a spill, immediate containment is critical to prevent both human exposure and environmental release. Because the compound is toxic to aquatic life, under no circumstances should spilled material be washed into municipal drains [1][3]. OSHA guidelines dictate that spills of highly toxic chemicals exceeding 100 mL (or 100 g) require immediate evacuation and EHS intervention[4].

Step-by-Step Spill Response Methodology:
  • Assess & Isolate: Determine if the spill is manageable (<100g/mL). If it poses a respiratory threat or exceeds this volume, evacuate the laboratory, close the doors, and contact EHS immediately[4][5].

  • Don PPE: Ensure respiratory protection (N95 or P100 half-mask) is worn if dust is present, alongside fresh nitrile gloves and goggles[4].

  • Containment (Solid Spill): Do not sweep dry powder, as this generates inhalable hazardous dust. Lightly dampen the powder with a compatible solvent (e.g., a small amount of water or ethanol) to bind the particles, or cover it entirely with damp absorbent pads[3].

  • Containment (Liquid Spill): Surround the spill perimeter with inert absorbent clay or diatomaceous earth to prevent it from spreading under cabinets or toward floor drains[1][4].

  • Collection: Use a non-sparking scoop to transfer the absorbed mixture into a heavy-duty, zip-top plastic bag or a dedicated hazardous waste pail[4][6].

  • Decontamination: Wipe the affected surface with a mild acidic solution (like 5% acetic acid) to neutralize the basic amine residues, followed by a soap and water wash. Collect all wipes as hazardous waste[6].

SpillResponse A Spill Detected: 6-(Pyrrolidin-1-yl)quinolin-5-amine B Assess Volume & Hazard (Check SDS) A->B C Major Spill (>100mL/100g) or Respiratory Threat? B->C D Evacuate Area & Call EHS Response C->D Yes E Don PPE (Nitrile, Goggles, Lab Coat) C->E No F Contain Spill (Absorbent Pads/Clay) E->F G Dampen & Collect (Avoid Dust Generation) F->G H Transfer to RCRA Hazardous Waste Container G->H

Decision tree for 6-(Pyrrolidin-1-yl)quinolin-5-amine spill containment and EHS escalation.

Proper Disposal & Waste Management Procedures

Due to its H411 classification (Toxic to aquatic life), 6-(Pyrrolidin-1-yl)quinolin-5-amine is strictly regulated under the EPA's Resource Conservation and Recovery Act (RCRA)[7]. It must be segregated at the source and routed for high-temperature incineration.

Step-by-Step Disposal Methodology:
  • Source Segregation: Separate waste into distinct streams: Organic Liquid Waste, Aqueous Waste, and Solid Waste (including contaminated PPE and empty vials)[8]. Do not mix incompatible chemicals (e.g., do not place this basic compound in a container with strong oxidizing acids)[8].

  • Satellite Accumulation Area (SAA) Storage: Place the segregated waste into leak-proof, chemically resistant secondary containment within the lab's designated SAA[7][9].

  • Strict Labeling: Under EPA rules, every receptacle must be clearly labeled with the words "Hazardous Waste" , the specific chemical identity, and a primary hazard warning (e.g., "Toxic/Environmental Hazard")[9][10]. Accumulation start dates must not be applied until the waste is moved to the Central Accumulation Area (CAA)[9].

  • Container Management: Keep waste containers strictly closed unless actively adding waste. Fill containers to no more than 90% capacity to prevent pressure buildup and overspill[7].

  • Final Disposal Routing: Transfer the waste to the facility's CAA. The compound must be handed over to a licensed hazardous waste vendor for high-temperature incineration, which safely destroys the recalcitrant quinoline ring system[7][9].

WasteSegregation Source 6-(Pyrrolidin-1-yl) quinolin-5-amine Waste Liquid Liquid Waste (Aqueous/Organic) Source->Liquid Solid Solid Waste (Powder/Contaminated PPE) Source->Solid Pack Empty Packaging Source->Pack SAA_L SAA: Halogenated/ Non-Halogenated Drum Liquid->SAA_L SAA_S SAA: Solid Hazardous Waste Drum Solid->SAA_S SAA_P Rinse & Recycle or Solid Waste Drum Pack->SAA_P Incineration High-Temp Incineration (EPA/RCRA Compliant) SAA_L->Incineration SAA_S->Incineration SAA_P->Incineration

RCRA-compliant waste segregation and disposal routing for quinoline-derivative laboratory waste.

References

  • Penta Chemicals. Safety Data Sheet: Quinoline (CAS: 91-22-5). Retrieved from[Link]

  • University of North Carolina (UNC) Environment, Health and Safety. Laboratory Safety Data Sheet: Response Steps for Chemical Spills. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from[Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab: Waste Labeling and Storage. Retrieved from [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-(Pyrrolidin-1-yl)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers at the forefront of scientific innovation, our commitment to safety is as paramount as our pursuit of discovery. The handling of novel chemical entities requires a proactive and informed approach to risk mitigation. This guide provides essential, in-depth safety and logistical information for the handling of 6-(Pyrrolidin-1-yl)quinolin-5-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this directive has been synthesized from robust data on its constituent structural motifs: quinoline, aromatic amines, and pyrrolidine. This document is designed to empower you with the knowledge to implement self-validating safety protocols, ensuring the well-being of your team and the integrity of your research.

Hazard Assessment: A Structurally-Informed Analysis

Understanding the "why" behind a safety protocol is the cornerstone of its effective implementation. The toxicological profile of 6-(Pyrrolidin-1-yl)quinolin-5-amine can be inferred by examining its core components.

  • Quinoline Backbone: Quinoline and its derivatives are known to be hazardous. They can be harmful if swallowed or absorbed through the skin, cause significant skin and eye irritation, and are suspected of causing genetic defects and potentially cancer.[1][2]

  • Aromatic Amine Functionality: Primary aromatic amines are a class of compounds that demand respect. Many are recognized for their potential carcinogenicity and mutagenicity and are readily absorbed through the skin.[3] This makes dermal contact a critical exposure route to manage.

  • Pyrrolidine Moiety: The pyrrolidine ring, while a common feature in many pharmaceuticals, is associated with significant hazards as a standalone substance. It is classified as causing severe skin burns and eye damage, and is harmful if inhaled or swallowed.[4][5][6][7]

This composite hazard profile necessitates a multi-layered personal protective equipment (PPE) strategy to prevent exposure through all potential routes: inhalation, dermal contact, and ingestion.

Hazard Classification (Inferred) Structural Contributor Key Findings & Potential Risks
Acute Toxicity (Oral, Dermal, Inhalation) Aromatic Amine, Quinoline, PyrrolidineHarmful or toxic if swallowed, in contact with skin, or inhaled.[1][3][4][8][9][10]
Skin Corrosion/Irritation Pyrrolidine, QuinolineExpected to cause skin irritation, with a high potential for severe chemical burns.[2][4][5]
Serious Eye Damage/Irritation Pyrrolidine, QuinolinePoses a significant risk of serious eye damage.[1][2][4][5]
Carcinogenicity/Mutagenicity Quinoline, Aromatic AmineSuspected of causing genetic defects and potentially cancer.[2][3]
Aquatic Toxicity QuinolineLikely to be toxic to aquatic life with long-lasting effects.[1][2][11]

Core Directive: Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risk. The following protocols are based on a comprehensive risk assessment and should be considered the minimum standard for handling 6-(Pyrrolidin-1-yl)quinolin-5-amine.

Engineering Controls: Your First Line of Defense

Direct handling of this compound must be performed within a certified chemical fume hood to control the inhalation of any potential dust or aerosols.[12][13] The work area must be equipped with an easily accessible and fully functional emergency eyewash station and safety shower.[12]

Hand Protection: Preventing Dermal Absorption

Given the high risk of dermal absorption and skin corrosion, robust hand protection is non-negotiable.

  • Glove Type: Use chemical-resistant gloves tested to standard EN 374.[1] Butyl rubber or Viton gloves are recommended for their high resistance to aromatic amines.[2] If using nitrile gloves, select a pair with a thickness of at least 8 mils (0.2 mm) and be aware of their limited breakthrough times.

  • Best Practice: Double-gloving is a field-proven best practice that provides an additional layer of protection against tears and rapid permeation. Always inspect gloves for any signs of degradation or puncture before use.[14][15] Use proper glove removal technique to avoid contaminating your skin.[10]

Eye and Face Protection: Shielding from Splash Hazards
  • Minimum Requirement: Tightly fitting safety goggles with side shields are mandatory for all procedures.[12][14]

  • Elevated Risk: When handling solutions, performing transfers, or any operation with a potential for splashing, a full-face shield must be worn in addition to safety goggles.[14][15]

Skin and Body Protection

A flame-retardant lab coat is required for all handling procedures. For operations involving larger quantities (>1 gram) or with a significant risk of splashing, a chemical-resistant apron or a complete protective suit should be worn.[5][12]

Respiratory Protection

While the chemical fume hood is the primary means of respiratory protection, a NIOSH-approved respirator with organic vapor and particulate cartridges must be available for emergency situations, such as a large spill or a failure of the primary engineering controls.[1][11][12]

Operational and Disposal Plans

Procedural Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling 6-(Pyrrolidin-1-yl)quinolin-5-amine in a research setting.

G Safe Handling Workflow for 6-(Pyrrolidin-1-yl)quinolin-5-amine cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase Prep 1. Confirm Fume Hood is Certified & Eyewash/Shower are Accessible PPE 2. Don Required PPE: - Double Gloves (e.g., Butyl) - Lab Coat - Goggles & Face Shield Prep->PPE Weigh 3. Weigh Compound on Anti-Static Weigh Paper (Use smallest quantity necessary) PPE->Weigh Proceed to Handling Transfer 4. Carefully Transfer to Reaction Vessel Weigh->Transfer Clean 5. Decontaminate Spatula & Surfaces Transfer->Clean Doff 6. Doff PPE in Correct Order (Outer gloves first) Clean->Doff Conclude Experiment Waste 7. Dispose of Contaminated PPE & Chemical Waste in Labeled Hazardous Bins Doff->Waste Wash 8. Wash Hands Thoroughly Waste->Wash

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.